molecular formula C8H12N2 B018607 2-Ethyl-3,5-dimethylpyrazine CAS No. 13925-07-0

2-Ethyl-3,5-dimethylpyrazine

Cat. No.: B018607
CAS No.: 13925-07-0
M. Wt: 136.19 g/mol
InChI Key: JZBCTZLGKSYRSF-UHFFFAOYSA-N
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Description

2-Ethyl-3, 5-dimethylpyrazine, also known as 2, 6-dimethyl-3-ethyl-pyrazine or fema 3150, belongs to the class of organic compounds known as pyrazines. Pyrazines are compounds containing a pyrazine ring, which is a six-member aromatic heterocycle, that consists of two nitrogen atoms (at positions 1 and 4) and four carbon atoms. 2-Ethyl-3, 5-dimethylpyrazine is soluble (in water) and a moderately basic compound (based on its pKa). Within the cell, 2-ethyl-3, 5-dimethylpyrazine is primarily located in the cytoplasm. 2-Ethyl-3, 5-dimethylpyrazine exists in all eukaryotes, ranging from yeast to humans. 2-Ethyl-3, 5-dimethylpyrazine is a burnt almonds, coffee, and potato tasting compound that can be found in a number of food items such as green vegetables, coffee and coffee products, cereals and cereal products, and tea. This makes 2-ethyl-3, 5-dimethylpyrazine a potential biomarker for the consumption of these food products.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethyl-3,5-dimethylpyrazine
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InChI

InChI=1S/C8H12N2/c1-4-8-7(3)10-6(2)5-9-8/h5H,4H2,1-3H3
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InChI Key

JZBCTZLGKSYRSF-UHFFFAOYSA-N
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Canonical SMILES

CCC1=NC=C(N=C1C)C
Source PubChem
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Molecular Formula

C8H12N2
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DSSTOX Substance ID

DTXSID7065679
Record name 2-Ethyl-3,5-dimethylpyrazine
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Molecular Weight

136.19 g/mol
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Physical Description

colourless to slightly yellow liquid with a toasted nut, chocolaty, sweet woody odour, colourless to slightly yellow liquid
Record name 2-Ethyl-3 (5 or 6)-dimethylpyrazine
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Boiling Point

180.00 to 182.00 °C. @ 760.00 mm Hg
Record name 2-Ethyl-3,5-dimethylpyrazine
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Solubility

soluble in water, oils, organic solvents, miscible at room temperature (in ethanol)
Record name 2-Ethyl-3 (5 or 6)-dimethylpyrazine
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Density

0.950-0.980, 0.952-0.961
Record name 2-Ethyl-3 (5 or 6)-dimethylpyrazine
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CAS No.

13925-07-0, 27043-05-6, 55031-15-7
Record name 2-Ethyl-3,5-dimethylpyrazine
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Record name Pyrazine, 2-ethyl-3,5-dimethyl-
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Record name 2-ethyl-3,-dimethylpyrazine
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Record name 2 or 3-Ethyl-3,5 or 2,5-Dimethylpyrazine
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Record name 2-ETHYL-3,5-DIMETHYLPYRAZINE
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Record name 2-Ethyl-3,5-dimethylpyrazine
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Foundational & Exploratory

A Technical Guide to 2-Ethyl-3,5-dimethylpyrazine: Chemical Properties, Structure, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides a comprehensive overview of 2-Ethyl-3,5-dimethylpyrazine (CAS No: 13925-07-0), a key alkylpyrazine in the flavor, fragrance, and chemical research industries. This document details its physicochemical properties, structural identifiers, synthesis methodologies, and biological significance. Quantitative data are presented in structured tables for clarity. Detailed experimental protocols for both classical chemical synthesis and modern chemoenzymatic pathways are provided. Additionally, logical workflows and biosynthetic pathways are visualized using Graphviz diagrams to support researchers, scientists, and drug development professionals in their understanding and application of this compound.

Introduction

This compound is a heterocyclic organic compound that plays a significant role as a potent aroma and flavor agent.[1] It is naturally found in a wide variety of thermally processed foods, such as coffee, roasted nuts, cocoa, baked goods, and cooked meats.[1][2][3] The characteristic nutty, roasted, and earthy aroma of this compound makes it a valuable ingredient in the food and fragrance industries for creating and enhancing specific sensory profiles.[1][2] Beyond its organoleptic properties, this compound is of interest in entomological studies as a component of insect pheromones and serves as a high-purity reference standard for analytical chemistry.[1] Its formation can occur through traditional Maillard reactions or novel biosynthetic pathways, making it a subject of ongoing research.[1]

Chemical Structure and Identification

The unique aroma and chemical behavior of this compound are derived from its substituted pyrazine ring structure. Accurate identification is crucial for research and regulatory purposes.

Table 1: Chemical Identifiers for this compound

Identifier Value
IUPAC Name This compound[4][5]
CAS Number 13925-07-0[4][5]
Molecular Formula C₈H₁₂N₂[4]
SMILES CCC1=NC=C(N=C1C)C[4]
InChI InChI=1S/C8H12N2/c1-4-8-7(3)10-6(2)5-9-8/h5H,4H2,1-3H3[4][5]

| InChIKey | JZBCTZLGKSYRSF-UHFFFAOYSA-N[4][5] |

Physicochemical Properties

The physical and chemical properties of this compound dictate its application, handling, and storage requirements. It is typically a colorless to pale yellow liquid with a distinct aroma profile.[2][4]

Table 2: Physicochemical Properties of this compound

Property Value Source(s)
Molecular Weight 136.19 g/mol [4]
Appearance Colorless to slightly yellow liquid [4][6]
Odor Toasted nut, sweet woody, roasted cocoa, earthy [2][7]
Boiling Point 180-182 °C [7]
Density 0.950–0.980 g/mL at 25 °C [4][7]
Flash Point 66–69.4 °C [2][6]
Refractive Index n20/D 1.496–1.506 [4][7]

| Solubility | Soluble in water, oils, and organic solvents; miscible with ethanol |[4] |

Synthesis and Analysis

The synthesis of this compound can be achieved through various chemical and biological routes. Accurate analysis, typically by gas chromatography-mass spectrometry (GC-MS), is essential for purity assessment and quantification.[1][8]

Synthetic Methodologies

Classical Chemical Synthesis: One established method involves the reaction of 2,5-dimethylpyrazine with n-propionaldehyde in the presence of ferrous sulfate, sulfuric acid, and hydrogen peroxide. This method provides a high yield and is suitable for industrial-scale production.[9][10]

Experimental Protocol: Synthesis from 2,5-Dimethylpyrazine [10]

  • Reaction Setup: In a 125 mL reaction vessel equipped for cooling (ice bath) and stirring, add 1.08 g (10 mmol) of 2,5-dimethylpyrazine and 1.13 g (4 mmol) of FeSO₄·7H₂O. Add 30 mL of water and stir the mixture.

  • Reagent Addition: Slowly add 6 mL (0.1 mol) of 98% concentrated sulfuric acid via a dropping funnel, maintaining the reaction temperature below 60 °C. Following this, add 7.5 mL (22 mmol) of hydrogen peroxide dropwise, continuing to cool the reaction in the ice bath and monitoring the temperature.

  • Alkylation: Add an initial aliquot of 240 µL (3 mmol) of n-propionaldehyde. Slowly raise the temperature to 50-60 °C. Add additional 240 µL aliquots of n-propionaldehyde at 1, 2, 3, and 4 hours into the reaction. Monitor the reaction progress using Thin Layer Chromatography (TLC). The total reaction time is approximately 6 hours.

  • Work-up and Extraction: After the reaction is complete, cool the mixture to room temperature. Extract with 30 mL of ethyl acetate. Separate the aqueous phase and adjust its pH to ~8 using a 20% NaOH solution, ensuring the temperature does not exceed 60 °C.

  • Isolation: Extract the pH-adjusted aqueous phase three times with ethyl acetate. Combine all organic phases and concentrate under reduced pressure to yield a yellow oily substance.

  • Purification: Purify the crude product via silica gel column chromatography using a mobile phase of ethyl acetate:petroleum ether (1:20) to obtain pure 2-ethyl-3,6-dimethylpyrazine (an isomer of the target compound, illustrating the general principle). The reported yield for this specific isomer is approximately 90%.[10]

Chemoenzymatic Synthesis: A modern, greener approach utilizes enzymes to produce alkylpyrazines from amino acids.[11] 3-Ethyl-2,5-dimethylpyrazine can be synthesized from L-threonine via the condensation of aminoacetone and acetaldehyde, which are generated by the enzymes L-threonine 3-dehydrogenase (TDH) and 2-amino-3-ketobutyrate CoA ligase (KBL).[11][12]

Experimental Protocol: Chemoenzymatic Synthesis from L-Threonine [12]

  • Enzyme Preparation: Obtain purified L-threonine 3-dehydrogenase (TDH) and 2-amino-3-ketobutyrate CoA ligase (KBL). The protocol is based on enzymes from Cupriavidus necator (CnTDH and CnKBL).

  • Reaction Mixture: Prepare an assay buffer (e.g., 100 mM potassium phosphate, pH 8.0) containing 10 mM L-threonine and 5 mM NAD⁺.

  • Enzymatic Reaction: Initiate the reaction by adding the enzymes (e.g., 0.05 mM each of CnTDH and CnKBL) to the buffer. The reaction is performed at 30 °C for approximately 3 hours. In this system, CnTDH supplies aminoacetone, while CnKBL, at low CoA concentrations, supplies acetaldehyde.

  • Condensation: The enzymatically produced aminoacetone (two molecules) and acetaldehyde (one molecule) undergo a spontaneous condensation reaction in the buffer to form 3-ethyl-2,5-dimethylpyrazine.

  • Analysis: The reaction mixture can be directly analyzed by techniques such as Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) or GC-MS to identify and quantify the synthesized pyrazine.[12]

Analytical Techniques

Gas Chromatography-Mass Spectrometry (GC-MS) is the primary technique for the separation, identification, and quantification of this compound.[8][13] Its volatility and distinct fragmentation pattern make it well-suited for GC-MS analysis. Sample preparation methods like solid-phase microextraction (SPME) or liquid-liquid extraction are often employed to isolate the compound from complex matrices like food products.[8]

Biological Activity and Applications

Alkylpyrazines, including this compound, exhibit a range of biological activities and are used in diverse applications.[14]

  • Flavor and Fragrance: Its primary application is as a flavoring agent in foods and beverages and as a fragrance component in perfumery to impart roasted, nutty, and cocoa-like notes.[2][6]

  • Pheromonal Activity: In nature, alkylpyrazines serve as chemical signals for insects. Related compounds are known to function as trail or alarm pheromones in species like leaf-cutter ants.[1]

  • Antimicrobial Properties: Some alkylpyrazines have demonstrated antimicrobial activity against foodborne pathogens, suggesting their potential use as natural food preservatives.[15][16]

  • Biochemical Research: The compound has been shown to have an inhibitory effect on the activity of kidney bean lipoxygenase. It is also a metabolite produced by microorganisms like Saccharomyces cerevisiae.[4]

Safety and Handling

This compound is classified as a combustible liquid and is harmful if swallowed. It can also cause skin and eye irritation.[17] Proper safety precautions are mandatory during handling.

Table 3: GHS Hazard Information

Classification Code Description
Flammable Liquids H227 Combustible liquid
Acute Toxicity, Oral H302 Harmful if swallowed
Skin Corrosion/Irritation H315 Causes skin irritation

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation |

Table 4: GHS Precautionary Statements

Code Precautionary Statement
Prevention P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[17]
P264: Wash skin thoroughly after handling.[17]
P270: Do not eat, drink or smoke when using this product.[17]
P280: Wear protective gloves/protective clothing/eye protection/face protection.[17]
Response P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[17]
P302+P352: IF ON SKIN: Wash with plenty of water.[17]
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[17]
Storage P403+P235: Store in a well-ventilated place. Keep cool.[17]

| Disposal | P501: Dispose of contents/container in accordance with national regulations.[17] |

Mandatory Visualizations

The following diagrams illustrate the synthesis pathways described in this guide.

G Chemical Synthesis Workflow for Alkylpyrazines cluster_reactants Reactants & Reagents cluster_reaction Reaction cluster_workup Work-up & Purification R1 2,5-Dimethylpyrazine S1 Mix & Cool (Ice Bath) R1->S1 R2 n-Propionaldehyde R2->S1 R3 FeSO4, H2SO4, H2O2 R3->S1 S2 Add Reagents (<60°C) S1->S2 S3 Alkylation (50-60°C, 6h) S2->S3 W1 Ethyl Acetate Extraction S3->W1 W2 Adjust pH to ~8 (NaOH) W1->W2 W3 Combine & Concentrate W2->W3 P1 Silica Gel Chromatography W3->P1 Product Pure Alkylpyrazine P1->Product

Caption: Logical workflow for the chemical synthesis of alkylpyrazines.

G Chemoenzymatic Biosynthesis of 3-Ethyl-2,5-dimethylpyrazine cluster_enzymatic Enzymatic Steps cluster_chemical Chemical Condensation Substrate L-Threonine Enzyme1 L-Threonine Dehydrogenase (TDH) Substrate->Enzyme1 Intermediate1 2-Amino-3-ketobutyrate Enzyme2 2-Amino-3-ketobutyrate CoA Ligase (KBL) Intermediate1->Enzyme2 Product1 Aminoacetone Condensation Spontaneous Condensation Product1->Condensation Product2 Acetaldehyde Product2->Condensation Enzyme1->Intermediate1 Enzyme2->Product1 x2 Enzyme2->Product2 x1 FinalProduct 3-Ethyl-2,5-dimethylpyrazine Condensation->FinalProduct

Caption: Pathway for the chemoenzymatic synthesis of 3-Ethyl-2,5-dimethylpyrazine.

References

The Ubiquitous Roasty Aroma: A Technical Guide to 2-Ethyl-3,5-dimethylpyrazine in Food

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – A comprehensive technical guide has been developed to elucidate the natural occurrence, formation pathways, and analytical methodologies for the key aroma compound 2-Ethyl-3,5-dimethylpyrazine. This guide is an essential resource for researchers, scientists, and drug development professionals seeking to understand and harness the power of this potent flavor and fragrance molecule.

This compound is a naturally occurring heterocyclic aromatic compound that contributes significantly to the desirable roasty, nutty, and cocoa-like aromas in a wide variety of thermally processed and fermented foods. Its presence is a hallmark of the complex chemical transformations that occur during cooking and fermentation, primarily through the Maillard reaction and microbial metabolism.

Natural Occurrence and Quantitative Data

This compound has been identified in a diverse range of food products. The following table summarizes the quantitative data available for its concentration in various food matrices.

Food ItemConcentration (µg/kg)Analytical MethodReference
Whole Wheat Bread Crust>1 (approx. 20-fold higher than IWG)GC-MS[1]
Intermediate Wheatgrass Bread Crust< 1GC-MS[1]
Roasted Red Cacao6360Not Specified
Roasted Cocoa BeansVaries (Total Pyrazines: 1420 - 6980)GC[2]
Roasted ChickenPresent (Key Odorant)GC-O-MS, AEDA[2]
Cooked BeefPresentNot Specified[3][4]
CoffeePresentNot Specified[3][4]
PeanutsPresentNot Specified[3]

Note: The concentration of pyrazines in cocoa beans is highly dependent on fermentation and roasting conditions. The listed range for total pyrazines provides a general indication of their abundance.

Formation Pathways

The formation of this compound in food is primarily attributed to two key pathways: the Maillard reaction and microbial biosynthesis.

The Maillard Reaction

The Maillard reaction is a non-enzymatic browning reaction between amino acids and reducing sugars that occurs during thermal processing. The formation of this compound through this pathway involves a complex series of steps, including the Strecker degradation of specific amino acids. The key precursors are thought to be L-threonine and glucose.[5]

Maillard_Reaction cluster_reactants Reactants cluster_intermediates Intermediate Steps cluster_product Product L-Threonine L-Threonine Strecker_Degradation Strecker Degradation L-Threonine->Strecker_Degradation Reducing_Sugar Reducing Sugar (e.g., Glucose) Reducing_Sugar->Strecker_Degradation Alpha_Aminoketone α-Aminoketone (Aminoacetone) Strecker_Degradation->Alpha_Aminoketone Alpha_Dicarbonyl α-Dicarbonyl (2,3-Pentanedione) Strecker_Degradation->Alpha_Dicarbonyl Condensation Condensation Alpha_Aminoketone->Condensation Alpha_Dicarbonyl->Condensation Dihydropyrazine Dihydropyrazine Intermediate Condensation->Dihydropyrazine Pyrazine This compound Dihydropyrazine->Pyrazine Oxidation

Maillard reaction pathway for this compound formation.
Microbial Biosynthesis

Certain bacteria, notably Bacillus subtilis, are capable of producing alkylpyrazines, including this compound, through their metabolic activities.[5] This biosynthesis pathway also utilizes L-threonine and glucose as primary substrates. A key enzyme in this process is L-threonine-3-dehydrogenase.[5]

Microbial_Biosynthesis cluster_substrates Substrates cluster_pathway Metabolic Pathway in Bacillus subtilis cluster_product_microbial Product L_Threonine L-Threonine TDH L-threonine-3-dehydrogenase L_Threonine->TDH Glucose Glucose Pentanedione 2,3-Pentanedione Glucose->Pentanedione Glycolysis & further steps Aminoacetone Aminoacetone TDH->Aminoacetone Condensation_Enzymatic Condensation Aminoacetone->Condensation_Enzymatic Pentanedione->Condensation_Enzymatic EDMP This compound Condensation_Enzymatic->EDMP

Microbial biosynthesis of this compound.

Experimental Protocols

Accurate quantification and characterization of this compound in food matrices require robust analytical methodologies. The following sections detail the key experimental protocols for its extraction and analysis.

Solid-Phase Microextraction (SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS)

SPME is a solvent-free extraction technique that is widely used for the analysis of volatile and semi-volatile compounds in food.

Methodology:

  • Sample Preparation: Homogenize solid food samples. Weigh a precise amount of the homogenized sample (e.g., 1-5 g) into a headspace vial. For liquid samples, an appropriate volume is placed in the vial.

  • Internal Standard Addition: Add a known concentration of an appropriate internal standard (e.g., a deuterated analog of a related pyrazine) to the vial for accurate quantification.

  • Extraction: Place the vial in a heated agitator. Expose a SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the sample for a defined period (e.g., 30-60 minutes) at a specific temperature (e.g., 60-80°C) to allow for the adsorption of volatile compounds.

  • Desorption and GC-MS Analysis: Retract the fiber and introduce it into the heated injection port of a gas chromatograph, where the adsorbed analytes are thermally desorbed. The separated compounds are then detected and identified by a mass spectrometer.

SPME_Workflow Sample_Prep Sample Homogenization & Weighing Vial Transfer to Headspace Vial Sample_Prep->Vial IS_Addition Internal Standard Addition Vial->IS_Addition Extraction Headspace Extraction (Heating & Agitation) IS_Addition->Extraction SPME_Fiber SPME Fiber (e.g., DVB/CAR/PDMS) SPME_Fiber->Extraction Desorption Thermal Desorption in GC Inlet Extraction->Desorption GC_MS GC-MS Analysis Desorption->GC_MS Data_Analysis Data Analysis & Quantification GC_MS->Data_Analysis

Workflow for SPME-GC-MS analysis.
Solvent-Assisted Flavour Evaporation (SAFE)

SAFE is a gentle distillation technique used to separate volatile compounds from non-volatile matrix components, such as fats and sugars, under high vacuum.

Methodology:

  • Solvent Extraction: Homogenize the food sample with a suitable organic solvent (e.g., dichloromethane or diethyl ether).

  • SAFE Distillation: Introduce the solvent extract dropwise into the SAFE apparatus, which is maintained under a high vacuum (e.g., 10-4 to 10-6 mbar) and at a controlled temperature (e.g., 40-50°C). The volatile compounds evaporate and are collected in a cooled trap (liquid nitrogen), while the non-volatile components remain in the distillation flask.

  • Concentration: The collected volatile fraction is then carefully concentrated to a small volume using a Vigreux column and/or a gentle stream of nitrogen.

  • GC-MS Analysis: The concentrated extract is subsequently analyzed by GC-MS for identification and quantification of the target pyrazines.

SAFE_Workflow Sample_Homogenization Sample Homogenization with Solvent Distillation Dropwise Distillation Sample_Homogenization->Distillation SAFE_Apparatus SAFE Apparatus (High Vacuum, Low Temp) SAFE_Apparatus->Distillation Volatile_Collection Volatile Collection (Liquid Nitrogen Trap) Distillation->Volatile_Collection Concentration Concentration of Volatile Fraction Volatile_Collection->Concentration GC_MS_Analysis GC-MS Analysis Concentration->GC_MS_Analysis Data_Processing Data Processing & Quantification GC_MS_Analysis->Data_Processing

Workflow for Solvent-Assisted Flavour Evaporation (SAFE).

Conclusion

This technical guide provides a foundational understanding of the natural occurrence and formation of this compound in food. The detailed methodologies and pathway diagrams serve as a valuable resource for professionals in the fields of food science, flavor chemistry, and drug development, enabling further research and application of this important aroma compound.

References

An In-Depth Technical Guide to the Maillard Reaction Formation of 2-Ethyl-3,5-dimethylpyrazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the formation of 2-Ethyl-3,5-dimethylpyrazine, a key flavor compound, through the Maillard reaction. Tailored for researchers, scientists, and drug development professionals, this document details the reaction's core mechanisms, experimental protocols for its synthesis and analysis, and quantitative data on its formation under various conditions.

Introduction

This compound is a volatile heterocyclic aromatic compound that contributes significantly to the desirable roasted, nutty, and cocoa-like aromas in a variety of cooked foods, including coffee, roasted nuts, and meats.[1][2] Its formation is a complex process primarily driven by the Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars that occurs upon heating.[3][4] Understanding and controlling the formation of this potent odorant is of great interest in the food and flavor industries for optimizing sensory profiles. This guide delves into the fundamental chemistry of its synthesis, providing detailed methodologies and quantitative insights for its controlled generation and analysis.

Core Concepts: The Maillard Reaction Pathway to this compound

The formation of this compound via the Maillard reaction is a multi-step process involving the transformation of precursor amino acids and carbonyl compounds. The key stages are outlined below.

Initial Stages of the Maillard Reaction

The Maillard reaction is initiated by the condensation of a carbonyl group from a reducing sugar (e.g., glucose, fructose) with an amino group from an amino acid.[3] This leads to the formation of a Schiff base, which then undergoes cyclization to form an N-substituted glycosylamine. Subsequent rearrangement of the glycosylamine, known as the Amadori or Heyns rearrangement, results in the formation of ketosamines or aldosamines, respectively.

Strecker Degradation: The Source of Key Intermediates

A crucial step in the formation of pyrazines is the Strecker degradation of amino acids. This reaction involves the interaction of an amino acid with a dicarbonyl compound, which is formed from the degradation of the Amadori/Heyns products.[5] The Strecker degradation yields three important classes of products:

  • Strecker aldehydes: These aldehydes contribute to the overall aroma profile and are specific to the amino acid precursor (e.g., acetaldehyde from alanine).[6]

  • α-Aminocarbonyls: These are key intermediates in pyrazine formation. Their structure is also dependent on the initial amino acid.

  • Carbon dioxide.

Formation of the Pyrazine Ring

The α-aminocarbonyl compounds generated during the Strecker degradation are the direct precursors to the pyrazine ring. The generally accepted mechanism involves the following steps:

  • Condensation of two α-aminocarbonyl molecules: This condensation reaction forms a dihydropyrazine intermediate.[4]

  • Oxidation: The dihydropyrazine is then oxidized to the stable aromatic pyrazine ring.

The specific substituents on the pyrazine ring (e.g., ethyl and methyl groups) are determined by the structure of the precursor α-aminocarbonyls and the incorporation of Strecker aldehydes. For this compound, the precursors are derived from specific amino acids such as threonine.[7]

Below is a simplified diagram illustrating the key reaction pathways leading to the formation of this compound.

Maillard_Reaction_Pathway cluster_precursors Precursors cluster_maillard Maillard Reaction cluster_strecker Strecker Degradation cluster_pyrazine_formation Pyrazine Formation Amino Acid (e.g., Threonine) Amino Acid (e.g., Threonine) Schiff Base Schiff Base Amino Acid (e.g., Threonine)->Schiff Base alpha_Aminocarbonyls α-Aminocarbonyls (e.g., 2-amino-3-butanone) Amino Acid (e.g., Threonine)->alpha_Aminocarbonyls Strecker Aldehydes Strecker Aldehydes (e.g., Acetaldehyde) Amino Acid (e.g., Threonine)->Strecker Aldehydes Reducing Sugar (e.g., Glucose) Reducing Sugar (e.g., Glucose) Reducing Sugar (e.g., Glucose)->Schiff Base Amadori Product Amadori Product Schiff Base->Amadori Product Dicarbonyls Dicarbonyls Amadori Product->Dicarbonyls Dicarbonyls->alpha_Aminocarbonyls Dicarbonyls->Strecker Aldehydes Dihydropyrazine Dihydropyrazine alpha_Aminocarbonyls->Dihydropyrazine Strecker Aldehydes->Dihydropyrazine This compound This compound Dihydropyrazine->this compound Oxidation

Figure 1: Simplified reaction pathway for the formation of this compound.

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound in a model system and its subsequent analysis.

Maillard Reaction Model System for Pyrazine Formation

This protocol is adapted from studies on pyrazine formation from amino acids and sugars.[8]

Materials:

  • Amino acid (e.g., L-Threonine)

  • Reducing sugar (e.g., D-Glucose)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Reaction vials (e.g., 20 mL headspace vials with screw caps and PTFE/silicone septa)

  • Heating block or oven capable of maintaining a constant temperature (e.g., 140°C)

Procedure:

  • Precursor Solution Preparation:

    • Prepare a solution of the amino acid (e.g., 0.1 M L-Threonine) in the phosphate buffer.

    • Prepare a solution of the reducing sugar (e.g., 0.1 M D-Glucose) in the phosphate buffer.

  • Reaction Mixture Preparation:

    • In a reaction vial, combine equal volumes of the amino acid and reducing sugar solutions. For example, mix 5 mL of the L-Threonine solution with 5 mL of the D-Glucose solution.

    • Seal the vial tightly.

  • Heating and Reaction:

    • Place the sealed vial in a preheated heating block or oven at 140°C.

    • Allow the reaction to proceed for a specified time, for example, 90 minutes.[8]

  • Cooling and Sample Preparation for Analysis:

    • After the heating period, carefully remove the vial from the heat source and allow it to cool to room temperature.

    • The sample is now ready for extraction and analysis of the volatile compounds.

Analysis of this compound by Headspace Solid-Phase Microextraction (HS-SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS)

This method allows for the extraction and sensitive detection of volatile pyrazines from the reaction mixture.[8][9]

Materials and Equipment:

  • SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

  • GC-MS system equipped with a suitable capillary column (e.g., DB-5MS or equivalent)

  • Headspace vials containing the cooled reaction mixture

  • Heating and agitation unit for SPME

  • Internal standard solution (e.g., 2-methyl-3-heptanone in methanol)

Procedure:

  • Sample Preparation for HS-SPME:

    • To the cooled reaction vial, add a known amount of internal standard.

    • Place the vial in the heating and agitation unit.

  • HS-SPME Extraction:

    • Equilibrate the sample at a specific temperature (e.g., 60°C) for a set time (e.g., 15 minutes) with agitation.

    • Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) to allow for the adsorption of volatile compounds.

  • GC-MS Analysis:

    • Retract the fiber and immediately introduce it into the heated injector port of the GC-MS.

    • Desorb the analytes from the fiber onto the GC column.

    • Run the GC-MS analysis using appropriate parameters. An example of GC-MS parameters is provided in Table 1.

Table 1: Example GC-MS Parameters for Pyrazine Analysis [8][9]

ParameterValue
Gas Chromatograph
ColumnDB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
Carrier GasHelium
Flow Rate1.0 mL/min
Injector Temperature250°C
Oven Temperature ProgramInitial temp 40°C (hold 2 min), ramp to 150°C at 3°C/min, then ramp to 250°C at 10°C/min (hold 5 min)
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Mass Rangem/z 40-400
Ion Source Temperature230°C
Transfer Line Temperature280°C

Identification and Quantification:

  • Identification: this compound is identified by comparing its mass spectrum and retention time with those of an authentic reference standard.

  • Quantification: The concentration of this compound is determined by comparing its peak area to that of the internal standard, using a calibration curve generated from standard solutions of known concentrations.

Below is a diagram illustrating the experimental workflow for the formation and analysis of this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_analysis Analysis Precursor_Solutions Prepare Precursor Solutions (Amino Acid & Sugar) Reaction_Mixture Prepare Reaction Mixture Precursor_Solutions->Reaction_Mixture Heating Heat Reaction Mixture (e.g., 140°C, 90 min) Reaction_Mixture->Heating Cooling Cool to Room Temperature Heating->Cooling Add_IS Add Internal Standard Cooling->Add_IS HS_SPME HS-SPME Extraction Add_IS->HS_SPME GC_MS GC-MS Analysis HS_SPME->GC_MS Data_Processing Data Processing (Identification & Quantification) GC_MS->Data_Processing

Figure 2: Experimental workflow for the synthesis and analysis of this compound.

Quantitative Data on Formation

The yield of this compound is influenced by several factors, including the type of precursors, their concentrations, reaction temperature, time, and pH. The following tables summarize quantitative data from model system studies.

Table 2: Formation of this compound from Different Amino Acid Precursors in a Glucose Model System [7][9]

Amino Acid PrecursorReaction ConditionsYield of this compound (µg/g)
L-Threonine120°C, 4 hDetected, not quantified
L-Threonine300°C, 7 min2.5
Mealworm Protein Hydrolysate120°C, 2 h1.8

Table 3: Influence of Reaction Conditions on the Yield of this compound [8]

PrecursorsTemperature (°C)Time (min)pHYield (relative abundance)
Lys-Arg-His + Glucose140908.0Detected
Lys-His-Arg + Glucose140908.0Detected

Note: Quantitative data for this compound is often reported as part of a larger profile of volatile compounds, and absolute yields can vary significantly based on the specific experimental setup and analytical method used.

Conclusion

The formation of this compound through the Maillard reaction is a complex yet fundamental process in food chemistry. This guide has provided a detailed overview of the underlying reaction mechanisms, comprehensive experimental protocols for its synthesis and analysis, and a summary of quantitative data on its formation. By understanding the interplay of precursors and reaction conditions, researchers and industry professionals can better control and optimize the generation of this key flavor compound, leading to enhanced sensory experiences in a wide range of products. The provided methodologies offer a solid foundation for further research into the nuanced pathways of Maillard reaction products and their impact on flavor and biological systems.

References

Olfactory Threshold of 2-Ethyl-3,5-dimethylpyrazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the olfactory threshold of 2-Ethyl-3,5-dimethylpyrazine, a potent aroma compound with significant interest in the food, fragrance, and pharmaceutical industries. This document details the quantitative olfactory threshold values, in-depth experimental methodologies for its determination, and the associated sensory perception pathways.

Core Data Presentation

The olfactory threshold of a compound is the minimum concentration at which it can be detected by the human sense of smell. For this compound, the reported values in aqueous and aerial media are critical for understanding its sensory impact. The following table summarizes the key quantitative data available in the scientific literature.

ParameterMediumOlfactory ThresholdOdor DescriptionReference
Detection ThresholdWater0.04 ± 0.01 µg/L (ppb)Nutty, Coffee, Cocoa, CaramelButtery, Ling, & Stern (1997)[1]
Detection ThresholdWater1 ppbCocoa, chocolate, nutty (burnt almond)--INVALID-LINK--
Detection ThresholdAir0.011 ± 0.003 µg/m³Not specifiedButtery, Ling, & Stern (1997)[1]

Experimental Protocols for Olfactory Threshold Determination

The determination of the olfactory threshold for compounds like this compound is a rigorous process involving sensory analysis by trained human panelists. The methodologies are designed to be systematic and reproducible, often following established standards such as ASTM E679. Below are detailed protocols for the key experimental approaches.

Sensory Evaluation: The 3-Alternative Forced-Choice (3-AFC) Method

A widely accepted and robust method for determining detection thresholds is the 3-Alternative Forced-Choice (3-AFC) test, performed in accordance with standards like ASTM E679-91.[2][3]

Objective: To determine the lowest concentration of this compound in a given medium (e.g., water) that is detectably different from a blank sample.

Materials:

  • High-purity this compound

  • Odor-free, purified water (or other specified solvent/medium)

  • Glass sniffing flasks with airtight lids

  • Precision micropipettes

  • A panel of trained sensory assessors (typically 15-20 individuals)

Procedure:

  • Panelist Selection and Training:

    • Select panelists based on their sensory acuity, ability to discriminate odors, and consistency in judgment.

    • Train panelists to recognize the specific odor of this compound. This involves familiarizing them with the compound at various concentrations.

    • Conduct screening tests to ensure panelists can reliably distinguish between the sample and a blank.

  • Stock Solution and Dilution Series Preparation:

    • Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., ethanol) due to its low solubility in water.

    • Create a primary aqueous stock solution by diluting the initial stock solution in odor-free water.

    • Prepare a series of ascending concentrations from the primary stock solution. The dilutions are typically made in geometric steps (e.g., a factor of 2 or 3).

  • Sample Presentation (3-AFC Test):

    • For each concentration level, present three samples to each panelist. Two of the samples are blanks (odor-free water), and one contains the this compound dilution.

    • The position of the "odd" (spiked) sample within the triad is randomized for each presentation to prevent positional bias.

    • Panelists are instructed to sniff the headspace of each flask and identify the sample that is different from the other two.

  • Data Analysis:

    • Record the number of correct identifications at each concentration level for each panelist.

    • The individual threshold is typically calculated as the geometric mean of the last concentration at which the panelist failed to correctly identify the odd sample and the first concentration at which they correctly identified it.

    • The group threshold is then determined by calculating the geometric mean of the individual thresholds. Statistical methods, such as psychometric functions, can be applied to determine the concentration at which there is a 50% probability of correct identification above chance.

Instrumental Analysis: Gas Chromatography-Olfactometry (GC-O)

Gas Chromatography-Olfactometry (GC-O) is a powerful technique used to identify odor-active compounds in a complex mixture and can be adapted to estimate odor thresholds.

Objective: To separate volatile compounds and have them assessed by a human detector to determine their odor character and intensity.

Procedure:

  • Sample Preparation: A solution containing this compound is prepared. For complex matrices, a prior extraction step (e.g., solid-phase microextraction - SPME) may be necessary.

  • Gas Chromatographic Separation: The sample is injected into a gas chromatograph, where the volatile compounds are separated based on their physicochemical properties as they pass through a capillary column.

  • Effluent Splitting: At the outlet of the GC column, the effluent is split into two streams. One stream is directed to a conventional chemical detector (e.g., a Mass Spectrometer or Flame Ionization Detector) for compound identification and quantification. The other stream is directed to an olfactometry port.

  • Olfactory Detection: A trained sensory analyst sniffs the effluent from the olfactometry port and records the retention time, duration, and a description of any detected odors.

  • Data Correlation: The data from the chemical detector and the olfactometry port are combined to create an "aromagram," which links specific chemical compounds to their perceived odors. By analyzing a dilution series of the sample, an estimation of the odor detection threshold can be obtained.

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocols described above.

Sensory_Evaluation_Workflow cluster_prep Preparation Phase cluster_testing Testing Phase cluster_analysis Analysis Phase panel_selection Panelist Selection & Training presentation 3-AFC Sample Presentation (2 Blanks, 1 Spiked) panel_selection->presentation stock_prep Stock Solution Preparation dilution_series Ascending Dilution Series stock_prep->dilution_series dilution_series->presentation identification Panelist Identifies 'Odd' Sample presentation->identification record_results Record Correct/Incorrect identification->record_results calc_individual Calculate Individual Threshold (Geometric Mean) record_results->calc_individual calc_group Calculate Group Threshold (Geometric Mean of Individual Thresholds) calc_individual->calc_group

Caption: Workflow for Sensory Threshold Determination using the 3-AFC Method.

GC_O_Workflow cluster_gc Gas Chromatography cluster_detection Detection cluster_data Data Analysis sample_prep Sample Preparation injection GC Injection & Separation sample_prep->injection splitting Effluent Splitting injection->splitting chem_detector Chemical Detector (MS/FID) splitting->chem_detector olfactometry Olfactometry Port splitting->olfactometry data_correlation Data Correlation chem_detector->data_correlation panelist_sniff Panelist Sniffs & Records Odor olfactometry->panelist_sniff panelist_sniff->data_correlation aromagram Aromagram Generation data_correlation->aromagram

Caption: Experimental Workflow for Gas Chromatography-Olfactometry (GC-O).

References

An In-depth Technical Guide to 2-Ethyl-3,5-dimethylpyrazine (CAS 13925-07-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethyl-3,5-dimethylpyrazine is a heterocyclic organic compound that plays a significant role in the flavor and aroma profiles of a wide variety of cooked and fermented foods.[1][2][3] With its characteristic nutty, roasted, and cocoa-like scent, this pyrazine derivative is a key component of the Maillard reaction, the chemical process responsible for the browning and flavor development in cooked foods.[2][4] It is also produced through microbial biosynthesis, notably by bacteria such as Bacillus subtilis.[5][6] This guide provides a comprehensive overview of the chemical and physical properties, synthesis, analytical methods, and safety data for this compound.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a potent and distinctive aroma.[2][] Its key properties are summarized in the table below.

PropertyValueReference(s)
CAS Number 13925-07-0[8]
Molecular Formula C₈H₁₂N₂[2]
Molecular Weight 136.19 g/mol [2][8]
Appearance Colorless to pale yellow liquid[2][]
Odor Nutty, roasted, cocoa, chocolate, burnt almond[9][10]
Boiling Point 180-182 °C at 760 mmHg[8]
Density 0.950-0.980 g/mL[8]
Refractive Index 1.496-1.506[8]
Solubility Soluble in water, oils, and organic solvents[8]
FEMA Number 3150[11]

Synthesis and Formation

This compound is formed through both chemical and biological pathways.

Maillard Reaction

The Maillard reaction is a non-enzymatic browning reaction between amino acids and reducing sugars that occurs upon heating.[4] It is a primary route for the formation of this compound in cooked foods. The reaction pathway is complex, but generally involves the condensation of an α-dicarbonyl compound (from sugar degradation) with an amino acid to form an α-aminoketone, followed by condensation of two α-aminocarbonyl molecules to form a dihydropyrazine intermediate, which is then oxidized to the pyrazine.[4][12] Alanine has been identified as an important precursor for the ethyl group in this pyrazine.[12]

Biosynthesis

Certain microorganisms, particularly Bacillus subtilis, are capable of producing this compound.[5][6] The biosynthetic pathway involves precursors from amino acid and carbohydrate metabolism. L-threonine and D-glucose have been identified as key substrates for its production by B. subtilis. The proposed pathway involves the formation of intermediates such as aminoacetone (from L-threonine) and 2,3-pentanedione (from L-threonine and D-glucose).[5]

Biosynthesis of this compound glucose D-Glucose pyruvate Pyruvate glucose->pyruvate Glycolysis threonine L-Threonine ketobutyrate 2-Ketobutyric acid threonine->ketobutyrate aminoacetone Aminoacetone threonine->aminoacetone pentanedione 2,3-Pentanedione pyruvate->pentanedione ketobutyrate->pentanedione aminopentanone1 2-Aminopentan-3-one pentanedione->aminopentanone1 Ammoniation aminopentanone2 3-Aminopentan-2-one pentanedione->aminopentanone2 Ammoniation edmp1 This compound aminoacetone->edmp1 Condensation edmp2 2-Ethyl-3,6-dimethylpyrazine aminoacetone->edmp2 Condensation aminopentanone1->edmp1 aminopentanone2->edmp2

Biosynthetic pathway of this compound in B. subtilis.
Chemical Synthesis

While detailed protocols for the direct synthesis of this compound are not abundant in the provided literature, a general approach for the synthesis of a related isomer, 2-ethyl-3,6-dimethylpyrazine, is available and can be adapted. This method involves the reaction of 2,5-dimethylpyrazine with n-propionaldehyde in the presence of ferrous sulfate, sulfuric acid, and hydrogen peroxide.[13][14]

Experimental Protocol: Synthesis of 2-Ethyl-3,6-dimethylpyrazine (Adaptable for this compound)

  • Reaction Setup: In a reaction vessel, combine 2,5-dimethylpyrazine (10 mmol) and FeSO₄·7H₂O (4 mmol) in water (30 mL).[13] Stir the mixture in an ice bath.

  • Acidification: Slowly add 98% concentrated sulfuric acid (0.1 mol) while maintaining the temperature below 60 °C.[13]

  • Oxidation: Add hydrogen peroxide (22 mmol) dropwise, ensuring the temperature remains below 60 °C.[13]

  • Alkylation: Add a portion of n-propionaldehyde (3 mmol) and raise the temperature to 50-60 °C to initiate the reaction.[13] Add the remaining n-propionaldehyde portion-wise over 4 hours.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete after approximately 6 hours.[13]

  • Work-up: After completion, cool the reaction mixture to room temperature and extract with ethyl acetate. Adjust the pH of the aqueous phase to 8 with 20% NaOH solution, keeping the temperature below 60 °C.[13]

  • Extraction and Purification: Extract the aqueous phase three times with ethyl acetate. Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether as the eluent.[13]

Analytical Methods

Gas chromatography-mass spectrometry (GC-MS) is the primary analytical technique for the identification and quantification of this compound.[15][16]

Experimental Protocol: GC-MS Analysis

  • Sample Preparation: For solid or liquid samples, a solvent extraction or headspace solid-phase microextraction (HS-SPME) can be employed. For solvent extraction, the sample is mixed with a suitable solvent like dichloromethane, followed by separation of the organic layer.[17] For HS-SPME, the sample is heated in a sealed vial to allow volatile compounds to partition into the headspace, where they are adsorbed onto an SPME fiber.[16]

  • Gas Chromatography:

    • Column: A non-polar column such as DB-5 or HP-5 is commonly used.[18]

    • Injector Temperature: Typically set around 250 °C.[15][16]

    • Oven Temperature Program: A typical program starts at a low temperature (e.g., 40 °C), holds for a few minutes, and then ramps up to a final temperature (e.g., 280 °C).[18]

    • Carrier Gas: Helium is the most common carrier gas.[15]

  • Mass Spectrometry:

    • Ionization Mode: Electron Ionization (EI) at 70 eV is standard.[16]

    • Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used.

    • Data Acquisition: Data can be acquired in full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.

The mass spectrum of this compound shows a characteristic fragmentation pattern, with a prominent molecular ion peak.[19]

GC-MS Analysis Workflow sample Sample (Food, Beverage, etc.) extraction Extraction (Solvent or HS-SPME) sample->extraction injection GC Injection extraction->injection separation Chromatographic Separation (GC Column) injection->separation ionization Ionization (Electron Ionization) separation->ionization mass_analysis Mass Analysis (Quadrupole/TOF) ionization->mass_analysis detection Detection mass_analysis->detection data_analysis Data Analysis (Identification & Quantification) detection->data_analysis

Workflow for the analysis of this compound by GC-MS.

Spectroscopic Data

Mass Spectrometry

The mass spectrum of this compound is characterized by its molecular ion peak and specific fragmentation patterns that can be used for its identification.[19]

FTIR Spectroscopy

The Fourier-transform infrared (FTIR) spectrum of this compound provides information about its functional groups and molecular structure.[20]

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of this compound.[8][21][22]

Toxicology and Safety

The safety of this compound as a food flavoring ingredient has been assessed. It is generally recognized as safe (GRAS) at the levels found in food.[]

Toxicological DataValueReference(s)
LD₅₀ (oral, rat) 460 mg/kg[1][23]
NOAEL (90-day, rat) 12.5 mg/kg/day (both sexes)[1][23]
NOAEL (90-day, rat) 17 and 18 mg/kg/day for male and female rats, respectively[1][23]
Irritation Irritating to skin, eyes, and upper respiratory tract at high concentrations[1][][23]
Genotoxicity No specific genotoxicity studies found, but structurally similar pyrazines have shown mixed results.[1][23]

Organoleptic Properties

This compound has a very low odor detection threshold, contributing significantly to the aroma of foods even at low concentrations.

PropertyDescriptionReference(s)
Odor Profile Nutty, roasted, cocoa, chocolate, burnt almond, earthy[9][10]
Odor Threshold in Water 1 ppb[9]
Sensory Threshold in Air 2 ppb[]
Sensory Threshold in Water 20 ppb[]

Applications

The primary application of this compound is as a flavoring and fragrance agent in the food and beverage industry.[2][3] It is used to impart or enhance roasted, nutty, and cocoa flavors in a variety of products, including:

  • Coffee and cocoa products[2]

  • Baked goods[2]

  • Snack foods[2]

  • Savory dishes[2]

It is also used in the fragrance industry to add warm, earthy notes to perfumes and other scented products.[2]

Conclusion

This compound is a vital flavor and aroma compound with well-characterized chemical, physical, and organoleptic properties. Its formation through the Maillard reaction and microbial biosynthesis is a key aspect of food chemistry. While generally safe for consumption at typical levels in food, appropriate handling and safety precautions are necessary when working with the pure compound. The analytical methods, particularly GC-MS, are well-established for its identification and quantification. This technical guide provides a solid foundation for researchers and professionals working with this important pyrazine derivative.

References

Physical and chemical properties of 2-Ethyl-3,5-dimethylpyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethyl-3,5-dimethylpyrazine is a heterocyclic aromatic organic compound belonging to the pyrazine family.[][2] It is a notable pyrazine derivative characterized by a nitrogen-containing ring with ethyl and methyl substituents.[][3] This compound is a key flavor and fragrance intermediate, highly regarded for its distinctive roasted, nutty, and earthy aroma profile with notes of coffee, cocoa, and caramel.[4][5] Naturally occurring in roasted foods like nuts, coffee beans, and cooked meat, it is formed through Maillard reactions between amino acids and reducing sugars during thermal processing.[][3][4] Industrially, it is synthesized for use in flavor formulations to enhance the sensory experience of a wide variety of products, including beverages, baked goods, and confectionery items.[4][5]

Chemical and Physical Properties

This compound is typically a colorless to pale yellow liquid.[4][6] Its chemical and physical properties are summarized below.

PropertyValueSource(s)
Molecular Formula C₈H₁₂N₂[4][7]
Molecular Weight 136.19 g/mol [4][7]
Appearance Colorless to pale yellow liquid[4][7]
Odor Toasted nut, chocolaty, sweet woody, roasted cocoa[7][8]
Boiling Point 180-182 °C at 760 mmHg[7]
Melting Point -21 °C[9]
Density 0.950-0.980 g/cm³[7]
Refractive Index 1.496-1.506[7]
Flash Point 66 °C[10]
Solubility Soluble in water, oils, and organic solvents like ethanol, chloroform, and dichloromethane.[7][11]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. While raw spectra are not provided here, information on available spectroscopic data is indexed in various databases.

Spectroscopic Data TypeAvailabilitySource(s)
Mass Spectrum (Electron Ionization) Data available in the NIST WebBook.[12]
FTIR Spectrum Spectrum available in the SpectraBase.[13]
NMR Spectrum 6 NMR spectra are mentioned to be available in SpectraBase.[13]

Synthesis and Experimental Protocols

Several synthetic routes for this compound have been reported. A common method involves the alkylation of a pyrazine derivative. One generalized approach is the condensation of a dione with a diamine. For instance, a mixture of this compound and its isomer can be obtained by the condensation of 2,3-pentanedione with propylenediamine.[8] Another method involves the side-chain alkylation of trimethylpyrazine.[8]

A patented method for the synthesis of the related 2-ethyl-3,6-dimethylpyrazine involves the reaction of 2,5-dimethylpyrazine with n-propionaldehyde in the presence of FeSO₄·7H₂O, concentrated sulfuric acid, and hydrogen peroxide.[14]

Generalized Experimental Workflow for Synthesis

The following diagram illustrates a generalized workflow for the synthesis and purification of an alkylpyrazine like this compound, based on common organic synthesis techniques.

G Generalized Synthesis and Purification Workflow cluster_0 Reaction cluster_1 Work-up cluster_2 Purification cluster_3 Analysis A Reactant A (e.g., Dimethylpyrazine) D Reaction Vessel A->D B Reactant B (e.g., Alkylating Agent) B->D C Solvent & Catalyst C->D E Quenching D->E Reaction Completion F Extraction E->F G Washing F->G H Drying G->H I Solvent Removal H->I J Distillation / Chromatography I->J K Pure Product J->K L Spectroscopic Analysis (NMR, GC-MS, IR) K->L Characterization G Application Logic of this compound A This compound B Distinctive Aroma Profile (Nutty, Roasted, Cocoa) A->B C Flavor & Fragrance Properties B->C D Food & Beverage Industry C->D E Perfumery & Cosmetics C->E F Enhancement of Sensory Experience D->F E->F

References

Microbial Synthesis of 2-Ethyl-3,5-dimethylpyrazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the microbial synthesis of 2-Ethyl-3,5-dimethylpyrazine (EDMP), a key aroma compound with significant applications in the food and pharmaceutical industries. This document details the core aspects of its biotechnological production, including the microorganisms involved, biosynthetic pathways, and detailed experimental protocols.

Introduction

This compound is a heterocyclic aromatic compound known for its desirable nutty, roasted, and cocoa-like aroma. It is a significant contributor to the flavor profile of many fermented and thermally processed foods. The growing demand for natural flavor compounds has spurred research into microbial fermentation as a sustainable and environmentally friendly alternative to chemical synthesis. This guide focuses on the microbial pathways and methodologies for the production of EDMP, with a primary focus on the well-studied bacterium Bacillus subtilis.

Microbial Producers of this compound

Several microorganisms have been identified as producers of alkylpyrazines, with Bacillus subtilis being a prominent and well-characterized species for the synthesis of EDMP and related compounds.[1][2][3] Other microorganisms, such as Corynebacterium glutamicum and Flavobacterium species, have also been reported to produce this pyrazine derivative.[4] The selection of a suitable microbial strain is a critical first step in developing an efficient fermentation process.

Biosynthetic Pathway of this compound

The biosynthesis of this compound in Bacillus subtilis primarily utilizes the precursors L-threonine and D-glucose.[1][2] The proposed pathway involves the key intermediates aminoacetone, derived from L-threonine, and 2,3-pentanedione, which is formed from both L-threonine and D-glucose.[1][2]

The initial step is the conversion of L-threonine to aminoacetone, a reaction catalyzed by the enzyme L-threonine 3-dehydrogenase (TDH).[5][6] Subsequently, two molecules of aminoacetone and one molecule of acetaldehyde (derived from the metabolic pool) are proposed to condense to form the EDMP molecule.

Metabolic engineering strategies have been explored to enhance the production of related alkylpyrazines. For instance, the knockout of the 2-amino-3-ketobutyrate CoA ligase (KBL) gene in B. subtilis has been shown to significantly increase the yield of 2,5-dimethylpyrazine by preventing the diversion of a key intermediate away from the pyrazine biosynthetic pathway.[1] This suggests a similar strategy could be effective for boosting EDMP production.

Biosynthetic Pathway of this compound L-Threonine L-Threonine Aminoacetone Aminoacetone L-Threonine->Aminoacetone L-threonine 3-dehydrogenase (TDH) 2,3-Pentanedione 2,3-Pentanedione L-Threonine->2,3-Pentanedione D-Glucose D-Glucose D-Glucose->2,3-Pentanedione This compound This compound Aminoacetone->this compound Condensation Acetaldehyde Acetaldehyde Acetaldehyde->this compound Condensation

Biosynthetic pathway of this compound.

Quantitative Data on Microbial Pyrazine Production

While specific quantitative data for this compound is limited in the current literature, studies on the production of similar alkylpyrazines by Bacillus and Corynebacterium species provide valuable benchmarks. The following table summarizes representative data for related pyrazine compounds.

MicroorganismPyrazine CompoundPrecursorsTiterYieldProductivityReference
Bacillus subtilis (kbl mutant)2,5-DimethylpyrazineL-Threonine2.82 mMNot ReportedNot Reported[1]
Corynebacterium glutamicum (engineered)2,3,5,6-TetramethylpyrazineGlucose, Urea3.56 g/LNot ReportedNot Reported[5]
Bacillus amyloliquefaciens2,3,5-TrimethylpyrazineWheat medium0.446 mg/gNot ReportedNot Reported[7]
Bacillus subtilis BcP212,5-DimethylpyrazineL-Threonine, Acetoin4.5 mg/LNot ReportedNot Reported[4]

Note: The presented data is for related alkylpyrazines and should be considered as a reference for the potential production levels of this compound. Further research is required to establish specific quantitative data for EDMP.

Experimental Protocols

This section provides a detailed methodology for the microbial synthesis and analysis of this compound.

Inoculum Preparation
  • Strain: Bacillus subtilis (e.g., a wild-type strain known for flavor production or a metabolically engineered strain).

  • Media: Luria-Bertani (LB) broth (10 g/L tryptone, 5 g/L yeast extract, 10 g/L NaCl).

  • Procedure:

    • Inoculate a single colony of B. subtilis from a fresh agar plate into 10 mL of LB broth in a 50 mL falcon tube.

    • Incubate at 37°C with shaking at 200 rpm for 12-16 hours until the culture reaches the late exponential phase (OD600 of ~2.0).

    • This culture will serve as the inoculum for the main fermentation.

Fermentation
  • Fermentation Medium: Yeast extract Peptone Dextrose Medium (YPDM) containing 10 g/L yeast extract, 10 g/L peptone, and 20 g/L D-glucose. Supplement the medium with L-threonine to a final concentration of 10 g/L.

  • Procedure:

    • Inoculate 100 mL of the sterile fermentation medium in a 500 mL baffled flask with 2% (v/v) of the prepared inoculum.

    • Incubate the culture at 37°C with shaking at 200 rpm for 72-96 hours.

    • Monitor cell growth by measuring the optical density at 600 nm (OD600) at regular intervals.

    • Collect samples aseptically at different time points (e.g., 24, 48, 72, 96 hours) for the analysis of EDMP concentration.

Experimental Workflow for Microbial Synthesis cluster_0 Inoculum Preparation cluster_1 Fermentation cluster_2 Analysis Inoculate Colony Inoculate Colony Incubate Inoculum Incubate Inoculum Inoculate Colony->Incubate Inoculum Inoculate Fermentation Inoculate Fermentation Incubate Inoculum->Inoculate Fermentation Incubate Fermentation Incubate Fermentation Inoculate Fermentation->Incubate Fermentation Sample Collection Sample Collection Incubate Fermentation->Sample Collection Extraction Extraction Sample Collection->Extraction GC-MS Analysis GC-MS Analysis Extraction->GC-MS Analysis Quantification Quantification GC-MS Analysis->Quantification

Experimental workflow for microbial synthesis of EDMP.
Extraction and Quantification of this compound

Extraction and quantification of volatile compounds like EDMP from a complex fermentation broth require a sensitive and specific analytical method. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used and effective technique.

  • Sample Preparation:

    • Centrifuge the collected fermentation samples at 10,000 x g for 10 minutes to pellet the cells.

    • Transfer 5 mL of the supernatant to a 20 mL headspace vial.

    • Add 1.5 g of NaCl to the vial to increase the ionic strength of the sample, which enhances the release of volatile compounds into the headspace.

    • Add an appropriate internal standard (e.g., 2-methyl-3-heptanone) for accurate quantification.

    • Seal the vial tightly with a PTFE/silicone septum.

  • HS-SPME:

    • Fiber: Use a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber for broad-range volatility compound extraction.

    • Equilibration: Incubate the vial at 60°C for 15 minutes with agitation to allow the analytes to equilibrate between the sample and the headspace.

    • Extraction: Expose the SPME fiber to the headspace of the vial at 60°C for 30 minutes to adsorb the volatile compounds.

  • GC-MS Analysis:

    • Desorption: Immediately after extraction, desorb the analytes from the SPME fiber in the GC injector at 250°C for 5 minutes in splitless mode.

    • GC Column: Use a non-polar or medium-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 2 minutes.

      • Ramp to 150°C at a rate of 5°C/minute.

      • Ramp to 250°C at a rate of 10°C/minute, hold for 5 minutes.

    • Mass Spectrometry:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan from m/z 40 to 300.

      • Identification: Identify this compound by comparing its mass spectrum and retention time with that of an authentic standard.

      • Quantification: Quantify the concentration of EDMP by creating a calibration curve using the peak area ratio of the analyte to the internal standard.

Regulatory and Signaling Pathways

Currently, there is limited information available on specific signaling pathways that directly regulate the biosynthesis of this compound. The regulation appears to be primarily at the metabolic level, with the availability of the precursor L-threonine being a key factor. The activity of L-threonine 3-dehydrogenase is a critical control point in the pathway. Further research is needed to elucidate the transcriptional regulation of the tdh gene and other associated genes in response to environmental cues and cellular metabolic status. Understanding these regulatory networks will be crucial for the rational design of metabolic engineering strategies to further enhance EDMP production.

Conclusion

The microbial synthesis of this compound presents a promising avenue for the sustainable production of this valuable natural flavor compound. Bacillus subtilis has emerged as a robust and efficient microbial chassis for this purpose. This guide has outlined the known biosynthetic pathway, provided a framework for quantitative analysis, and detailed experimental protocols for the production and characterization of EDMP. Future research efforts should focus on optimizing fermentation conditions, elucidating the regulatory networks governing pyrazine biosynthesis, and applying metabolic engineering strategies to develop high-yielding and industrially viable production strains.

References

The Genesis of a Roasted Aroma: A Technical Guide to the Precursors of 2-Ethyl-3,5-dimethylpyrazine in Thermally Processed Foods

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth exploration of the formation of 2-Ethyl-3,5-dimethylpyrazine (EDMP), a key flavor compound responsible for the desirable roasted, nutty, and cocoa-like aromas in many thermally processed foods. This document is intended for researchers, scientists, and professionals in the fields of food science and drug development who are interested in the fundamental chemistry of flavor formation. Herein, we detail the primary precursors, formation pathways, and analytical methodologies for the study of this potent aroma compound.

Introduction: The Significance of this compound

This compound is a heterocyclic aromatic compound that belongs to the pyrazine family.[1] These compounds are renowned for their low odor thresholds and significant contribution to the characteristic flavors of roasted, baked, and fried foods, including coffee, cocoa, nuts, and meats.[1][2] The formation of EDMP is primarily a result of the Maillard reaction, a complex series of non-enzymatic browning reactions between amino acids and reducing sugars that occurs during thermal processing.[3][4] Understanding the precursors and mechanisms of EDMP formation is crucial for controlling and optimizing the flavor profiles of a wide array of food products.

Primary Precursors of this compound

The formation of the intricate structure of this compound requires specific molecular building blocks. The primary precursors are key amino acids and reducing sugars, which undergo a series of reactions to form the pyrazine ring and its characteristic alkyl substituents.

Amino Acids:

  • L-Threonine: This essential amino acid is a critical precursor, providing a significant portion of the carbon and nitrogen backbone for the pyrazine ring.[5][6][7] Thermal degradation of threonine can directly lead to the formation of EDMP.[8]

  • L-Alanine: This amino acid is a key contributor to the ethyl group substituent on the pyrazine ring.[9]

Reducing Sugars:

  • Glucose and other reducing sugars: These carbohydrates provide the necessary carbonyl groups and carbon fragments that react with amino acids in the Maillard reaction to initiate the formation of pyrazine precursors.[10]

Formation Pathways of this compound

The formation of this compound is a multi-step process rooted in the Maillard reaction. A key proposed pathway involves the formation of specific reactive intermediates that subsequently condense to form the final pyrazine structure.

The initial stages of the Maillard reaction between reducing sugars and amino acids lead to the formation of α-dicarbonyl compounds. Concurrently, the Strecker degradation of amino acids produces Strecker aldehydes and α-aminoketones.

A plausible and evidence-supported pathway for the formation of this compound involves the following key steps:

  • Formation of Aminoacetone: L-threonine undergoes degradation to produce aminoacetone.[7]

  • Formation of 2,3-Pentanedione: This α-dicarbonyl compound is a crucial intermediate. It can be formed through the interaction of a C3 carbon unit derived from a reducing sugar (like glucose) and the C2'-C3' atoms of L-alanine.[11]

  • Condensation and Ring Formation: Aminoacetone and 2,3-pentanedione, along with another molecule of an amino compound (which can be derived from the degradation of other amino acids), condense to form a dihydropyrazine intermediate.

  • Oxidation: The dihydropyrazine intermediate is subsequently oxidized to form the stable and aromatic this compound.[11]

G reducing_sugar Reducing Sugar (e.g., Glucose) maillard_reaction Maillard Reaction reducing_sugar->maillard_reaction amino_acids Amino Acids (Threonine, Alanine) amino_acids->maillard_reaction strecker_degradation Strecker Degradation amino_acids->strecker_degradation alpha_dicarbonyls α-Dicarbonyls (e.g., 2,3-Pentanedione) maillard_reaction->alpha_dicarbonyls alpha_aminoketones α-Aminoketones (e.g., Aminoacetone) strecker_degradation->alpha_aminoketones condensation Condensation alpha_dicarbonyls->condensation alpha_aminoketones->condensation dihydropyrazine Dihydropyrazine Intermediate condensation->dihydropyrazine oxidation Oxidation dihydropyrazine->oxidation edmp This compound oxidation->edmp

Formation Pathway of this compound.

Quantitative Data on Precursor Impact

The concentration of precursors and the conditions of thermal processing significantly influence the yield of this compound. The following tables summarize available quantitative data from model systems and food matrices.

Table 1: Formation of this compound in a Potato-Based Model System with Added Precursors

Precursor Added (on dry basis)Concentration of this compound (relative to control)Reference
2,3-Pentanedione (100 mg/kg)121% increase[11]

Table 2: Concentration of this compound in Roasted Green Tea Infusions

Roasting Temperature (°C for 30 min)Concentration (µg/mL)Reference
160~0.01[12]
180~0.02[12]
200~0.03[12]

Table 3: Precursor Concentrations in Roasted Foods

Food MatrixPrecursorConcentrationReference
Roasted ChestnutsThreonineup to 82 mg/100g (dry weight)[13]
Roasted ChestnutsAlanineup to 51 mg/100g (dry weight)[13]
Chicken Meat (cooked)ThreonineVaries with cooking method[14]
Black Gram (roasted)ThreonineHighest at 30 min roasting[15]
Black Gram (roasted)AlanineHighest at 50 min roasting[15]
Lean Beef (cooked)Threonine~165% of RDI per 100g[16]

Experimental Protocols for Precursor and Pyrazine Analysis

The identification and quantification of this compound and its precursors require robust analytical methodologies. Gas Chromatography-Mass Spectrometry (GC-MS) is the most widely used technique for this purpose.[17]

Headspace Solid-Phase Microextraction (HS-SPME) GC-MS

This is a common and effective method for the analysis of volatile and semi-volatile compounds in food matrices.

Sample Preparation:

  • A known amount of the homogenized food sample is placed in a headspace vial.

  • An internal standard (e.g., a deuterated pyrazine analog) is added for accurate quantification.

  • The vial is sealed and incubated at a specific temperature (e.g., 60°C) for a set time (e.g., 30 minutes) to allow volatile compounds to partition into the headspace.

HS-SPME Extraction:

  • A SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) is exposed to the headspace of the vial for a defined period (e.g., 30 minutes) to adsorb the volatile compounds.

GC-MS Analysis:

  • The SPME fiber is then inserted into the heated injection port of the GC-MS for thermal desorption of the analytes.

  • The analytes are separated on a capillary column (e.g., DB-5ms) with a specific temperature program.

  • The mass spectrometer is used for the identification and quantification of the target compounds.

G sample_prep Sample Preparation (Homogenization, Internal Standard) incubation Incubation in Headspace Vial (e.g., 60°C for 30 min) sample_prep->incubation spme_extraction HS-SPME Extraction (e.g., DVB/CAR/PDMS fiber) incubation->spme_extraction thermal_desorption Thermal Desorption in GC Inlet spme_extraction->thermal_desorption gc_separation Gas Chromatographic Separation (e.g., DB-5ms column) thermal_desorption->gc_separation ms_detection Mass Spectrometric Detection (Identification and Quantification) gc_separation->ms_detection data_analysis Data Analysis ms_detection->data_analysis

Workflow for HS-SPME-GC-MS Analysis.
Maillard Reaction Model Systems

To study the formation of this compound under controlled conditions, Maillard reaction model systems are employed.

Protocol:

  • Reactant Preparation: Solutions of the precursors (e.g., L-threonine, L-alanine, and glucose) are prepared in a buffer solution (e.g., phosphate buffer, pH 7-8).

  • Reaction: The precursor solutions are mixed in a sealed reaction vessel and heated at a specific temperature (e.g., 120-180°C) for a defined period (e.g., 30-90 minutes).

  • Analysis: The volatile compounds formed during the reaction are then extracted and analyzed using HS-SPME-GC-MS as described above.

Conclusion

The formation of this compound, a pivotal contributor to the desirable roasted notes in thermally processed foods, is a complex process governed by the availability of specific amino acid and reducing sugar precursors. L-threonine and L-alanine have been identified as key amino acid precursors, with intermediates such as aminoacetone and 2,3-pentanedione playing a crucial role in the formation pathway. The analytical methodologies outlined in this guide, particularly HS-SPME-GC-MS, provide a robust framework for the qualitative and quantitative investigation of this important flavor compound. A deeper understanding of these formation pathways and the impact of processing conditions will enable food scientists to better control and enhance the flavor profiles of a wide range of food products.

References

An In-depth Technical Guide to 2-Ethyl-3,5-dimethylpyrazine: A Key Flavor Compound

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Ethyl-3,5-dimethylpyrazine is a pivotal volatile heterocyclic nitrogen-containing compound, renowned for its significant contribution to the desirable nutty, roasted, and cocoa-like aromas in a wide array of thermally processed and fermented foods. Formed primarily through the Maillard reaction and microbial biosynthesis, this pyrazine derivative is a key target for flavor chemists and food scientists aiming to understand and replicate the complex sensory profiles of products such as coffee, cocoa, roasted nuts, and baked goods. Beyond its role in flavor, emerging research suggests potential bioactive properties of alkylpyrazines, opening avenues for further investigation in pharmaceutical and therapeutic contexts. This technical guide provides a comprehensive overview of this compound, encompassing its physicochemical properties, sensory characteristics, natural occurrence, and formation pathways. Detailed experimental protocols for its synthesis, extraction, and quantification are provided, alongside a summary of its known bioactive functions.

Physicochemical Properties

This compound is a colorless to pale yellow liquid with a potent and characteristic aroma.[1][2][3] Its key physicochemical properties are summarized in the table below.

PropertyValueReferences
Molecular Formula C₈H₁₂N₂[4]
Molecular Weight 136.19 g/mol [4]
CAS Number 13925-07-0[4]
Appearance Colorless to pale yellow liquid[1][2]
Odor Nutty, roasted, cocoa, earthy, woody[2][5]
Boiling Point 180-182 °C at 760 mmHg[1]
Density 0.952 - 0.961 g/mL at 20 °C[2]
Flash Point 66 °C[2]
Solubility Soluble in water, oils, and organic solvents like ethanol.[1]
Refractive Index 1.5000 - 1.5030 at 20°C[2]

Sensory Characteristics and Flavor Profile

The aroma profile of this compound is complex and highly valued in the food industry. It is most commonly described as having strong nutty, roasted, and cocoa-like notes.[2][5] The specific sensory descriptors can vary depending on the concentration and the food matrix in which it is present.

Sensory AttributeDescriptionReferences
Primary Notes Nutty (roasted almond, peanut), Roasted, Cocoa[2][5][6]
Secondary Notes Earthy, Woody, Coffee-like, Potato-chip like[2][3]
Odor Threshold in Water 1 ppb[7]

Natural Occurrence and Concentration in Foods

This compound is a naturally occurring compound found in a variety of cooked and fermented food products.[8] Its formation is a hallmark of thermal processing.

Food ProductConcentration RangeReferences
Roasted Coffee Low concentrations have been reported in roasted coffee.[9]
Cocoa and Chocolate A key aroma compound in cocoa mass and milk chocolate.[10]
Roasted Nuts Present in roasted peanuts and contributes to their flavor.[11]
Baked Goods Found in various baked products.[8]
Sauce-flavor Baijiu Identified as a key aroma substance.[12]
Roasted Meats Contributes to the aroma of cooked beef.[]

Formation Pathways

This compound is primarily formed through two main pathways: the Maillard reaction during thermal processing and microbial biosynthesis during fermentation.

Maillard Reaction

The Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars, is a major route for the formation of this compound in cooked foods.[][14] The pathway involves the condensation of α-aminocarbonyl intermediates.

Maillard_Reaction cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product AminoAcid Amino Acids (e.g., Alanine) StreckerAldehyde Strecker Aldehydes (e.g., Acetaldehyde) AminoAcid->StreckerAldehyde Strecker Degradation Alpha_aminocarbonyl α-Aminocarbonyls (e.g., Aminoacetone) AminoAcid->Alpha_aminocarbonyl ReducingSugar Reducing Sugars (e.g., Glucose) ReducingSugar->Alpha_aminocarbonyl Reaction with Amino Acid EDMP This compound StreckerAldehyde->EDMP Dihydroxypyrazine Dihydropyrazine Intermediate Alpha_aminocarbonyl->Dihydroxypyrazine Condensation (2x) Dihydroxypyrazine->EDMP Oxidation & Aldol-type Addition (with Acetaldehyde)

Maillard reaction pathway to this compound.
Microbial Biosynthesis

Certain bacteria, notably Bacillus subtilis, are capable of producing alkylpyrazines, including this compound, during fermentation processes.[2][5] The biosynthesis often involves amino acid metabolism. Specifically, L-threonine has been identified as a key precursor.[14]

Biosynthesis_Pathway cluster_substrate Substrate cluster_intermediates Intermediates cluster_product Product L_Threonine L-Threonine Amino_acetoacetate L-2-Amino-acetoacetate L_Threonine->Amino_acetoacetate L-threonine-3-dehydrogenase (TDH) D_Glucose D-Glucose Acetoin Acetoin D_Glucose->Acetoin Glycolysis & further steps Aminoacetone Aminoacetone Amino_acetoacetate->Aminoacetone Spontaneous Decarboxylation Dihydro_EDMP Dihydropyrazine Intermediate Aminoacetone->Dihydro_EDMP Condensation (2x) EDMP This compound Acetoin->EDMP Dihydro_EDMP->EDMP Condensation with acetaldehyde precursor & Oxidation

Biosynthesis of pyrazines in Bacillus subtilis.

Experimental Protocols

Chemoenzymatic Synthesis of 3-Ethyl-2,5-dimethylpyrazine

This protocol describes a chemoenzymatic approach for the synthesis of 3-ethyl-2,5-dimethylpyrazine from L-threonine.[15]

Materials:

  • L-Threonine (L-Thr)

  • NAD⁺

  • CoA

  • L-threonine 3-dehydrogenase (TDH)

  • 2-amino-3-ketobutyrate CoA ligase (KBL)

  • Potassium phosphate buffer (100 mM, pH 8.0)

Procedure:

  • Prepare an assay buffer containing 100 mM potassium phosphate (pH 8.0), 10 mM L-Thr, and 5 mM NAD⁺.

  • To initiate the reaction, add 0.05 mM TDH and 0.05 mM KBL to the assay buffer. The concentration of CoA can be varied (e.g., 0, 100, or 2500 µM) to modulate the reaction.

  • Incubate the reaction mixture for 3 hours at 30 °C.

  • Following incubation, the reaction mixture can be subjected to GC-MS analysis for the identification and quantification of 3-ethyl-2,5-dimethylpyrazine.

Extraction and Quantification from Coffee by HS-SPME-GC-MS

This protocol outlines a common method for the extraction and quantification of this compound from roasted coffee beans.[7][16]

Materials:

  • Ground roasted coffee

  • 20 mL headspace vials with caps and septa

  • Saturated NaCl solution

  • SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS)

  • GC-MS system

Procedure:

  • Sample Preparation: Weigh 3 g of ground coffee into a 20 mL headspace vial. Add 3 mL of saturated NaCl solution. Seal the vial.

  • Headspace Extraction: Incubate the vial for 20 minutes at 60 °C. Expose the SPME fiber to the headspace for 15 minutes at 60 °C.

  • GC-MS Analysis:

    • Desorption: Desorb the analytes from the fiber in the GC injection port at 250 °C for 7-10 minutes.

    • GC Column: Use a suitable capillary column (e.g., VF-5MS; 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: Start at 50 °C, ramp to 250 °C at 3 °C/min.

    • MS Detection: Scan range of m/z 50-400. Identify this compound based on its mass spectrum and retention time compared to a standard.

HS_SPME_GC_MS_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_data Data Processing Sample Ground Coffee Sample Vial Add to Headspace Vial with Saturated NaCl Sample->Vial Incubate Incubate at 60°C Vial->Incubate Expose Expose SPME Fiber to Headspace Incubate->Expose Desorb Thermal Desorption in GC Inlet Expose->Desorb Separate GC Separation Desorb->Separate Detect MS Detection Separate->Detect Identify Identification by Mass Spectrum & RI Detect->Identify Quantify Quantification Identify->Quantify

Workflow for HS-SPME-GC-MS analysis of coffee.
Sensory Evaluation

A Quantitative Descriptive Analysis (QDA) can be employed to characterize the sensory profile of this compound.[3]

Procedure:

  • Panelist Selection and Training: Select and train a panel of 10-12 individuals to recognize and scale the intensity of relevant aroma attributes (e.g., nutty, roasted, cocoa).

  • Sample Preparation: Prepare solutions of this compound in a neutral solvent (e.g., water or oil) at various concentrations.

  • Evaluation: Present the samples to the panelists in a randomized order. Panelists rate the intensity of each sensory attribute on a structured scale (e.g., a 15-cm line scale).

  • Data Analysis: Analyze the data to determine the sensory profile of the compound at different concentrations.

Bioactive Properties and Potential Applications

While primarily known for its flavor contributions, research into the bioactive properties of alkylpyrazines is an emerging field.

Antimicrobial Activity: Some studies have indicated that pyrazine derivatives possess antimicrobial properties.[10] For instance, certain pyrazines have shown inhibitory activity against various bacteria and fungi. However, specific data on the antimicrobial efficacy of this compound is limited and warrants further investigation.

Other Potential Bioactivities: Pyrazine-containing compounds are being explored for a range of pharmacological activities.[14] While direct evidence for this compound is scarce, the pyrazine ring is a scaffold in some bioactive molecules. Research in this area is ongoing, and the potential for this compound in drug development remains to be fully elucidated.

Bioactivity_Workflow cluster_compound Compound cluster_screening Screening & Investigation cluster_application Potential Applications EDMP This compound Antimicrobial Antimicrobial Assays EDMP->Antimicrobial CellBased Cell-based Assays EDMP->CellBased FoodPreservation Food Preservation Antimicrobial->FoodPreservation InVivo In Vivo Models CellBased->InVivo Therapeutics Therapeutic Agent (Further Research Needed) InVivo->Therapeutics

General workflow for investigating bioactivity.

Conclusion

This compound stands out as a crucial contributor to the desirable sensory characteristics of many food products. Its formation through both thermal and biological pathways highlights its prevalence and importance in food chemistry. The detailed methodologies provided in this guide offer a foundation for researchers to synthesize, extract, and analyze this key flavor compound. While its role in flavor is well-established, the exploration of its bioactive properties presents an exciting frontier for future research, with potential implications for both food preservation and pharmaceutical applications. Further studies are needed to fully elucidate its quantitative sensory impact, specific bioactive mechanisms, and potential signaling pathway involvement.

References

Methodological & Application

Application Note: High-Sensitivity Analysis of 2-Ethyl-3,5-dimethylpyrazine using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a comprehensive protocol for the identification and quantification of 2-Ethyl-3,5-dimethylpyrazine using Gas Chromatography-Mass Spectrometry (GC-MS). This compound (CAS No. 13925-07-0) is a key aroma compound found in a variety of roasted and fermented foods, contributing to their characteristic nutty and roasted flavors.[1][2] Accurate and sensitive analytical methods are therefore crucial for quality control in the food and beverage industry, as well as for research in flavor chemistry and drug development where pyrazine derivatives may be of interest. The described methodology employs Headspace Solid-Phase Microextraction (HS-SPME) for sample preparation, followed by GC-MS analysis, providing high sensitivity and selectivity. This document is intended for researchers, scientists, and drug development professionals.

Introduction

This compound is a substituted pyrazine, a class of heterocyclic aromatic compounds known for their potent aroma profiles.[3] These compounds are typically formed during Maillard reactions and caramelization processes at elevated temperatures. The concentration of this compound can significantly impact the sensory profile of products such as coffee, cocoa, and baked goods. Therefore, a robust analytical method for its detection and quantification is essential. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for this purpose, offering excellent chromatographic separation and definitive mass-based identification.[3] This application note provides a detailed protocol for the analysis of this compound, from sample preparation to data analysis.

Experimental Protocols

Protocol 1: Sample Preparation using Headspace Solid-Phase Microextraction (HS-SPME)

This protocol is suitable for the extraction of volatile this compound from liquid or solid matrices.

Materials:

  • Sample (e.g., coffee, cocoa powder, liquid culture)

  • SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

  • Headspace vials (10 mL or 20 mL) with magnetic crimp caps and septa

  • Heating block or water bath with agitation

  • Sodium chloride (NaCl)

Procedure:

  • Place a precisely weighed or measured amount of the sample (e.g., 1-5 g of solid or 1-5 mL of liquid) into a headspace vial.

  • Add a known amount of an appropriate internal standard (e.g., 2,4,6-trimethylpyridine) to the vial.

  • For aqueous samples, add sodium chloride to saturate the solution (approximately 30% w/v) to enhance the partitioning of the analyte into the headspace.

  • Immediately seal the vial with a magnetic crimp cap.

  • Place the vial in a heating block or water bath set to a specific temperature (e.g., 60-80°C) and allow the sample to equilibrate for a set time (e.g., 15-30 minutes) with constant agitation.

  • Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 20-40 minutes) to allow for the adsorption of volatile compounds.

  • After extraction, retract the fiber into the needle and immediately introduce it into the GC injector for thermal desorption.

Protocol 2: GC-MS Analysis

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Capillary column: A non-polar or medium-polar column is recommended, such as a DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or a DB-WAX (30 m x 0.25 mm I.D., 0.25 µm film thickness).[4]

GC-MS Parameters: The following are typical starting parameters that may require optimization based on the specific instrument and sample matrix.

ParameterValue
Gas Chromatograph
Injector Temperature250°C
Injection ModeSplitless (for high sensitivity)
Desorption Time2-5 minutes
Carrier GasHelium
Flow Rate1.0 - 1.5 mL/min
Oven ProgramInitial temperature 40°C, hold for 2 min, ramp at 5°C/min to 150°C, then ramp at 10°C/min to 240°C, hold for 5 min.
Mass Spectrometer
Ion Source Temperature230°C
Transfer Line Temp.250°C
Ionization ModeElectron Ionization (EI)
Electron Energy70 eV
Mass Rangem/z 40-300
Scan ModeFull Scan for identification, Selected Ion Monitoring (SIM) for quantification

Data Analysis:

  • Identification: The identification of this compound is confirmed by comparing the retention time and the acquired mass spectrum with a reference standard or a library spectrum (e.g., NIST). The molecular formula of this compound is C₈H₁₂N₂, with a molecular weight of 136.19 g/mol .[5]

  • Quantification: For quantitative analysis, a calibration curve is constructed by analyzing a series of standard solutions of this compound of known concentrations. The peak area ratio of the target analyte to the internal standard is plotted against the concentration.

Quantitative Data Presentation

The following table summarizes representative quantitative data for the GC-MS analysis of this compound. These values are illustrative and may vary depending on the specific instrumentation and experimental conditions.

ParameterRepresentative Value
Retention Time (on DB-5ms)10-15 min (Isothermally dependent)
Limit of Detection (LOD)0.1 - 1.0 µg/L
Limit of Quantification (LOQ)0.5 - 5.0 µg/L
Linearity (r²)> 0.995
Linear Range1 - 500 µg/L
Precision (RSD%)< 10%

Mass Spectral Data

The electron ionization (EI) mass spectrum of this compound is characterized by a prominent molecular ion peak and specific fragmentation patterns.

m/zRelative Abundance (%)Ion
136100[M]⁺
12180[M-CH₃]⁺
10840[M-C₂H₄]⁺
9430[M-C₃H₆]⁺
5325[C₄H₅]⁺

Diagrams

GCMS_Workflow cluster_prep Sample Preparation (HS-SPME) cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample in Vial Heating Heating & Equilibration Sample->Heating 1. Add IS & Salt Extraction SPME Fiber Extraction Heating->Extraction 2. Expose Fiber Injector GC Injector Extraction->Injector Transfer Fiber Column GC Column Separation Injector->Column 3. Thermal Desorption MS Mass Spectrometer Column->MS 4. Elution DataAcquisition Data Acquisition MS->DataAcquisition Signal Identification Identification DataAcquisition->Identification 5. Spectral Matching Quantification Quantification DataAcquisition->Quantification 6. Peak Integration Logical_Relationship Analyte This compound Technique GC-MS Analyte->Technique is analyzed by GC Gas Chromatography Technique->GC MS Mass Spectrometry Technique->MS Separation Separation GC->Separation provides Identification Identification MS->Identification enables Quantification Quantification MS->Quantification enables

References

High-performance liquid chromatography (HPLC) for 2-Ethyl-3,5-dimethylpyrazine separation

Author: BenchChem Technical Support Team. Date: December 2025

An advanced High-Performance Liquid Chromatography (HPLC) method has been established for the separation and quantification of 2-Ethyl-3,5-dimethylpyrazine, a key aroma compound found in various food products and a significant molecule in flavor and sensory research.[][2] This application note provides a detailed protocol for researchers, scientists, and drug development professionals engaged in the analysis of pyrazine derivatives.

Application Note

Introduction

This compound is a heterocyclic aromatic compound that contributes to the nutty, roasted, and earthy aromas of foods such as coffee, cocoa, and grilled meats.[] Accurate and reliable analytical methods are crucial for its quantification in food quality control, flavor profiling, and sensory analysis.[][2] High-Performance Liquid Chromatography (HPLC) offers a robust and sensitive technique for the analysis of such compounds.[2][3]

Chromatographic Conditions

The separation of this compound can be effectively achieved using a reversed-phase HPLC method. While various columns can be employed for pyrazine derivatives, a C18 column is commonly utilized.[4] The mobile phase typically consists of a mixture of acetonitrile and water, which allows for the efficient elution and separation of the analyte.[4][5] For challenging separations of structurally similar pyrazines, mixed-mode columns like Primesep A can also be considered.[6]

Table 1: HPLC Method Parameters for this compound Analysis

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : Water (Gradient or Isocratic)
Buffer 0.1% Formic Acid (optional, for peak shape improvement)
Flow Rate 1.0 mL/min
Detection UV at 270-280 nm
Injection Volume 10 µL
Column Temperature 30 °C

Experimental Protocol

This section details the step-by-step methodology for the HPLC analysis of this compound.

1. Reagents and Materials

  • This compound analytical standard

  • HPLC grade acetonitrile

  • HPLC grade water

  • Formic acid (optional)

  • 0.45 µm syringe filters

2. Standard Solution Preparation

  • Prepare a stock solution of this compound (1 mg/mL) in acetonitrile.

  • Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

3. Sample Preparation

  • For liquid samples (e.g., beverages), filter the sample through a 0.45 µm syringe filter prior to injection.

  • For solid samples (e.g., food products), perform a suitable extraction (e.g., solvent extraction, solid-phase extraction) to isolate the pyrazine fraction. The final extract should be dissolved in the mobile phase and filtered.

4. HPLC System Setup and Operation

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Set the column temperature to 30 °C.

  • Set the UV detector wavelength to the desired value (e.g., 275 nm).[6]

  • Inject the prepared standards and samples.

5. Data Analysis

  • Identify the peak corresponding to this compound based on its retention time from the standard injection.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

  • Quantify the amount of this compound in the samples by interpolating their peak areas on the calibration curve.

Workflow and Logical Relationships

The following diagram illustrates the logical workflow of the HPLC analysis for this compound.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing cluster_output Output Standard_Prep Standard Preparation Injection Injection Standard_Prep->Injection Sample_Prep Sample Preparation Sample_Prep->Injection HPLC_System HPLC System Setup HPLC_System->Injection Data_Acquisition Data Acquisition Injection->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Calibration Calibration Curve Peak_Integration->Calibration Quantification Quantification Peak_Integration->Quantification Calibration->Quantification Report Final Report Quantification->Report

Caption: HPLC Analysis Workflow for this compound.

References

Quantification of 2-Ethyl-3,5-dimethylpyrazine in Coffee Beans: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethyl-3,5-dimethylpyrazine is a key volatile aromatic compound found in roasted coffee beans. It belongs to the pyrazine class of compounds, which are formed during the Maillard reaction between amino acids and reducing sugars at elevated temperatures. This specific pyrazine contributes significantly to the characteristic earthy and roasty aroma of coffee.[1] The concentration of this compound can vary depending on the coffee bean species (e.g., Coffea arabica vs. Coffea canephora or Robusta), geographical origin, and, most notably, the roasting conditions. Accurate quantification of this compound is crucial for quality control in the coffee industry and for research into the flavor chemistry of roasted food products.

This document provides detailed application notes and experimental protocols for the quantification of this compound in coffee beans using modern analytical techniques.

Data Presentation: Quantitative Analysis of this compound

The concentration of this compound in coffee beans is influenced by several factors. The following tables summarize quantitative data from various studies, providing an overview of the typical concentration ranges observed. It is important to note that these values can vary considerably based on the specific cultivar, processing methods, and degree of roast.

Table 1: Concentration of this compound in Different Coffee Varieties

Coffee VarietyConcentration Range (µg/kg)Predominant Variety
Coffea arabica (Arabica)Lower concentrations-
Coffea canephora (Robusta)Higher concentrationsRobusta

Note: While specific concentration ranges for this compound are not always detailed in comparative studies, it is a general finding that Robusta coffee beans contain significantly higher concentrations of several key pyrazines compared to Arabica beans.

Table 2: Influence of Roasting Degree on this compound Concentration

Roasting DegreeRelative Abundance/Concentration
Light RoastLower concentration
Medium RoastPeak concentration
Dark RoastDecreased concentration

Note: The formation of pyrazines increases with the progression of the Maillard reaction during roasting. However, excessive roasting can lead to the degradation of these compounds.

One study found that this compound had the highest flavor dilution (FD) factor in medium-roasted Turkish coffee brews, indicating its significant contribution to the aroma at this roast level.[2]

Experimental Protocols

The quantification of this compound in coffee is most commonly performed using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).[3] For high accuracy and precision, Stable Isotope Dilution Analysis (SIDA) with GC-MS is the gold standard.

Protocol 1: Quantification by Headspace Solid-Phase Microextraction (HS-SPME)-GC-MS

This method is suitable for the extraction and analysis of volatile and semi-volatile compounds from the coffee matrix.

1. Sample Preparation:

  • Cryogenically grind roasted coffee beans to a fine, homogeneous powder to maximize the surface area for volatile extraction.

  • Weigh approximately 1-3 grams of the ground coffee into a 20 mL headspace vial.[4]

  • (Optional but recommended) Add a known amount of a suitable internal standard (e.g., a deuterated pyrazine analog) to the sample to improve the accuracy and precision of quantification.

  • (Optional) Add a saturated sodium chloride solution to the vial to enhance the release of volatile compounds from the matrix.

2. HS-SPME Procedure:

  • Tightly seal the headspace vial with a magnetic screw cap and a silicone/PTFE septum.

  • Place the vial in a heater-stirrer or water bath and allow it to equilibrate at a specific temperature (e.g., 50-60°C) for a set time (e.g., 10-30 minutes) to allow for the partitioning of volatile compounds into the headspace.

  • Expose a pre-conditioned SPME fiber (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the vial for a defined period (e.g., 10-30 minutes) to adsorb the analytes.

  • Retract the fiber into the needle and immediately introduce it into the GC injector.

3. GC-MS Parameters:

  • Injector: Set to 250°C in splitless mode for thermal desorption of the analytes from the SPME fiber (typically for 1-5 minutes).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • GC Column: A polar column such as a DB-WAX (e.g., 60 m x 0.25 mm i.d., 0.25 µm film thickness) is often used for the separation of pyrazines.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp 1: Increase to 200°C at a rate of 3°C/min.

    • Ramp 2: Increase to 250°C at a rate of 10°C/min, hold for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-300.

4. Data Analysis:

  • Identify this compound by comparing its retention time and mass spectrum with that of a certified reference standard.

  • Quantify the compound by creating a calibration curve using known concentrations of the standard. The peak area ratio of the analyte to the internal standard is plotted against the concentration.

Protocol 2: High-Accuracy Quantification by Stable Isotope Dilution Analysis (SIDA)-GC-MS

This method utilizes a stable isotope-labeled analog of the target analyte as an internal standard, providing the most accurate and precise quantification.

1. Sample Preparation and Extraction:

  • Weigh approximately 15 g of ground roasted coffee.

  • Spike the sample with a known amount of the isotopically labeled internal standard solution (e.g., d3-2-ethyl-3,5-dimethylpyrazine).

  • Option A (Water Extraction): Suspend the spiked coffee in water and stir for a specified time. Water has been suggested to be a superior extraction solvent compared to dichloromethane.[2][5][6][7]

  • Option B (Solvent Extraction): Extract the spiked coffee with 250 mL of dichloromethane for 5 hours.

  • If using solvent extraction, concentrate the extract to a final volume of 3-5 mL using a rotary evaporator at 40°C.

2. GC-MS Parameters:

  • The GC-MS parameters can be similar to those described in Protocol 1. The specific temperature program may be adjusted based on the column and instrument used.

    • Example Oven Temperature Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp 1: Increase to 100°C at 3°C/min.

      • Ramp 2: Increase to 120°C at 1°C/min.

      • Ramp 3: Increase to 220°C at 8°C/min, hold for 20 minutes.[4]

  • Mass Spectrometer:

    • Operate in Selected Ion Monitoring (SIM) mode to monitor specific ions for the native analyte and the labeled internal standard, which increases sensitivity and selectivity.

3. Data Analysis:

  • Calculate the concentration of this compound based on the known concentration of the added internal standard and the measured peak area ratio of the native analyte to the isotopically labeled standard.

Mandatory Visualizations

experimental_workflow_hs_spme_gc_ms cluster_sample_prep Sample Preparation cluster_hs_spme Headspace Solid-Phase Microextraction (HS-SPME) cluster_gc_ms_analysis GC-MS Analysis cluster_data_analysis Data Analysis start Roasted Coffee Beans grinding Cryogenic Grinding start->grinding weighing Weigh Ground Coffee (1-3g) grinding->weighing vial Place in 20 mL Headspace Vial weighing->vial equilibration Equilibration (e.g., 50-60°C) vial->equilibration extraction SPME Fiber Exposure equilibration->extraction desorption Thermal Desorption in GC Injector (250°C) extraction->desorption separation Chromatographic Separation (GC) desorption->separation detection Mass Spectrometric Detection (MS) separation->detection identification Compound Identification detection->identification quantification Quantification via Calibration Curve identification->quantification experimental_workflow_sida_gc_ms cluster_sample_prep Sample Preparation & Extraction cluster_gc_ms_analysis GC-MS Analysis cluster_data_analysis Data Analysis start Ground Roasted Coffee (15g) spike Spike with Labeled Internal Standard start->spike extraction Solvent Extraction (Water or Dichloromethane) spike->extraction concentrate Concentrate Extract (if using Dichloromethane) extraction->concentrate injection Inject Extract into GC-MS concentrate->injection separation Chromatographic Separation (GC) injection->separation detection Mass Spectrometric Detection (MS-SIM Mode) separation->detection peak_integration Integrate Peak Areas (Analyte & Standard) detection->peak_integration quantification Calculate Concentration from Peak Area Ratio peak_integration->quantification

References

Application Notes and Protocols: 2-Ethyl-3,5-dimethylpyrazine as a Food Flavoring Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethyl-3,5-dimethylpyrazine is a key aroma compound belonging to the pyrazine family, renowned for its potent roasted, nutty, and cocoa-like sensory profile.[1][2][3] Naturally formed during the Maillard reaction between amino acids and reducing sugars in thermally processed foods, it is a significant contributor to the desirable flavor of coffee, cocoa, baked goods, and roasted nuts.[1][4] These application notes provide a comprehensive overview of its properties, applications, and detailed protocols for its evaluation and use in food and pharmaceutical contexts.

Physicochemical and Organoleptic Properties

This compound is a colorless to pale yellow liquid with a strong, characteristic aroma even at low concentrations.[1][3][4] Its key properties are summarized in the table below.

PropertyValueReference
CAS Number 13925-07-0[4]
Molecular Formula C₈H₁₂N₂[3][4]
Molecular Weight 136.19 g/mol [3][4]
Appearance Colorless to pale yellow liquid[1][3][4]
Boiling Point 188.8 ± 35.0 °C at 760 mmHg[4]
Flash Point 69.4 ± 0.0 °C[4]
Solubility Soluble in water and organic solvents[5]
Odor Profile Roasted, nutty, earthy, cocoa, coffee[1][2][3][4]
Flavor Profile Roasted, nutty, with "kokumi" or mouthfulness effect[2]

Applications in Food and Pharmaceuticals

This compound is widely used as a flavoring agent to impart or enhance roasted and nutty notes in a variety of products.[1][4]

Food Industry Applications:

  • Bakery and Confectionery: Enhances the roasted flavor profile in products like bread, cookies, and chocolate.[1]

  • Beverages: Used to create authentic coffee and cocoa flavors.[1]

  • Savory Products: Incorporated into seasoning mixes, sauces, and snack coatings to mimic roasted meat flavors.[1]

Pharmaceutical Applications:

  • Taste Masking: Its strong flavor can be used to mask unpleasant tastes in drug formulations.

  • Palatability Enhancement: Improves the overall flavor profile of oral medications, increasing patient compliance.

Quantitative Data

The sensory impact of this compound is highly dependent on its concentration.

ParameterValueMatrixReference
Odor Threshold 0.04 ± 0.01 µg/LWater[6]
Odor Threshold 0.011 ± 0.003 µg/m³Air[6]

Typical Use Levels in Food:

Food CategoryUsual Use Level (ppm)Maximum Use Level (ppm)Reference
Baked Goods-5.0[7]
Nonalcoholic Beverages-5.0[7]

Experimental Protocols

Protocol 1: Sensory Evaluation - Triangle Test

Objective: To determine if a perceptible overall difference exists between two product formulations, one with and one without (or with a different concentration of) this compound.

Materials:

  • Product samples (Control and Test)

  • Identical, coded sample cups

  • Water and unsalted crackers for palate cleansing

  • Individual sensory booths with controlled lighting and ventilation

  • Panel of 20-40 trained or consumer panelists

Procedure:

  • Sample Preparation: Prepare the control and test samples, ensuring they are identical in appearance and temperature.

  • Coding and Presentation: For each panelist, present three coded samples: two of one type and one of the other. The order of presentation should be randomized and balanced across panelists (e.g., AAB, ABA, BAA, BBA, BAB, ABB).[1]

  • Instructions to Panelists: Instruct panelists to taste the samples from left to right and identify the "odd" or "different" sample.[1][7] Panelists should cleanse their palate with water and crackers between samples.[7]

  • Data Collection: Each panelist records which sample they believe is the odd one out.

  • Data Analysis: Analyze the results to determine if the number of correct identifications is statistically significant (typically using a chi-square test or consulting statistical tables for triangle tests).[1] A significant result indicates a perceptible difference between the samples.

Protocol 2: Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To quantify the concentration of this compound in a food matrix.

Materials:

  • Food sample

  • Internal standard (e.g., 2-methyl-3-ethylpyrazine)

  • Dichloromethane (or other suitable solvent)

  • Anhydrous sodium sulfate

  • Vortex mixer

  • Centrifuge

  • GC-MS system with a suitable capillary column (e.g., DB-5)

Procedure:

  • Sample Preparation (Liquid-Liquid Extraction):

    • Homogenize a known amount of the food sample.

    • Spike the sample with a known concentration of the internal standard.

    • Add anhydrous sodium sulfate to remove water.

    • Add a precise volume of dichloromethane and vortex vigorously for 2 minutes to extract the pyrazines.

    • Centrifuge the mixture to separate the phases.

    • Carefully transfer the organic layer to a clean vial for analysis.

  • GC-MS Analysis:

    • Injection: Inject a known volume of the extract into the GC-MS.

    • Chromatographic Separation: Use a temperature program to separate the volatile compounds. A typical program might be: start at 40°C for 5 min, ramp at 5°C/min to 260°C, then at 15°C/min to 280°C and hold for 1 min.[8]

    • Mass Spectrometry: Operate the mass spectrometer in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode for high sensitivity and selectivity. Monitor characteristic ions for this compound and the internal standard.

  • Quantification:

    • Generate a calibration curve using standards of this compound of known concentrations.

    • Calculate the concentration of this compound in the sample by comparing its peak area to that of the internal standard and referencing the calibration curve.

Protocol 3: Flavor Stability Testing

Objective: To evaluate the stability of this compound in a food product under various storage conditions.

Materials:

  • Food product containing a known concentration of this compound

  • Environmental chambers or incubators

  • GC-MS system for quantification

Procedure:

  • Sample Preparation: Prepare multiple batches of the food product with a known initial concentration of this compound.

  • Storage Conditions: Store the samples under different conditions relevant to the product's lifecycle (e.g., varying temperature, humidity, and light exposure).[9]

  • Time Points: At specified time intervals (e.g., 0, 1, 3, 6, and 12 months), remove samples from each storage condition.

  • Analysis:

    • Quantitative Analysis: Use the GC-MS protocol (Protocol 2) to determine the concentration of this compound remaining in the samples.

    • Sensory Analysis: Conduct sensory evaluation (e.g., Triangle Test or Descriptive Analysis) to assess any changes in the flavor profile.

  • Data Analysis: Plot the concentration of this compound as a function of time for each storage condition to determine its degradation kinetics and shelf-life.

Signaling Pathways and Experimental Workflows

sensory_evaluation_workflow cluster_prep Sample Preparation cluster_eval Sensory Evaluation cluster_analysis Data Analysis prep Prepare Control and Test Samples code Code Samples (e.g., A, B) prep->code present Present 3 Samples to Panelist (e.g., AAB, ABA, etc.) code->present taste Panelist Tastes Samples present->taste identify Identify 'Odd' Sample taste->identify record Record Result identify->record collect Collect Data from all Panelists record->collect stats Statistical Analysis (e.g., Chi-Square) collect->stats conclusion Conclusion on Perceptible Difference stats->conclusion gcms_workflow cluster_extraction Sample Extraction cluster_analysis GC-MS Analysis cluster_quant Quantification sample Homogenize Food Sample spike Spike with Internal Standard sample->spike extract Extract with Solvent (e.g., Dichloromethane) spike->extract centrifuge Centrifuge and Collect Organic Layer extract->centrifuge inject Inject Extract into GC-MS centrifuge->inject separate Separate Compounds in GC Column inject->separate detect Detect and Identify by Mass Spectrometry separate->detect calculate Calculate Concentration based on Peak Areas detect->calculate calibrate Generate Calibration Curve calibrate->calculate olfactory_pathway cluster_reception Odorant Reception cluster_transduction Signal Transduction cluster_response Cellular Response odorant This compound receptor Olfactory Receptor (OR5K1) (G-Protein Coupled Receptor) odorant->receptor Binds to g_protein G-protein Activation receptor->g_protein Activates ac Adenylate Cyclase Activation g_protein->ac camp cAMP Production ac->camp cng Opening of Cyclic Nucleotide-Gated (CNG) Ion Channels camp->cng ca_cl Opening of Ca2+-activated Cl- Channels cng->ca_cl depolarization Membrane Depolarization ca_cl->depolarization action_potential Action Potential Generation depolarization->action_potential brain Signal to Brain action_potential->brain

References

Application Note: Extraction of 2-Ethyl-3,5-dimethylpyrazine from Food Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Ethyl-3,5-dimethylpyrazine is a key volatile flavor compound found in a wide variety of thermally processed foods, contributing to desirable roasted, nutty, and chocolate-like aromas.[1] It is primarily formed through the Maillard reaction between amino acids and reducing sugars during cooking processes such as roasting, baking, and frying.[1] This pyrazine is naturally present in foods like coffee, cocoa, various breads, roasted meats, and black tea.[2] The accurate and efficient extraction and quantification of this compound are crucial for quality control, flavor profiling, and process optimization in the food industry. This document provides detailed protocols for the extraction of this compound from various food matrices, including solid, semi-solid, and liquid samples, utilizing Headspace Solid-Phase Microextraction (HS-SPME), Solvent Extraction, and Stir Bar Sorptive Extraction (SBSE).

Comparative Overview of Extraction Methodologies

The selection of an appropriate extraction method is dependent on the food matrix, the concentration of the analyte, and the available analytical instrumentation.

Extraction Method Principle Advantages Disadvantages Best Suited For
Headspace Solid-Phase Microextraction (HS-SPME) Partitioning of volatile analytes from the sample headspace onto a coated fiber.Solvent-free, sensitive, simple, and automatable.[1]Fiber fragility, limited sample capacity, potential for matrix effects.Volatile and semi-volatile analysis in liquid and solid samples.[1]
Solvent Extraction Dissolving the target analyte from the homogenized food matrix using a suitable solvent.High extraction efficiency and capacity, suitable for a wide range of matrices.[1]Requires larger solvent volumes, can be time-consuming, may require extract cleanup.[1]Semi-solid and solid foods where headspace techniques may be less efficient.[1]
Stir Bar Sorptive Extraction (SBSE) A magnetic stir bar coated with a sorbent material extracts analytes from a liquid sample or headspace.Highly sensitive, solvent-free, combines extraction and stirring.[1][3]Primarily for liquid samples or headspace analysis, longer extraction times may be needed.[1]Trace analysis of organic compounds in aqueous matrices and headspace of solid/liquid samples.[3]

Quantitative Data Summary

The following tables summarize representative quantitative data for the analysis of pyrazines using various extraction methods coupled with Gas Chromatography-Mass Spectrometry (GC-MS). This data provides an expected performance benchmark for the described protocols.

Table 1: Method Detection and Quantification Limits for Pyrazines in Edible Oil using MHS-SPME-arrow-GCMS [4]

AnalyteLimit of Detection (LOD) (ng/g)Limit of Quantitation (LOQ) (ng/g)
2-Methylpyrazine1030
2,5-Dimethylpyrazine825
2,6-Dimethylpyrazine1235
2-Ethylpyrazine620
This compound 2-60 (range for 13 pyrazines)6-180 (range for 13 pyrazines)

Note: The provided source gives a range for 13 pyrazines, including this compound.

Table 2: Recovery of Spiked Pyrazines in Rapeseed Oil using MHS-SPME-arrow-GCMS [4]

AnalyteMean Recovery (%)
Pyrazines (general)91.6 - 109.2

Note: The recovery range is for a selection of pyrazines analyzed in the study.

Experimental Protocols

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME)

This protocol is adapted for the analysis of this compound in solid and liquid food matrices.

1. Materials and Equipment:

  • SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

  • 20 mL headspace vials with PTFE/silicone septa screw caps

  • Heating and stirring module or water bath with a magnetic stirrer

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

  • Analytical balance

  • Sodium Chloride (NaCl), ACS grade

2. Sample Preparation:

  • Solid Samples (e.g., ground coffee, cocoa powder):

    • Weigh 1.0 g of the homogenized sample into a 20 mL headspace vial.[5]

    • Add 1.0 g of NaCl to the vial to enhance the release of volatiles.[5]

    • If using an internal standard, spike the sample with a known amount (e.g., 10 µL of a 10 µg/mL working solution of a deuterated pyrazine analog).[5]

    • Immediately seal the vial.[5]

  • Liquid Samples (e.g., beverages, edible oils):

    • Pipette 2-5 mL of the liquid sample into a 20 mL headspace vial.[1] For aqueous samples, add NaCl to saturation.[1] For edible oils, a sample mass of around 50.0 mg may be optimal.[4]

    • If using an internal standard, spike the sample as described for solid samples.

    • Immediately seal the vial.

3. HS-SPME Procedure:

  • Place the sealed vial in the heating module and allow it to equilibrate for 15 minutes at 60°C with agitation.[5]

  • After equilibration, expose the SPME fiber to the headspace of the vial for 30 minutes at 60°C.[5] Ensure the fiber does not touch the sample matrix.[5]

  • Retract the fiber into the needle and immediately transfer it to the heated injection port of the GC.

  • Desorb the analytes for 2-5 minutes at 250°C in splitless mode.[1][5]

4. GC-MS Analysis:

  • Injector Temperature: 250°C[5]

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[4]

  • Oven Program: Initial temperature of 40°C, hold for 2 minutes; ramp at 5°C/min to 150°C; ramp at 10°C/min to 250°C, hold for 5 minutes.[1]

  • MS Parameters: Scan range of m/z 40-300. Ionization mode: Electron Ionization (EI) at 70 eV.

Protocol 2: Solvent Extraction

This protocol is suitable for semi-solid and solid food matrices where headspace techniques may be less efficient.

1. Materials and Equipment:

  • Homogenizer (e.g., blender, Ultra-Turrax)

  • Centrifuge

  • Rotary evaporator or nitrogen evaporator

  • Anhydrous sodium sulfate

  • Organic solvent (e.g., ethyl acetate, dichloromethane)

  • GC-MS system

2. Extraction Procedure:

  • Weigh 10 g of the homogenized food sample into a centrifuge tube.

  • Add 20 mL of ethyl acetate and homogenize for 2 minutes.

  • Centrifuge the mixture at 5000 rpm for 10 minutes.

  • Carefully decant the supernatant (the ethyl acetate layer) into a clean flask.

  • Repeat the extraction process on the sample residue two more times, combining the supernatants.[1]

  • Pass the combined extract through a funnel containing anhydrous sodium sulfate to remove any residual water.[1]

  • Concentrate the extract to a final volume of 1-2 mL using a rotary evaporator or a gentle stream of nitrogen.[1]

3. Cleanup (Optional):

  • If the extract is complex, a cleanup step using Solid-Phase Extraction (SPE) may be necessary. The choice of SPE cartridge will depend on the matrix and the solvent used.

4. GC-MS Analysis:

  • Inject 1 µL of the concentrated extract into the GC-MS system.

  • Use the same GC-MS conditions as described in Protocol 1.

Protocol 3: Stir Bar Sorptive Extraction (SBSE)

This highly sensitive technique is ideal for liquid samples or the headspace analysis of solids.

1. Materials and Equipment:

  • Magnetic stir bar coated with polydimethylsiloxane (PDMS)

  • Headspace vials or beakers

  • Magnetic stirrer

  • Thermal desorption unit (TDU) coupled to a GC-MS system

  • Tweezers

2. SBSE Procedure:

  • Direct Immersion (for liquid samples):

    • Place 10 mL of the liquid sample into a vial.

    • Add the PDMS-coated stir bar.

    • Stir the sample at a constant speed (e.g., 750 rpm) for 60-120 minutes at room temperature.

  • Headspace SBSE (for solid/liquid samples):

    • Prepare the sample in a headspace vial as described in the HS-SPME protocol.

    • Suspend the stir bar in the headspace above the sample.

    • Place the vial on a stirrer and agitate for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 60°C).

3. Post-Extraction:

  • Remove the stir bar from the sample using clean tweezers.

  • Rinse the stir bar with a small amount of deionized water to remove any matrix residue.

  • Gently dry the stir bar with a lint-free tissue.

  • Place the stir bar into a thermal desorption tube.

4. Thermal Desorption and GC-MS Analysis:

  • The stir bar is thermally desorbed in the TDU, and the released analytes are transferred to the GC-MS for analysis.

  • Typical TDU program: Start at 40°C, ramp at 60°C/min to 250°C, and hold for 5 minutes.

  • Use the same GC-MS conditions as described in Protocol 1.

Experimental Workflow Diagram

ExtractionWorkflow Workflow for Extraction and Analysis of this compound cluster_prep Sample Preparation cluster_extraction Extraction Method cluster_analysis Analysis Solid Solid Food Matrix (e.g., Coffee, Cocoa) Homogenize Homogenize/ Weigh Sample Solid->Homogenize Liquid Liquid Food Matrix (e.g., Beverages, Oils) Liquid->Homogenize SPME HS-SPME Homogenize->SPME Place in vial, equilibrate SE Solvent Extraction Homogenize->SE Add solvent, homogenize SBSE SBSE Homogenize->SBSE Place in vial, add stir bar GCMS GC-MS Analysis SPME->GCMS Thermal Desorption SE->GCMS Inject extract SBSE->GCMS Thermal Desorption Data Data Processing & Quantification GCMS->Data

Caption: Overall workflow for the extraction and analysis of this compound.

References

Application Notes and Protocols: 2-Ethyl-3,5-dimethylpyrazine as a Reference Standard in Flavor Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 2-Ethyl-3,5-dimethylpyrazine, a key aroma compound, and its utilization as a reference standard in flavor chemistry. This document outlines its chemical properties, sensory characteristics, natural occurrence, and detailed protocols for its analysis.

Introduction to this compound

This compound is a heterocyclic aromatic compound that significantly contributes to the desirable nutty, roasted, and cocoa-like aromas in a wide variety of food products.[1][2] As a member of the pyrazine family, it is formed during thermal processing through the Maillard reaction and Strecker degradation.[1][3] Its potent aroma profile and low odor threshold make it a critical component in the flavor profile of foods such as coffee, cocoa, roasted nuts, and baked goods.[2][4][5] The use of a high-purity this compound reference standard is essential for accurate quantification, quality control, and sensory analysis in the food and beverage industries.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 13925-07-0[6]
Molecular Formula C₈H₁₂N₂[6]
Molecular Weight 136.19 g/mol [6]
Boiling Point 182 °C[6]
Density 0.964 g/cm³[6]
Flash Point 66 °C[6]
Odor Description Nutty, roasted, cocoa, coffee-like, earthy, potato-chip like[2][7]
Solubility Soluble in water, oils, and organic solvents[8]

Quantitative Data

The following table summarizes key quantitative data for this compound, including its odor activity value (OAV) and reported concentrations in various food products. The OAV, a measure of a compound's contribution to aroma, is calculated by dividing its concentration by its odor threshold.

ParameterFood MatrixValueReference
Odor Activity Value (OAV) Cocoa7.6 - 14[4]
Dark Chocolate16 - 24[4]
Coffee1.70 x 10²[9]
Concentration Roasted CoffeeLowest concentrations among tested alkylpyrazines[10]
CocoaHigh contribution to aroma[4]

Experimental Protocols

Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the analysis of this compound in a food matrix using Headspace Solid-Phase Microextraction (HS-SPME) followed by GC-MS.

4.1.1. Sample Preparation and Extraction

  • Homogenization: Homogenize solid or semi-solid food samples to ensure a representative sample.

  • Internal Standard: Add a known concentration of an appropriate internal standard (e.g., a deuterated pyrazine) to the homogenized sample.

  • HS-SPME Extraction:

    • Place a measured amount of the sample (e.g., 1-5 g) into a headspace vial. For liquid samples, 10 mL can be used.[11]

    • Equilibrate the vial at a set temperature (e.g., 60-80°C) for a specific time (e.g., 15-20 minutes) with agitation.[5][12]

    • Expose a suitable SPME fiber (e.g., PDMS/DVB) to the headspace for a defined period (e.g., 30-50 minutes) to adsorb the volatile compounds.[12][13]

4.1.2. GC-MS Analysis

  • Thermal Desorption: Thermally desorb the analytes from the SPME fiber in the GC inlet (e.g., 2-5 minutes in splitless mode).[11]

  • Gas Chromatography:

    • Column: Use a mid-polarity capillary column, such as a DB-5ms or HP-5ms.[11]

    • Oven Program: A typical temperature program is as follows: initial temperature of 40°C for 2 minutes, ramp at 5°C/min to 150°C, then ramp at 10°C/min to 250°C and hold for 5 minutes.[11]

  • Mass Spectrometry:

    • Ionization: Electron Ionization (EI) at 70 eV.[5]

    • Scan Mode: Acquire data in full scan mode or selected ion monitoring (SIM) for higher sensitivity and selectivity.[12]

    • Identification: Identify this compound by comparing its mass spectrum and retention time with that of a certified reference standard.

    • Quantification: Quantify the analyte using the internal standard method.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Homogenize Homogenize Sample Add_IS Add Internal Standard Homogenize->Add_IS HS_SPME HS-SPME Extraction Add_IS->HS_SPME Desorption Thermal Desorption HS_SPME->Desorption GC_Separation GC Separation Desorption->GC_Separation MS_Detection MS Detection GC_Separation->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis QDA_Workflow cluster_setup Panel Setup cluster_eval Evaluation cluster_analysis Data Analysis Selection Panelist Selection Training Panelist Training & Lexicon Development Selection->Training Evaluation Individual Product Evaluation Training->Evaluation Data_Collection Data Collection on Line Scales Evaluation->Data_Collection Stats Statistical Analysis (ANOVA) Data_Collection->Stats Visualization Data Visualization (Spider Plot) Stats->Visualization Maillard_Reaction cluster_maillard Maillard Reaction cluster_strecker Strecker Degradation Reducing_Sugar Reducing Sugar Amadori Amadori/Heyns Products Reducing_Sugar->Amadori Amino_Acid Amino Acid Amino_Acid->Amadori Dicarbonyls α-Dicarbonyls Amadori->Dicarbonyls Aminoketones α-Aminoketones Dicarbonyls->Aminoketones Dihydropyrazine Dihydropyrazine Aminoketones->Dihydropyrazine Pyrazine This compound Dihydropyrazine->Pyrazine Amino_Acid2 Amino Acid Amino_Acid2->Aminoketones

References

The Pivotal Role of 2-Ethyl-3,5-dimethylpyrazine in the Distinctive Aroma of Roasted Foods

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethyl-3,5-dimethylpyrazine is a key heterocyclic nitrogen-containing compound that significantly contributes to the desirable roasted, nutty, and cocoa-like aromas of many thermally processed foods.[1] Formed during the Maillard reaction between amino acids and reducing sugars, this pyrazine derivative is integral to the flavor profiles of coffee, cocoa, nuts, and roasted meats.[1][2] Its potent and characteristic aroma makes it a crucial target for analysis in food science, quality control, and flavor chemistry. Understanding its formation, sensory impact, and the mechanisms of its perception is vital for optimizing food processing techniques and for the development of novel flavor formulations.

Sensory Characteristics and Occurrence

This compound is characterized by a strong and distinctive odor profile with notes of roasted nuts, coffee, and chocolate.[1] It is naturally found in a variety of roasted products, including coffee beans, cocoa products, peanuts, almonds, and hazelnuts.[3][4][5] Its presence and concentration are influenced by factors such as the specific raw materials, roasting time, and temperature.[5][6]

Data Presentation: Quantitative Analysis of this compound in Roasted Products

The concentration of this compound varies significantly across different roasted foods. The following tables summarize the quantitative data found in the literature for its presence in roasted coffee, peanuts, and almonds.

Table 1: Concentration of this compound in Roasted Coffee

Coffee TypeConcentration Range (mg/kg)Analytical MethodReference
Commercially Available Ground CoffeeLowest concentrations among alkylpyrazines testedSIDA-GC-MS[7][8][9]
Decaffeinated CoffeeLower amounts than regular coffee by a factor of 0.3-0.7SIDA-GC-MS[7][8][9]

Table 2: Concentration of this compound in Roasted Peanuts

Peanut Type/ProductConcentration InformationAnalytical MethodReference
Roasted PeanutsStrongly correlated with roasted peanutty flavorGC-MS[4]
Pan-Roasted Peanut MealQuantified using stable isotope dilution assaysSIDA[10]
Commercial Peanut ButterPresent in regular and low-fat preparationsPurge and Trap[11]

Table 3: Concentration of this compound in Roasted Almonds

Almond Type/Roasting ConditionConcentration InformationAnalytical MethodReference
Dry-Roasted AlmondsDetected in roasted but not raw almonds (except 2,5-dimethylpyrazine)HS-SPME-GC/MS[12][13][14]
Toasted 'Comuna' AlmondsHigher concentration than in 'Marcona' almondsNot specified[15]

Experimental Protocols

Accurate quantification of this compound in complex food matrices requires robust analytical methods. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used and effective technique.

Protocol 1: Analysis of this compound in Roasted Coffee by HS-SPME-GC-MS

This protocol is adapted from methodologies described for the analysis of volatile compounds in coffee.[2][16]

1. Sample Preparation: 1.1. Weigh 3 g of finely ground roasted coffee into a 20 mL headspace vial. 1.2. Seal the vial with a magnetic screw cap fitted with a PTFE/silicone septum.

2. Headspace Solid-Phase Microextraction (HS-SPME): 2.1. Place the vial in a heating block or autosampler incubator at 70°C for 30 minutes to allow for the equilibration of volatile compounds in the headspace.[16] 2.2. Expose a 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) to adsorb the volatile analytes.[16]

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: 3.1. Injector: Set the GC injector temperature to 250°C in splitless mode. 3.2. Desorption: Insert the SPME fiber into the GC inlet for thermal desorption of the analytes for 5 minutes. 3.3. Column: Use a suitable capillary column, such as a DB-WAX (60 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent polar column. 3.4. Carrier Gas: Use Helium at a constant flow rate of 1.0 mL/min. 3.5. Oven Temperature Program:

  • Initial temperature: 40°C, hold for 2 minutes.
  • Ramp 1: Increase to 220°C at a rate of 3°C/min.
  • Final hold: 220°C for 10 minutes. 3.6. Mass Spectrometer:
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Mass Scan Range: m/z 40-300.
  • Ion Source Temperature: 230°C.
  • Quadrupole Temperature: 150°C.

4. Quantification: 4.1. Identification of this compound is based on its retention time and mass spectrum compared to an authentic standard. 4.2. Quantification is performed using an internal standard (e.g., a deuterated pyrazine analog) or an external calibration curve prepared with a pure standard of this compound.

Protocol 2: Analysis of this compound in Roasted Nuts by HS-SPME-GC-MS

This protocol is a generalized procedure based on methods for analyzing volatiles in roasted almonds and peanuts.[13][17]

1. Sample Preparation: 1.1. Grind the roasted nuts into a fine powder. 1.2. Weigh 5 g of the ground nut powder into a 20 mL headspace vial. 1.3. Add an internal standard solution if required for quantification. 1.4. Seal the vial tightly.

2. Headspace Solid-Phase Microextraction (HS-SPME): 2.1. Equilibrate the sample vial at 60°C for 20 minutes.[17] 2.2. Expose a DVB/CAR/PDMS SPME fiber to the headspace for 30 minutes at 60°C.[17]

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: 3.1. Injector: Set to 250°C, splitless mode. 3.2. Desorption: Desorb the SPME fiber in the injector for 5-10 minutes. 3.3. Column: Use a non-polar or medium-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness). 3.4. Carrier Gas: Helium at a constant flow of 1.2 mL/min. 3.5. Oven Temperature Program:

  • Initial temperature: 40°C, hold for 3 minutes.
  • Ramp 1: Increase to 150°C at 3°C/min.[17]
  • Ramp 2: Increase to 230°C at 8°C/min and hold for 5 minutes.[17] 3.6. Mass Spectrometer:
  • Ionization Mode: EI at 70 eV.
  • Mass Scan Range: m/z 35-350.
  • Ion Source Temperature: 230°C.
  • Interface Temperature: 250°C.[17]

4. Quantification: 4.1. Identify this compound by comparing its retention time and mass spectrum with a reference standard. 4.2. For quantitative analysis, create a calibration curve using a series of standard solutions of this compound.

Mandatory Visualizations

Formation of this compound via the Maillard Reaction

Maillard_Reaction AminoAcid Amino Acid (e.g., Alanine) Amadori Amadori/ Heyns Product AminoAcid->Amadori StreckerAldehyde Strecker Aldehyde (e.g., Acetaldehyde) AminoAcid->StreckerAldehyde Aminoketone α-Aminoketone AminoAcid->Aminoketone ReducingSugar Reducing Sugar (e.g., Glucose) ReducingSugar->Amadori Dicarbonyl α-Dicarbonyls Amadori->Dicarbonyl Degradation Dicarbonyl->StreckerAldehyde Strecker Degradation Dicarbonyl->Aminoketone Strecker Degradation Dihydropyrazine Dihydropyrazine Intermediate StreckerAldehyde->Dihydropyrazine Aldol Condensation (Side Chain Formation) Aminoketone->Dihydropyrazine Condensation (x2) Pyrazine This compound Dihydropyrazine->Pyrazine Oxidation

Caption: Formation pathway of this compound.

Experimental Workflow for the Analysis of this compound

Experimental_Workflow Sample Roasted Product Sample (Coffee, Nuts, etc.) Grinding Grinding/Homogenization Sample->Grinding HS_Vial Transfer to Headspace Vial Grinding->HS_Vial SPME HS-SPME (Extraction of Volatiles) HS_Vial->SPME GCMS GC-MS Analysis (Separation & Detection) SPME->GCMS Data Data Acquisition (Chromatogram & Mass Spectra) GCMS->Data Analysis Data Analysis (Identification & Quantification) Data->Analysis Result Concentration of This compound Analysis->Result

Caption: General workflow for pyrazine analysis.

Olfactory Signaling Pathway for Pyrazine Perception

Olfactory_Signaling Pyrazine This compound OR5K1 Olfactory Receptor (OR5K1) Pyrazine->OR5K1 Binds to G_Protein G-protein (Golf) OR5K1->G_Protein Activates Adenylate_Cyclase Adenylate Cyclase III G_Protein->Adenylate_Cyclase Activates cAMP cAMP (Second Messenger) Adenylate_Cyclase->cAMP Produces CNG_Channel Cyclic Nucleotide-Gated (CNG) Channel cAMP->CNG_Channel Opens Ion_Influx Na+ / Ca2+ Influx CNG_Channel->Ion_Influx Depolarization Membrane Depolarization Ion_Influx->Depolarization Action_Potential Action Potential to Olfactory Bulb Depolarization->Action_Potential

Caption: Olfactory perception of pyrazines.

Conclusion

This compound is a fundamentally important aroma compound that defines the sensory profile of many roasted foods. The provided protocols offer a robust framework for its accurate quantification, enabling researchers to investigate the impact of processing parameters on flavor development. Furthermore, the elucidation of its specific olfactory receptor, OR5K1, opens new avenues for research into the molecular basis of flavor perception and potential applications in flavor design and modulation.[3][18]

References

Synthesis of 2-Ethyl-3,5-dimethylpyrazine for Industrial Applications: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 2-Ethyl-3,5-dimethylpyrazine, a key aroma compound with significant applications in the food, beverage, and fragrance industries. The information presented is intended to guide researchers and process chemists in the development of scalable synthesis strategies.

Application Notes

This compound is a heterocyclic aromatic compound renowned for its potent nutty, roasted, and cocoa-like aroma.[1][2] It is a crucial component in the flavor profiles of many thermally processed foods, including coffee, baked goods, and roasted meats.[1] In its pure form, it is a colorless to pale yellow liquid.[1] The primary industrial applications of this compound are as a flavor and fragrance enhancer. Its high impact at low concentrations makes it a cost-effective ingredient for imparting desirable roasted notes.[1]

Industrial Significance:

  • Food and Beverage Industry: Widely used to enhance the flavor of coffee, cocoa products, baked goods, savory snacks, and sauces.[1]

  • Fragrance Industry: Incorporated into perfumes and other scented products to provide warm, roasted, and gourmand notes.

  • Research and Development: Utilized as a reference standard in flavor chemistry and sensory analysis to study the Maillard reaction and other flavor-forming chemical processes.[1]

There are two primary routes for the industrial synthesis of this compound: chemical synthesis and biosynthesis.

Chemical Synthesis: This approach typically involves the condensation of α-dicarbonyl and α-aminocarbonyl compounds. A common method is the reaction of 2,5-dimethylpyrazine with an ethylating agent. While this method can be efficient, it may require careful control of reaction conditions to minimize the formation of isomers and byproducts.

Biosynthesis: This "natural" production method leverages microorganisms, most notably Bacillus subtilis, to produce this compound from renewable feedstocks.[1][2][3] The biosynthetic pathway involves the metabolism of precursors such as L-threonine and D-glucose.[1][2] This method is gaining traction due to consumer demand for natural ingredients and its potential for being a more environmentally friendly process.

Comparative Data of Synthesis Routes

The selection of a synthesis route for industrial production depends on factors such as cost, desired purity, and "natural" labeling requirements. The following table summarizes key quantitative data for representative chemical and biosynthetic methods.

ParameterChemical Synthesis (Adapted from Isomer Synthesis)Biosynthesis (Bacillus subtilis)
Starting Materials 2,5-Dimethylpyrazine, PropionaldehydeL-Threonine, D-Glucose
Key Reagents/Catalysts FeSO₄·7H₂O, H₂SO₄, H₂O₂Bacillus subtilis culture
Reaction Temperature 50-60°CAmbient/Environmental Temperature
Reaction Time Approximately 6 hoursNot explicitly stated for optimal yield
Yield ~84-91% (for 2-ethyl-3,6-dimethylpyrazine)[4]Yields for related pyrazines can reach up to 2.9 g/L[5]
Purity >95% (for 2-ethyl-3,6-dimethylpyrazine)[4]Dependent on downstream processing
Key Advantages High yield, relatively short reaction time"Natural" product, sustainable
Key Challenges Potential for isomer formation, use of harsh reagentsLower product concentration, complex downstream processing

Experimental Protocols

Chemical Synthesis Protocol: Alkylation of 2,5-Dimethylpyrazine

This protocol is adapted from a patented method for the synthesis of the isomer 2-ethyl-3,6-dimethylpyrazine and is expected to be a viable route for this compound with appropriate optimization.

Materials:

  • 2,5-Dimethylpyrazine

  • Ferrous sulfate heptahydrate (FeSO₄·7H₂O)

  • Concentrated sulfuric acid (98%)

  • Hydrogen peroxide (30%)

  • Propionaldehyde

  • Ethyl acetate

  • Petroleum ether

  • Sodium hydroxide (NaOH) solution (20%)

  • Water

  • Ice

Equipment:

  • Reaction flask with dropping funnel, stirrer, and thermometer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Chromatography column

Procedure:

  • Reaction Setup: In a 125 mL reaction flask, combine 1.08 g (10 mmol) of 2,5-dimethylpyrazine and 1.13 g (4 mmol) of FeSO₄·7H₂O. Add 30 mL of water and stir the mixture in an ice bath.

  • Addition of Reagents: Slowly add 6 mL (0.1 mol) of 98% concentrated sulfuric acid through the dropping funnel, maintaining the temperature below 60°C. Following this, add 7.5 mL (22 mmol) of hydrogen peroxide dropwise, again ensuring the temperature does not exceed 60°C.

  • Alkylation: After the addition of hydrogen peroxide, add 240 µL (3 mmol) of propionaldehyde. Slowly raise the temperature to 50-60°C. Add an additional 240 µL of propionaldehyde at 1-hour intervals for the next 4 hours. The total reaction time is approximately 6 hours.

  • Work-up: Cool the reaction mixture to room temperature. Extract the mixture with 30 mL of ethyl acetate. Separate the aqueous layer and adjust its pH to 8 using a 20% NaOH solution, keeping the temperature below 60°C.

  • Extraction and Concentration: Extract the aqueous layer three times with ethyl acetate. Combine all organic phases and concentrate under reduced pressure to obtain a yellow oily substance.

  • Purification: Purify the crude product by column chromatography on silica gel using a mobile phase of ethyl acetate:petroleum ether (1:20 v/v) to yield the final product.

Biosynthesis Protocol: Fermentation using Bacillus subtilis

This protocol outlines the general steps for the fermentative production of this compound. Optimization of media components, fermentation parameters, and downstream processing is crucial for achieving high yields.

Materials:

  • Bacillus subtilis strain capable of producing this compound

  • Fermentation medium (containing L-threonine, D-glucose, and other necessary nutrients)

  • Inoculum culture of Bacillus subtilis

  • Antifoaming agent

  • Solvents for extraction (e.g., ethyl acetate)

Equipment:

  • Shake flasks or bioreactor

  • Incubator shaker or fermenter with temperature, pH, and dissolved oxygen control

  • Centrifuge

  • Liquid-liquid extraction apparatus

  • Gas chromatograph-mass spectrometer (GC-MS) for analysis

Procedure:

  • Inoculum Preparation: Prepare a seed culture of Bacillus subtilis in a suitable growth medium and incubate until it reaches the exponential growth phase.

  • Fermentation: Inoculate the production fermentation medium with the seed culture. The medium should contain L-threonine and D-glucose as precursors.[1][2] Fermentation is carried out at environmental temperature and pressure.[1][2]

  • Monitoring and Control: During fermentation, monitor and control key parameters such as pH, temperature, and dissolved oxygen to maintain optimal conditions for pyrazine production.

  • Harvesting: After the desired fermentation time, harvest the broth by centrifugation to separate the biomass from the supernatant containing the product.

  • Downstream Processing (Extraction): Extract the this compound from the supernatant using a suitable organic solvent such as ethyl acetate.

  • Purification and Analysis: Concentrate the organic extract and purify the product using techniques like distillation or chromatography. Analyze the final product for purity and identity using GC-MS.

Visualizations

Chemical_Synthesis_Workflow cluster_reaction Reaction Stage cluster_workup Work-up & Purification Reactants 2,5-Dimethylpyrazine + Propionaldehyde + Reagents ReactionVessel Reaction at 50-60°C Reactants->ReactionVessel CrudeProduct Crude Product Mixture ReactionVessel->CrudeProduct Extraction Solvent Extraction CrudeProduct->Extraction Neutralization pH Adjustment Extraction->Neutralization Concentration Concentration Extraction->Concentration Neutralization->Extraction Purification Column Chromatography Concentration->Purification FinalProduct Pure this compound Purification->FinalProduct

Caption: Workflow for the chemical synthesis of this compound.

Biosynthesis_Pathway cluster_precursors Precursors cluster_intermediates Key Intermediates cluster_organism Biosynthesis Threonine L-Threonine Aminoacetone Aminoacetone Threonine->Aminoacetone Metabolism Pentanedione 2,3-Pentanedione Threonine->Pentanedione Glucose D-Glucose Glucose->Pentanedione Metabolism B_subtilis Bacillus subtilis Aminoacetone->B_subtilis Pentanedione->B_subtilis Product This compound B_subtilis->Product Condensation

Caption: Simplified biosynthetic pathway of this compound.

Fermentation_Workflow Inoculum Inoculum Preparation (Bacillus subtilis) Fermentation Fermentation (with L-Threonine & D-Glucose) Inoculum->Fermentation Harvesting Harvesting (Centrifugation) Fermentation->Harvesting Downstream Downstream Processing (Extraction & Purification) Harvesting->Downstream FinalProduct Pure this compound Downstream->FinalProduct

Caption: General workflow for the fermentative production of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Optimization of 2-Ethyl-3,5-dimethylpyrazine Synthesis Yield

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis yield of 2-Ethyl-3,5-dimethylpyrazine.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: The primary synthetic routes for this compound include chemical synthesis and chemoenzymatic methods. Chemical synthesis often involves the alkylation of a dimethylpyrazine precursor. A notable method is the Minici reaction, which utilizes a radical addition of an ethyl group to the pyrazine ring. Another approach is the alkylation of 2,5-dimethylpyrazine using an organometallic reagent like ethyllithium.[1] Chemoenzymatic synthesis typically employs enzymes, such as L-threonine 3-dehydrogenase, to produce key intermediates from starting materials like L-threonine, which then react to form the target pyrazine.[2]

Q2: I am getting a low yield in my chemical synthesis. What are the likely causes?

A2: Low yields in the chemical synthesis of this compound can stem from several factors:

  • Suboptimal Reaction Temperature: Temperature significantly influences the reaction rate and selectivity. Too low a temperature may lead to an incomplete reaction, while excessively high temperatures can promote the formation of byproducts.

  • Incorrect Stoichiometry: The molar ratio of reactants, including the alkylating agent and any catalysts, is crucial. An improper ratio can lead to unreacted starting materials or increased side reactions.

  • Presence of Water: Many chemical synthesis methods, especially those involving organometallic reagents, are sensitive to moisture. Ensure all glassware, solvents, and reagents are anhydrous.

  • Inefficient Mixing: In heterogeneous reactions, proper agitation is necessary to ensure the reactants are in close contact.

Q3: What are the common side products I should be aware of?

A3: A common side product is the formation of structural isomers, such as 2-Ethyl-3,6-dimethylpyrazine, particularly in reactions like the Minici reaction where the ethyl group can add to different positions on the pyrazine ring.[3] Depending on the starting materials and reaction conditions, other alkylated pyrazines or products from competing side reactions may also be formed.

Q4: How can I purify the final product to remove impurities and side products?

A4: Purification of this compound typically involves a combination of techniques:

  • Extraction: After the reaction, an initial workup with a suitable organic solvent can be used to extract the product from the reaction mixture.

  • Column Chromatography: This is a highly effective method for separating the desired product from isomers and other impurities. The choice of stationary phase (e.g., silica gel) and mobile phase (e.g., a mixture of ethyl acetate and petroleum ether) is critical for good separation.

  • Distillation: If the boiling points of the product and impurities are sufficiently different, distillation can be an effective purification method.

Q5: What is the role of the catalyst in the Minici reaction for pyrazine alkylation?

A5: In the Minici reaction, a catalyst, often an iron salt like ferrous sulfate (FeSO₄), is used to generate the alkyl radicals from a suitable precursor in the presence of an oxidizing agent like hydrogen peroxide. These radicals then attack the protonated pyrazine ring to form the alkylated product.

Troubleshooting Guides

Issue 1: Low or No Product Formation
Potential Cause Troubleshooting Steps
Incorrect Reagents Verify the identity and purity of all starting materials and reagents.
Suboptimal Temperature Optimize the reaction temperature. For the Minici reaction, a temperature range of 50-60°C is often employed.[3]
Presence of Inhibitors Ensure the reaction is free from any potential inhibitors that could quench the reaction.
Improper pH For reactions sensitive to pH, such as some chemoenzymatic syntheses, ensure the pH of the reaction medium is within the optimal range.
Issue 2: Formation of Multiple Products/Isomers
Potential Cause Troubleshooting Steps
Lack of Regioselectivity In reactions like the Minici reaction, the regioselectivity can be influenced by the substrate and reaction conditions. Modifying the reaction parameters (e.g., solvent, temperature) may favor the formation of the desired isomer.
Side Reactions Analyze the byproduct profile to identify potential side reactions. Adjusting reactant concentrations or the order of addition may help to minimize these.
Starting Material Impurities Ensure the purity of the starting dimethylpyrazine to avoid the formation of undesired alkylated pyrazines.
Issue 3: Difficulty in Product Purification
Potential Cause Troubleshooting Steps
Co-elution of Isomers If isomers are difficult to separate by column chromatography, try using a different solvent system or a different stationary phase.
Product Volatility This compound is a volatile compound.[4] Take care during solvent removal steps to avoid product loss. Use techniques like rotary evaporation under reduced pressure at a controlled temperature.
Emulsion Formation during Extraction If an emulsion forms during the workup, adding a small amount of brine (saturated NaCl solution) can help to break it.

Experimental Protocols

Chemical Synthesis via Minici Reaction (Adapted for this compound)

This protocol is adapted from the synthesis of 2-ethyl-3,6-dimethylpyrazine and may require optimization for the target molecule.[3]

Materials:

  • 2,3-Dimethylpyrazine

  • Ferrous sulfate heptahydrate (FeSO₄·7H₂O)

  • Concentrated sulfuric acid (98%)

  • Hydrogen peroxide (30%)

  • Propionaldehyde

  • Water

  • Ethyl acetate

  • Sodium hydroxide (NaOH) solution (20%)

  • Petroleum ether

  • Silica gel for column chromatography

Procedure:

  • In a reaction flask, dissolve 2,3-dimethylpyrazine in water.

  • Add ferrous sulfate heptahydrate and stir the mixture in an ice bath.

  • Slowly add concentrated sulfuric acid dropwise, maintaining the temperature below 60°C.

  • Add hydrogen peroxide dropwise, again keeping the temperature below 60°C.

  • Add a portion of the propionaldehyde and slowly raise the temperature to 50-60°C.

  • Add the remaining propionaldehyde portion-wise over several hours while maintaining the reaction temperature. The total reaction time is typically around 6 hours.

  • After the reaction is complete, cool the mixture to room temperature and extract with ethyl acetate.

  • Adjust the pH of the aqueous layer to ~8 with 20% NaOH solution.

  • Extract the aqueous layer again with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether as the eluent.

Quantitative Data Comparison (Illustrative)

ParameterMethod A (Minici Reaction)Method B (Chemoenzymatic)
Starting Material 2,3-DimethylpyrazineL-threonine
Key Reagents FeSO₄, H₂O₂, PropionaldehydeL-threonine 3-dehydrogenase
Temperature 50-60°C30°C[2]
Reaction Time ~6 hours~3 hours[2]
Typical Yield High (potentially >80% with optimization)Moderate (up to 20.2%)[2]
Key Byproducts Isomeric pyrazinesOther enzymatic products

Visualizations

experimental_workflow cluster_reaction Reaction Setup cluster_workup Workup & Purification start Start reactants Combine Reactants (2,3-Dimethylpyrazine, FeSO4, H2O) start->reactants reagent_add Add H2SO4 & H2O2 (T < 60°C) reactants->reagent_add reaction Add Propionaldehyde & Heat (50-60°C, 6h) reagent_add->reaction extraction Extraction with Ethyl Acetate reaction->extraction ph_adjust pH Adjustment (to ~8) extraction->ph_adjust extraction2 Second Extraction ph_adjust->extraction2 purification Column Chromatography extraction2->purification end Pure Product purification->end

Caption: A generalized experimental workflow for the chemical synthesis of this compound.

troubleshooting_logic start Low Yield Issue check_temp Is Temperature Optimal (e.g., 50-60°C)? start->check_temp check_reagents Are Reagents Pure & Stoichiometry Correct? check_temp->check_reagents Yes adjust_temp Adjust Temperature check_temp->adjust_temp No check_impurities High Level of Impurities/Isomers? check_reagents->check_impurities Yes verify_reagents Verify Reagent Purity & Recalculate Stoichiometry check_reagents->verify_reagents No optimize_purification Optimize Purification (e.g., new solvent system) check_impurities->optimize_purification Yes success Yield Improved check_impurities->success No adjust_temp->start verify_reagents->start optimize_purification->success

Caption: A logical troubleshooting workflow for addressing low yield in the synthesis.

References

Technical Support Center: Improving Extraction Efficiency of 2-Ethyl-3,5-dimethylpyrazine from Solid Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the extraction efficiency of 2-Ethyl-3,5-dimethylpyrazine from solid matrices.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the extraction of this compound, offering step-by-step solutions to overcome experimental challenges.

Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a solvent-free and sensitive technique widely used for extracting volatile and semi-volatile compounds like this compound.[1] It involves the partitioning of analytes between the sample matrix, the headspace, and a coated fiber.[1]

Q1: Why am I observing low extraction yields with HS-SPME?

A1: Low extraction yields can be attributed to several factors. Consider the following troubleshooting steps:

  • Fiber Selection: The choice of fiber coating is critical. For pyrazines, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often effective.

  • Extraction Temperature: Increasing the temperature can enhance the release of volatiles from the matrix. However, excessively high temperatures can decrease the absorption capacity of the SPME fiber and potentially degrade the sample.[2] An optimal temperature, for instance, was found to be 50°C in one study.[2][3]

  • Extraction Time: Ensure that the extraction time is sufficient to allow for equilibrium to be reached between the sample, headspace, and fiber.[3] Typical extraction times can range from 30 to 70 minutes.[3]

  • Sample Preparation: Proper sample preparation is crucial. Homogenizing the solid sample increases the surface area for analyte release.[1] Adding a salt solution (e.g., saturated NaCl) can also enhance the release of volatile compounds.[1][4]

  • Agitation: Agitating the sample during extraction helps to facilitate the mass transfer of the analyte into the headspace.

Q2: My HS-SPME results show poor reproducibility. What are the likely causes?

A2: Poor reproducibility is a common issue that can often be resolved by controlling the experimental parameters more strictly:

  • Fiber Conditioning and Carryover: Ensure the SPME fiber is properly conditioned before its first use and adequately cleaned between analyses to prevent carryover from previous samples.

  • Consistent Sample and Headspace Volume: The ratio of the sample volume to the headspace volume should be kept constant across all experiments to ensure consistent partitioning.

  • Equilibration Time: Allow the sample to equilibrate at the set temperature before exposing the fiber to the headspace.[4] A typical equilibration time is around 15 minutes.[4]

  • Fiber Lifetime: SPME fibers have a limited lifetime and their performance can degrade over time, leading to inconsistent results.[1]

Solvent Extraction

Solvent extraction is a classic and robust method for isolating organic compounds. It involves using a solvent to selectively dissolve the target analyte from the sample matrix.[1]

Q1: The extraction efficiency of my solvent extraction is low. How can I improve it?

A1: To improve efficiency, consider the following:

  • Solvent Choice: The solvent should have a high affinity for this compound. Common solvents include dichloromethane or ethyl acetate.[5]

  • Homogenization: Thoroughly homogenize the solid matrix to ensure maximum contact between the sample and the solvent.[1]

  • Multiple Extractions: Performing multiple extractions with fresh solvent will yield a higher recovery than a single extraction with a large volume of solvent. It is recommended to repeat the extraction process on the sample residue at least two more times.[1]

  • Elevated Temperature and Pressure: Techniques like Accelerated Solvent Extraction (ASE) use elevated temperatures and pressures to increase extraction efficiency.[1]

Q2: My final extract contains many impurities. What cleanup steps can I perform?

A2: If the extract is complex, a cleanup step using Solid-Phase Extraction (SPE) may be necessary to remove interfering compounds before analysis.[1]

Stir Bar Sorptive Extraction (SBSE)

SBSE is a highly sensitive technique that uses a magnetic stir bar coated with a sorbent material, typically polydimethylsiloxane (PDMS).[1]

Q1: I am experiencing low recovery of this compound with SBSE. What should I optimize?

A1: Low recovery can be addressed by optimizing several parameters:

  • Stirring Speed: Ensure a constant and adequate stirring speed (e.g., 1000 rpm) to facilitate the diffusion of the analyte to the stir bar.[1]

  • Extraction Time: Typical extraction times range from 60 to 180 minutes.[1] Ensure the time is sufficient for equilibrium to be approached.

  • Temperature: A controlled temperature (e.g., 40-60°C) can improve extraction kinetics.[1]

  • Sample pH: The pH of the sample matrix can influence the partitioning of the analyte onto the stir bar. Adjusting the pH may be necessary.

Supercritical Fluid Extraction (SFE)

SFE uses a supercritical fluid, most commonly CO2, as the extraction solvent.[6] This method is considered a "green" technology as it avoids the use of toxic organic solvents.[6]

Q1: The extraction yield using supercritical CO2 is poor. Why is this and how can I improve it?

A1: Supercritical CO2 is a non-polar solvent and is most effective for extracting non-polar compounds.[7] To improve the extraction of moderately polar compounds like pyrazines, a co-solvent (modifier) such as ethanol can be added to the supercritical fluid to increase its polarity and solvating power.[8]

Q2: How do I optimize the pressure and temperature for SFE?

A2: Pressure and temperature are key parameters in SFE as they control the density of the supercritical fluid.[7]

  • Pressure: Increasing the pressure generally increases the fluid density, which in turn enhances the solubility of the analyte.[7]

  • Temperature: The effect of temperature is more complex. At a constant pressure, increasing the temperature decreases the fluid density but can increase the vapor pressure of the analyte, potentially leading to higher extraction efficiency. The optimal conditions need to be determined experimentally. For example, a study on roasted peanuts found a temperature of 50°C and a pressure of 9.6 MPa to be effective for extracting pyrazines.[8]

Data Presentation: Comparison of Extraction Methods

The following tables summarize quantitative data to aid in the selection and optimization of an extraction method.

Table 1: Comparison of Extraction Methodologies for Pyrazines

MethodAdvantagesDisadvantagesRecommended For
HS-SPME Solvent-free, sensitive, simple, easily automated.[1]Fiber lifetime can be limited; competition for active sites on the fiber can occur in complex matrices.[1]Volatile and semi-volatile compounds in various food matrices.[1]
Solvent Extraction High extraction efficiency and capacity, robust.[1]Can be time-consuming, may require a cleanup step, uses organic solvents.[1][5]Broad range of compounds, especially when higher concentrations are present.
SBSE Highly sensitive due to a larger volume of sorbent phase compared to SPME.Can be more time-consuming than SPME.Trace analysis of volatile and semi-volatile compounds.
SFE "Green" technology (avoids toxic solvents), selective, low-temperature extraction preserves thermally labile compounds.[6][8]High initial equipment cost, requires technical knowledge.[7]Extraction of non-polar to moderately polar compounds; suitable for large-scale industrial applications.[6]

Table 2: Performance Data for HS-SPME of Pyrazines in Rapeseed Oil

CompoundLOD (ng/g)LOQ (ng/g)Mean Recovery (%)
2-ethyl-3,5-dimethyl-pyrazine2-606-18091.6–109.2
2,5-dimethyl-pyrazine2-606-18091.6–109.2
2-ethyl-5-methyl-pyrazine2-606-18091.6–109.2
3-ethyl-2,5-dimethyl-pyrazine2-606-18091.6–109.2
Data from a study optimizing MHS-SPME conditions.[3]

Experimental Protocols

Detailed methodologies are essential for reproducible results.

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME)

This protocol is a general guideline and should be optimized for your specific matrix.

  • Sample Preparation:

    • Weigh 1-5 g of the homogenized solid sample into a headspace vial (e.g., 20 mL).[1]

    • Add a specific amount of internal standard if required.

    • Add a salt solution (e.g., 5 mL of saturated NaCl) to enhance the release of volatiles.[4]

    • Immediately seal the vial with a PTFE/silicone septum.[4]

  • HS-SPME Extraction:

    • Place the vial in a heating block or autosampler agitator set to the optimal temperature (e.g., 50-60°C).[3][4]

    • Allow the sample to equilibrate for a set time (e.g., 15 minutes).[4]

    • Expose a pre-conditioned SPME fiber (e.g., DVB/CAR/PDMS) to the headspace for the optimized extraction time (e.g., 30-60 minutes).[4]

  • GC-MS Analysis:

    • Retract the fiber and immediately introduce it into the GC injector.

    • Desorb the analytes from the fiber in the GC injector at a suitable temperature (e.g., 250°C) for a sufficient time (e.g., 5 minutes) in splitless mode.[4]

    • Run your optimized GC-MS method for the separation and detection of pyrazines.

Protocol 2: Solvent Extraction
  • Sample Preparation:

    • Weigh a representative amount of the homogenized solid sample (e.g., 10 g) into a beaker.[1]

  • Extraction:

    • Add a suitable volume of an appropriate organic solvent (e.g., 30 mL of ethyl acetate).

    • Homogenize the mixture for 2-3 minutes.[1]

    • Transfer the mixture to a centrifuge tube and centrifuge (e.g., at 5000 rpm for 10 minutes).[1]

    • Carefully decant the supernatant (the solvent extract).[1]

    • Repeat the extraction process on the sample residue two more times, combining the supernatants.[1]

  • Drying and Concentration:

    • Pass the combined extract through a funnel containing anhydrous sodium sulfate to remove any residual water.[1]

    • Concentrate the extract to a final volume of 1-2 mL using a rotary evaporator or a gentle stream of nitrogen.[1]

  • Cleanup (Optional):

    • If necessary, perform a cleanup step using Solid-Phase Extraction (SPE).

  • Analysis:

    • Inject an aliquot (e.g., 1 µL) of the concentrated extract into the GC-MS system for analysis.[1]

Visualizations

The following diagrams illustrate key workflows and decision-making processes.

G General Experimental Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Sample Solid Sample Homogenization Homogenization Sample->Homogenization Weighing Weighing Homogenization->Weighing HS_SPME HS-SPME Weighing->HS_SPME Solvent_Extraction Solvent Extraction Weighing->Solvent_Extraction SBSE SBSE Weighing->SBSE SFE SFE Weighing->SFE GC_MS GC-MS/FID Analysis HS_SPME->GC_MS Solvent_Extraction->GC_MS SBSE->GC_MS SFE->GC_MS Data_Processing Data Processing & Quantification GC_MS->Data_Processing

Caption: General experimental workflow for this compound extraction.

G Troubleshooting Low HS-SPME Yield Start Low Yield Observed CheckFiber Is the SPME fiber appropriate and in good condition? Start->CheckFiber OptimizeTemp Optimize Extraction Temperature (e.g., 40-80°C) CheckFiber->OptimizeTemp Yes Success Yield Improved CheckFiber->Success No, Replace Fiber OptimizeTime Optimize Extraction Time (e.g., 30-70 min) OptimizeTemp->OptimizeTime SamplePrep Improve Sample Preparation (Homogenize, Add Salt) OptimizeTime->SamplePrep CheckReproducibility Check for Reproducibility Issues SamplePrep->CheckReproducibility CheckReproducibility->Success

Caption: Logical troubleshooting workflow for low HS-SPME yield.

G Decision Tree for Extraction Method Selection Start Start: Select Extraction Method Volatiles Is the analyte highly volatile? Start->Volatiles TraceAnalysis Is trace-level sensitivity required? Volatiles->TraceAnalysis Yes Solvent_Extraction Choose Solvent Extraction Volatiles->Solvent_Extraction No SolventFree Is a solvent-free method preferred? TraceAnalysis->SolventFree No SBSE Choose SBSE TraceAnalysis->SBSE Yes, Highest Sensitivity LargeScale Is this for large-scale/industrial application? SolventFree->LargeScale No HS_SPME Choose HS-SPME SolventFree->HS_SPME Yes LargeScale->Solvent_Extraction No SFE Choose SFE LargeScale->SFE Yes

References

Challenges in the quantification of 2-Ethyl-3,5-dimethylpyrazine in complex samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of 2-Ethyl-3,5-dimethylpyrazine in complex samples.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in quantifying this compound in complex samples?

The primary challenges in the quantification of this compound stem from its chemical nature and the complexity of the matrices in which it is often found. Key difficulties include:

  • Volatility: Being a volatile compound, this compound can be lost during sample preparation and handling, leading to underestimation.

  • Matrix Effects: Complex samples (e.g., food, biological fluids) contain numerous other compounds that can interfere with the analysis. These matrix components can either enhance or suppress the instrument's response to the analyte, leading to inaccurate quantification.

  • Low Concentrations: In many samples, this compound is present at very low levels (ng/g or even lower), requiring highly sensitive analytical methods for detection and quantification.

  • Sample Preparation: The high solubility and volatility of pyrazines can make their extraction from the sample matrix difficult and can be a bottleneck in the analytical workflow.

Q2: Which analytical technique is most suitable for the quantification of this compound?

Gas chromatography-mass spectrometry (GC-MS) is the most widely used and effective technique for the quantification of this compound.[1] GC provides the necessary separation of this volatile compound from other components in the sample, while MS offers high sensitivity and selectivity for its detection and quantification.

Q3: How can I minimize matrix effects in my analysis?

Several strategies can be employed to mitigate matrix effects:

  • Stable Isotope Dilution Analysis (SIDA): This is considered the gold standard for accurate quantification of volatile compounds in complex matrices.[2] It involves adding a known amount of a stable isotope-labeled version of the analyte (e.g., [2H5]-2-ethyl-3,5-dimethylpyrazine) to the sample at the beginning of the workflow. Since the labeled standard has nearly identical chemical and physical properties to the native analyte, it experiences the same matrix effects and losses during sample preparation. By measuring the ratio of the native analyte to the labeled standard, accurate quantification can be achieved.

  • Sample Preparation: Techniques like headspace solid-phase microextraction (HS-SPME) are effective for extracting and concentrating volatile compounds like this compound from the sample matrix, while leaving many non-volatile interfering compounds behind.[3][4]

  • Chromatographic Separation: Optimizing the GC method to ensure good separation of this compound from co-eluting matrix components can also help reduce interference. Using a more polar column, such as a DB-WAX, may be beneficial for separating pyrazines from matrix interferences.[3]

Q4: What is the best sample preparation method for this compound?

Headspace solid-phase microextraction (HS-SPME) is a highly effective and widely used sample preparation technique for volatile compounds like this compound.[3][4] HS-SPME is a solvent-free method that combines extraction and pre-concentration into a single step.[3] It is particularly well-suited for complex matrices as it selectively extracts volatile and semi-volatile compounds from the headspace above the sample, minimizing the extraction of non-volatile matrix components.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Poor Peak Shape (Tailing or Fronting) Active sites in the GC inlet or column.Use a deactivated inlet liner. Perform regular column conditioning.
Overloading of the GC column.Dilute the sample extract. Use a split injection instead of splitless.
Low Sensitivity/Poor Signal-to-Noise Inefficient extraction from the sample matrix.Optimize HS-SPME parameters (e.g., fiber type, extraction time and temperature).
Loss of analyte during sample preparation.Ensure airtight seals on all vials and minimize sample handling steps.
Sub-optimal GC-MS parameters.Optimize injector temperature, oven temperature program, and MS acquisition parameters (e.g., dwell time in SIM mode).
Inconsistent or Non-Reproducible Results Variability in sample preparation.Ensure consistent timing and temperature for all sample preparation steps. Use an autosampler for injections to improve precision.
Matrix effects varying between samples.Employ Stable Isotope Dilution Analysis (SIDA) for the most reliable results.
Inconsistent sample homogenization.Ensure the sample is thoroughly homogenized before taking a subsample for analysis.
Discrepancy Between Calibration Methods Significant matrix effects are present.Matrix-matched calibration or, ideally, SIDA should be used instead of external calibration with solvent-based standards.

Quantitative Data

Table 1: GC-MS Parameters for this compound Analysis

Parameter Value
GC Column DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or DB-WAX
Carrier Gas Helium at a constant flow of 1.0-1.8 mL/min[5]
Injection Mode Splitless
Injector Temperature 250 °C[5]
Oven Program 40 °C (2 min hold), ramp at 3 °C/min to 240 °C (1 min hold)[5]
MS Ion Source Temperature 230 °C[5]
MS Quadrupole Temperature 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV[5]
Acquisition Mode Selected Ion Monitoring (SIM)

Table 2: Mass Spectrometry Data for this compound and its Stable Isotope Analog

Compound Molecular Weight ( g/mol ) Quantification Ion (m/z) Qualifier Ion(s) (m/z)
This compound136.19[6]136135, 108
[2H5]-2-Ethyl-3,5-dimethylpyrazine141.22141140, 113

Note: The molecular ion ([M]+) is typically used for quantification, while fragment ions are used as qualifiers to confirm the identity of the compound. The top peak in the mass spectrum of this compound is often m/z 135.[7]

Experimental Protocols

Protocol 1: Quantification of this compound in a Food Matrix using HS-SPME-GC-MS with Stable Isotope Dilution Analysis (SIDA)

  • Sample Preparation:

    • Homogenize the solid food sample.

    • Weigh 1-2 g of the homogenized sample into a 20 mL headspace vial.

    • Add a known amount of the [2H5]-2-ethyl-3,5-dimethylpyrazine internal standard solution to the vial.

    • Add 5 mL of saturated NaCl solution to the vial to improve the release of volatile compounds into the headspace.

    • Immediately seal the vial with a magnetic crimp cap with a PTFE/silicone septum.

  • HS-SPME Procedure:

    • Place the vial in an autosampler with an agitator and heating capabilities.

    • Incubate the sample at a specific temperature (e.g., 60 °C) for a set time (e.g., 15 minutes) to allow for equilibration of the headspace.

    • Expose a conditioned SPME fiber (e.g., DVB/CAR/PDMS) to the headspace for a defined extraction time (e.g., 30 minutes) with agitation.

    • After extraction, retract the fiber into the needle.

  • GC-MS Analysis:

    • Immediately insert the SPME fiber into the heated GC inlet for thermal desorption of the analytes onto the column.

    • Start the GC-MS analysis using the parameters outlined in Table 1.

    • Acquire data in SIM mode, monitoring the ions specified in Table 2.

  • Quantification:

    • Integrate the peak areas for the quantification ions of both the native this compound and the [2H5]-2-ethyl-3,5-dimethylpyrazine internal standard.

    • Calculate the response ratio (Area of native analyte / Area of internal standard).

    • Prepare a calibration curve by analyzing standards with known concentrations of the native analyte and a constant concentration of the internal standard. Plot the response ratio against the concentration of the native analyte.

    • Determine the concentration of this compound in the sample using the calibration curve.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_spme HS-SPME cluster_gcms GC-MS Analysis cluster_quant Quantification sample Homogenized Sample spike Spike with [2H5]-Internal Standard sample->spike vial Transfer to Headspace Vial with NaCl spike->vial equilibrate Equilibration (e.g., 60°C) vial->equilibrate extract Headspace Extraction equilibrate->extract desorb Thermal Desorption in GC Inlet extract->desorb separate Chromatographic Separation desorb->separate detect MS Detection (SIM Mode) separate->detect ratio Calculate Peak Area Ratio detect->ratio curve Calibration Curve ratio->curve concentration Determine Concentration curve->concentration

Caption: Experimental workflow for the quantification of this compound.

sida_principle cluster_process Sample Preparation & Analysis cluster_detect MS Detection Analyte Analyte (Unknown Amount) Process Extraction, Cleanup, Injection Analyte->Process IS Labeled IS (Known Amount) IS->Process Detector Analyte : IS Ratio (Measured) Process->Detector

Caption: Principle of Stable Isotope Dilution Analysis (SIDA).

References

Minimizing isomer formation during 2-Ethyl-3,5-dimethylpyrazine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Ethyl-3,5-dimethylpyrazine. The following information is designed to help minimize the formation of unwanted isomers and address common challenges encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common isomers formed during the synthesis of this compound?

A1: The most common positional isomer formed during the synthesis of this compound is 2-Ethyl-3,6-dimethylpyrazine. These isomers have very similar physicochemical properties, which makes their separation challenging.[1] Therefore, controlling the synthesis to favor the desired isomer is crucial.

Q2: What are the primary synthesis routes for this compound?

A2: The classical and most common method for synthesizing pyrazine derivatives involves the condensation reaction between a 1,2-diamine and a 1,2-dicarbonyl compound.[2] This reaction proceeds through a dihydropyrazine intermediate, which is then oxidized to the aromatic pyrazine.[1] For this compound, this would typically involve the reaction of a substituted 1,2-diamine with an appropriate 1,2-dicarbonyl. Other methods include the dehydrogenative coupling of β-amino alcohols and synthesis from α-halo ketones.[2]

Q3: How can I minimize the formation of the 2-Ethyl-3,6-dimethylpyrazine isomer?

A3: Minimizing the formation of the 2-Ethyl-3,6-dimethylpyrazine isomer is best achieved by selecting a highly regioselective synthesis route. One patented method describes a synthesis that reportedly does not produce the this compound isomer at all, by starting with 2,5-dimethylpyrazine and introducing the ethyl group through a Minisci reaction.[3]

Q4: What analytical methods are suitable for identifying and quantifying pyrazine isomers?

A4: Gas chromatography-mass spectrometry (GC-MS) is a highly effective technique for the identification and quantification of pyrazine isomers.[4] Due to their similar mass spectra, chromatographic separation is essential to distinguish between positional isomers like this compound and 2-Ethyl-3,6-dimethylpyrazine.[4] High-performance liquid chromatography (HPLC) can also be employed for the analysis of pyrazine derivatives.

Troubleshooting Guides

Issue 1: Presence of Undesired Isomers in the Final Product

Cause: The use of non-regioselective synthetic methods, such as the condensation of certain asymmetric 1,2-diamines and 1,2-dicarbonyls, can lead to the formation of a mixture of positional isomers. Reaction conditions such as temperature and pH can also influence the isomer ratio.[5][6]

Solutions:

  • Adopt a Regioselective Synthesis Strategy: Consider a synthetic route that inherently favors the formation of the desired isomer. For instance, a patented method for synthesizing 2-Ethyl-3,6-dimethylpyrazine from 2,5-dimethylpyrazine claims to avoid the formation of the this compound isomer.[3] A similar strategy, starting from a different pyrazine precursor, could be developed for the target molecule.

  • Optimize Reaction Conditions: Systematically optimize reaction parameters such as temperature, catalyst, and reaction time.[2] The pH of the reaction mixture can significantly impact pyrazine formation and potentially the isomer distribution.[5][6]

  • Purification: If isomer formation is unavoidable, purification by column chromatography can be employed. However, due to the similar polarities of the isomers, this can be challenging and may lead to yield loss.[7]

Issue 2: Low Overall Yield of Pyrazine Product

Cause: Low yields in pyrazine synthesis can be attributed to several factors, including incomplete reactions, suboptimal reaction conditions, and the formation of side products.[2] Degradation of the pyrazine product under harsh reaction or workup conditions can also be a contributing factor.[2]

Solutions:

  • Reaction Time and Temperature: Extend the reaction time or cautiously increase the reaction temperature to drive the reaction to completion.[2]

  • Solvent and Catalyst Screening: The choice of solvent and catalyst is critical. A screening of different solvents and catalysts may be necessary to identify the optimal conditions for your specific reaction.[2]

  • Purity of Starting Materials: Ensure the purity of the starting materials, as impurities can lead to unwanted side reactions.[1]

  • Mild Workup Conditions: Employ mild acidic or basic conditions during the workup process to prevent the degradation of the target pyrazine.[2]

Comparative Data on Synthesis Methods

Synthesis MethodStarting MaterialsKey Reagents/CatalystsReported Isomer SelectivityYieldReference
Minisci Reaction for 2-Ethyl-3,6-dimethylpyrazine 2,5-dimethylpyrazine, n-propionaldehydeFeSO₄·7H₂O, H₂SO₄, H₂O₂Claims no formation of this compound isomer.90.88%[3]
Condensation Reaction 1,2-diamine and 1,2-dicarbonylVaries (acid or base catalysis)Can produce a mixture of isomers depending on the symmetry of reactants.Variable[2]
Chemoenzymatic Synthesis L-threonineL-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolaseProduces 3-ethyl-2,5-dimethylpyrazineUp to 16.2%[8]

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-Ethyl-3,6-dimethylpyrazine via Minisci Reaction (Isomer-Selective)

This protocol is adapted from patent CN105237486B and is for the synthesis of the isomer of the target compound, but it illustrates a regioselective approach.[3]

Materials:

  • 2,5-dimethylpyrazine

  • FeSO₄·7H₂O

  • Concentrated sulfuric acid (98%)

  • Hydrogen peroxide (30%)

  • n-propionaldehyde

  • Water

  • Ethyl acetate

  • Sodium hydroxide solution (20%)

  • Silica gel for column chromatography

  • Petroleum ether

Procedure:

  • In a 125 ml reaction flask, add 1.08 g (10 mmol) of 2,5-dimethylpyrazine and 1.13 g (4 mmol) of FeSO₄·7H₂O.

  • Add 30 ml of water and stir the mixture in an ice bath.

  • Slowly add 6 ml (0.1 mol) of 98% concentrated sulfuric acid dropwise, maintaining the temperature below 60°C.

  • After the addition of sulfuric acid, add 7.5 ml (22 mmol) of hydrogen peroxide dropwise, again keeping the temperature below 60°C.

  • Add 240 µL (3 mmol) of n-propionaldehyde and slowly raise the temperature to 50-60°C.

  • Add an additional 240 µL of n-propionaldehyde at 1h, 2h, 3h, and 4h into the reaction.

  • Monitor the reaction by TLC. Once the starting material is consumed (approximately 6 hours), stop the reaction.

  • Cool the reaction mixture to room temperature and extract with 30 ml of ethyl acetate.

  • Adjust the pH of the aqueous phase to 8 with a 20% NaOH solution.

  • Extract the aqueous phase three times with ethyl acetate.

  • Combine the organic phases and concentrate under reduced pressure to obtain a yellow oily substance.

  • Purify the crude product by column chromatography on silica gel using a mobile phase of ethyl acetate:petroleum ether (1:20) to yield 2-Ethyl-3,6-dimethylpyrazine.[3]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup & Purification start Start: Mix 2,5-dimethylpyrazine, FeSO4·7H2O, and water add_h2so4 Add concentrated H2SO4 dropwise in ice bath start->add_h2so4 add_h2o2 Add H2O2 dropwise in ice bath add_h2so4->add_h2o2 add_propanal Add n-propionaldehyde and heat to 50-60°C add_h2o2->add_propanal react Continue reaction for ~6h with periodic addition of n-propionaldehyde add_propanal->react extract1 Extract with ethyl acetate react->extract1 adjust_ph Adjust aqueous phase pH to 8 extract1->adjust_ph extract2 Extract aqueous phase with ethyl acetate (3x) adjust_ph->extract2 concentrate Combine organic phases and concentrate extract2->concentrate chromatography Purify by column chromatography concentrate->chromatography product Final Product: 2-Ethyl-3,6-dimethylpyrazine chromatography->product

Caption: Workflow for the isomer-selective synthesis of 2-Ethyl-3,6-dimethylpyrazine.

troubleshooting_logic cluster_no Non-Regioselective Method cluster_yes Regioselective Method start Problem: Isomer Formation Detected check_method Is the synthesis method known to be regioselective? start->check_method no_regio No check_method->no_regio yes_regio Yes check_method->yes_regio optimize Optimize reaction conditions (temp, pH, catalyst) no_regio->optimize check_conditions Verify reaction conditions match protocol yes_regio->check_conditions purify Employ careful column chromatography optimize->purify change_method Consider switching to a regioselective method purify->change_method check_purity Check purity of starting materials check_conditions->check_purity analyze_side_products Analyze byproducts to understand side reactions check_purity->analyze_side_products

Caption: Troubleshooting logic for addressing isomer formation in pyrazine synthesis.

References

Technical Support Center: Analysis of 2-Ethyl-3,5-dimethylpyrazine by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the optimization of Gas Chromatography-Mass Spectrometry (GC-MS) parameters for the analysis of 2-Ethyl-3,5-dimethylpyrazine. Here you will find troubleshooting guides and Frequently Asked Questions (FAQs) to address common issues encountered during experimentation.

Troubleshooting Guides

This section provides solutions to common problems that may arise during the GC-MS analysis of this compound.

Issue 1: Poor Peak Shape (Tailing, Fronting, or Split Peaks)

Poor peak shape can significantly affect the accuracy and precision of your results. Below are the common causes and their respective solutions.

Troubleshooting Poor Peak Shape

ProblemPotential CauseRecommended Solution
Peak Tailing Active Sites in the System: Contaminants in the inlet liner or column can create active sites that interact with the analyte.Regularly replace the septum and clean the inlet liner. Ensure the column is properly installed to avoid dead volume.[1]
Analyte Overloading: Injecting too much sample can saturate the column.Dilute the sample or reduce the injection volume.[1]
Peak Fronting Column Overload: High concentration of the analyte.Reduce the injection volume or dilute the sample. If using a split injection, increase the split ratio.[1]
Incorrect Inlet Temperature: If the temperature is too low, it can lead to inefficient vaporization.Increase the inlet temperature to ensure efficient sample vaporization.[1]
Split Peaks Improper Injection Technique: Slow or hesitant manual injection can introduce the sample in separate bands.Use an autosampler for improved reproducibility.[1]
Column Installation Issues: An improperly seated ferrule or incorrect column insertion depth can cause peak splitting.[1]Reinstall the column, ensuring it is cut squarely and inserted to the correct depth in the inlet and detector.[1]
Cracked or Contaminated Liner: This can cause uneven sample vaporization.Examine and replace the inlet liner if it is cracked or contaminated.[1]
Issue 2: Low or No Analyte Peak Detected

The absence or low intensity of the this compound peak can be attributed to several factors throughout the analytical workflow.

Troubleshooting Low or No Peak Signal

Potential CauseRecommended Solution
Inefficient Sample Extraction Optimize the sample preparation method. For Headspace Solid-Phase Microextraction (HS-SPME), ensure the fiber type (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) is appropriate for pyrazines.[2] Optimize extraction time and temperature.[2][3] The addition of a salting-out agent like NaCl can improve the extraction efficiency.[2]
Loss of Analyte Check for leaks in the injector.[4] Ensure the initial column temperature is not too high for splitless injections, which could cause sample loss.[4]
GC-MS System Issues Verify that the autosampler is injecting the correct sample volume.[5] Check for a blocked syringe and clean or replace it if necessary.[6] Ensure the carrier gas is flowing and that the column is installed correctly.[6]
Detector Problems For Mass Spectrometry detectors, perform and check the MS tune.[6] Verify that the ion source temperatures and gas flows are stable and at their setpoints.[6]

Frequently Asked Questions (FAQs)

Q1: What are the typical starting GC-MS parameters for this compound analysis?

A1: A good starting point for method development for this compound analysis would be:

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.[7]

  • Oven Temperature Program: Initial temperature of 40-50°C (hold for 2-5 minutes), then ramp at 3-5°C/min to 230-250°C.[7]

  • Injector Temperature: 250°C.[8]

  • MS Transfer Line Temperature: 250°C.[8]

  • Ion Source Temperature: 230°C.[7]

  • Quadrupole Temperature: 150°C.[7]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[7]

  • Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity, monitoring a quantifier and one or two qualifier ions.[7]

Q2: How can I improve the sensitivity and achieve lower detection limits for this compound?

A2: To improve sensitivity, consider the following:

  • Sample Preparation: Utilize Headspace Solid-Phase Microextraction (HS-SPME) to pre-concentrate the analyte before injection.[8]

  • GC-MS Parameters: Use Selected Ion Monitoring (SIM) mode instead of full scan mode on the mass spectrometer.[7] This significantly increases sensitivity by focusing on specific ions for your target analyte.

  • Internal Standards: The use of stable isotope-labeled internal standards, such as deuterated pyrazines, can correct for analytical variability and improve accuracy and precision.[7]

Q3: What type of GC column is best suited for pyrazine analysis?

A3: The choice of GC column depends on the complexity of the sample matrix.

  • Non-polar columns (e.g., DB-5, HP-5): These are commonly used for general pyrazine analysis.[9]

  • Polar columns (e.g., DB-WAX): For complex matrices, a polar column may be necessary to achieve better separation of pyrazines from interfering compounds.[8] It has been shown that a polar Supelcowax-10 column was able to separate all pyrazines from each other, even those with the same molecular mass.

Q4: My mass spectra for different pyrazine isomers look very similar. How can I confirm the identity of this compound?

A4: Mass spectra of positional isomers of alkylpyrazines can be very similar, making unambiguous identification challenging.[10][11] To confirm the identity, you should:

  • Compare Retention Indices (RI): Compare the retention index of your analyte with those of authentic standards run under the same chromatographic conditions.[11] Databases like the NIST WebBook can provide reference RI values for this compound on various stationary phases.[9]

  • Co-injection with a Standard: Inject a known standard of this compound along with your sample to see if the peaks co-elute.

Quantitative Data Summary

The following table summarizes typical method performance characteristics that can be achieved with an optimized HS-SPME GC-MS method for pyrazine analysis.

ParameterTypical ValueReference
Linearity (R²)≥ 0.99[2]
Limit of Detection (LOD)2–60 ng/g[3]
Limit of Quantitation (LOQ)6–180 ng/g[3]
Accuracy (% Recovery)91.6% to 109.2%[2][3]
Intra-day Precision (% RSD)< 16%[3]
Inter-day Precision (% RSD)< 16%[3]

Experimental Protocols

Protocol 1: Sample Preparation using Headspace Solid-Phase Microextraction (HS-SPME)

This protocol is suitable for the extraction of volatile pyrazines from solid or liquid matrices.[12]

  • Sample Preparation: Weigh 3-5 g of the homogenized sample into a 20 mL headspace vial.[12] For enhanced release of volatile compounds, a saturated NaCl solution can be added.[12]

  • Internal Standard: Add an appropriate deuterated pyrazine internal standard solution for accurate quantification.[12]

  • Equilibration: Seal the vial and place it in a heating block. Equilibrate the sample at 60-80°C for 10-30 minutes to allow the volatile pyrazines to partition into the headspace.[12]

  • Extraction: Expose a DVB/CAR/PDMS SPME fiber to the headspace for a set time (e.g., 30-50 minutes) to extract the analytes.[2][3]

  • Desorption: Retract the fiber and immediately insert it into the heated GC injector port for thermal desorption.

Protocol 2: GC-MS Analysis
  • Injection: The analytes are desorbed from the SPME fiber in the heated GC inlet.

  • Chromatographic Separation: The vaporized sample is carried by the helium gas through the capillary column. The oven temperature is ramped according to a set program to separate the components based on their boiling points and interactions with the stationary phase.[13]

  • Mass Spectrometry:

    • Ionization: As compounds elute from the column, they are ionized, typically by electron ionization (EI).[13]

    • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.[13]

    • Detection: The detector records the abundance of each ion, providing a mass spectrum.[13]

Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample 1. Homogenized Sample in Vial IS 2. Add Internal Standard Sample->IS Equilibrate 3. Equilibrate at 60-80°C IS->Equilibrate SPME 4. HS-SPME Extraction Equilibrate->SPME GC_Inlet 5. Thermal Desorption in GC Inlet SPME->GC_Inlet GC_Column 6. Chromatographic Separation GC_Inlet->GC_Column MS_System 7. MS Detection (Ionization, Analysis, Detection) GC_Column->MS_System Data 8. Data Acquisition & Processing MS_System->Data

Caption: Experimental workflow for the analysis of this compound using HS-SPME GC-MS.

Troubleshooting_Logic Start Poor Chromatographic Result CheckPeakShape Check Peak Shape Start->CheckPeakShape CheckPeakIntensity Check Peak Intensity Start->CheckPeakIntensity Tailing Tailing CheckPeakShape->Tailing Asymmetric to the right Fronting Fronting CheckPeakShape->Fronting Asymmetric to the left Split Split CheckPeakShape->Split Two or more peaks LowOrNoPeak Low or No Peak CheckPeakIntensity->LowOrNoPeak Signal is weak or absent Sol_Tailing Clean Inlet Liner Check for Active Sites Reduce Injection Volume Tailing->Sol_Tailing Sol_Fronting Reduce Injection Volume Increase Inlet Temp Fronting->Sol_Fronting Sol_Split Use Autosampler Check Column Installation Split->Sol_Split Sol_LowPeak Optimize Sample Prep Check for Leaks Verify GC-MS System LowOrNoPeak->Sol_LowPeak

Caption: A logical workflow for troubleshooting common issues in GC-MS analysis.

References

Technical Support Center: Enhancing the Stability of 2-Ethyl-3,5-dimethylpyrazine in Flavor Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of 2-Ethyl-3,5-dimethylpyrazine in flavor formulations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound is a key aroma compound that provides characteristic nutty, roasted, and cocoa-like notes to a variety of food and beverage products.[1] Its stability in a flavor formulation is crucial for maintaining the desired sensory profile and ensuring consistent product quality throughout its shelf life.[2] Degradation of this compound can lead to off-flavors and a diminished consumer experience.

Q2: What are the primary factors that affect the stability of this compound?

The stability of this compound can be influenced by several factors, including:

  • Temperature: Elevated temperatures can accelerate degradation reactions.

  • Light: Exposure to UV and visible light can initiate photodegradation.

  • Oxygen: The presence of oxygen can lead to oxidative degradation of the molecule.

  • pH: Highly acidic or alkaline conditions can potentially affect the stability of the pyrazine ring and its side chains.

  • Matrix Effects: Interactions with other ingredients in the flavor formulation, such as water, fats, and other reactive compounds, can impact stability.

Q3: What are the common degradation pathways for this compound?

While this compound is a relatively stable heterocyclic compound, degradation can occur, primarily through oxidation of its aliphatic side-chains.[3][4] This can result in the formation of corresponding carboxylic acid derivatives, which may alter the flavor profile.

Q4: How can I improve the stability of this compound in my formulations?

Several strategies can be employed to enhance the stability of this compound:

  • Use of Antioxidants: Incorporating antioxidants can mitigate oxidative degradation.

  • Microencapsulation: Encapsulating the flavor compound can provide a protective barrier against environmental factors like oxygen and light.

  • Control of Storage Conditions: Storing the flavor formulation in a cool, dark place can significantly slow down degradation processes.

  • Packaging: Using packaging materials with low oxygen and light permeability can protect the formulation.

Troubleshooting Guides

This section addresses specific issues that users might encounter during their experiments, providing potential causes and solutions.

Issue 1: Loss of "Roasted" or "Nutty" Aroma in the Final Product Over Time

  • Possible Cause 1: Degradation of this compound due to Oxidation.

    • Troubleshooting Steps:

      • Analyze for Oxygen: Determine the oxygen content in the product's headspace and dissolved in the matrix.

      • Incorporate Antioxidants: Add food-grade antioxidants such as tocopherols (Vitamin E), ascorbic acid (Vitamin C), or natural extracts like rosemary extract.

      • Optimize Packaging: Utilize packaging with high oxygen barrier properties and consider nitrogen flushing during filling.

  • Possible Cause 2: Photodegradation from Light Exposure.

    • Troubleshooting Steps:

      • Assess Light Exposure: Evaluate the light conditions during storage and on the retail shelf.

      • Use Opaque Packaging: Switch to packaging materials that block UV and visible light, such as amber glass bottles or opaque pouches.

  • Possible Cause 3: Temperature-Induced Degradation.

    • Troubleshooting Steps:

      • Monitor Storage Temperature: Ensure the product is stored at the recommended cool temperature.

      • Conduct Accelerated Shelf-Life Testing: Perform studies at elevated temperatures to predict stability at ambient conditions.[5][6][7][8]

Illustrative Degradation Data of this compound under Different Conditions

ConditionTemperature (°C)Time (weeks)Concentration of this compound (%)
Control 20 0 100
498
896
1294
Elevated Temperature 40 0 100
492
885
1278
Light Exposure (UV) 20 0 100
490
881
1272
With Antioxidant 40 0 100
497
894
1291

Note: The data in this table is for illustrative purposes to demonstrate potential degradation trends and does not represent actual experimental results.

Issue 2: Development of Off-Flavors in the Product

  • Possible Cause: Formation of Degradation Products.

    • Troubleshooting Steps:

      • Identify Degradation Products: Use analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) to identify potential degradation products, such as pyrazine carboxylic acids.

      • Review Formulation: Assess if any other ingredients in the formulation could be reacting with the pyrazine compound.

      • Implement Stabilization Strategies: Refer to the solutions for "Loss of Aroma" to prevent the formation of these degradation products.

Experimental Protocols

Protocol 1: Accelerated Shelf-Life Study of this compound in a Flavor Formulation

  • Objective: To evaluate the stability of this compound in a flavor formulation under accelerated conditions to predict its shelf life.

  • Methodology:

    • Sample Preparation: Prepare batches of the flavor formulation containing a known concentration of this compound. Divide the samples into appropriate light-protective containers.

    • Storage Conditions: Store the samples in stability chambers at different temperatures (e.g., 25°C/60% RH as control, 30°C/65% RH, and 40°C/75% RH).

    • Time Points: Pull samples at predetermined time intervals (e.g., 0, 1, 3, and 6 months).

    • Analysis: Quantify the concentration of this compound at each time point using a validated stability-indicating method, such as GC-MS.

    • Data Analysis: Plot the concentration of this compound versus time for each condition. Use the data from elevated temperatures to extrapolate the degradation rate at the intended storage condition using the Arrhenius equation.[5][7]

Protocol 2: Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

  • Objective: To accurately quantify the concentration of this compound in a flavor formulation.

  • Methodology:

    • Sample Preparation:

      • Accurately weigh a known amount of the flavor formulation.

      • Perform a liquid-liquid or solid-phase microextraction (SPME) to isolate the volatile compounds.[9][10][11]

      • Add a suitable internal standard (e.g., a deuterated analog of the pyrazine) for accurate quantification.[12]

    • GC-MS Parameters:

      • Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms or DB-WAX).[9]

      • Injector: Operate in splitless mode for high sensitivity.

      • Oven Temperature Program: Start at a low temperature (e.g., 40°C) and ramp up to a final temperature (e.g., 250°C) to ensure good separation of volatile compounds.[11]

      • Mass Spectrometer: Operate in Selected Ion Monitoring (SIM) mode for high specificity and sensitivity, monitoring characteristic ions of this compound (e.g., m/z 136, 121).

    • Quantification:

      • Generate a calibration curve using standards of this compound of known concentrations.

      • Calculate the concentration in the sample based on the peak area ratio of the analyte to the internal standard.

Visualizations

Degradation_Pathway cluster_factors Influencing Factors This compound This compound Degradation_Products Degradation_Products This compound->Degradation_Products Oxidation of Aliphatic Side-Chain Oxidative_Stress Oxidative_Stress Oxidative_Stress->this compound Initiates Degradation High_Temperature High_Temperature High_Temperature->Oxidative_Stress UV_Light UV_Light UV_Light->Oxidative_Stress Oxygen Oxygen Oxygen->Oxidative_Stress

Caption: Potential degradation pathway of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_stabilization Stabilization Strategies Formulation Formulation Storage_Conditions Storage_Conditions Formulation->Storage_Conditions Sampling Sampling Storage_Conditions->Sampling Time Points Extraction Extraction Sampling->Extraction GC_MS_Analysis GC_MS_Analysis Extraction->GC_MS_Analysis Data_Evaluation Data_Evaluation GC_MS_Analysis->Data_Evaluation Antioxidants Antioxidants Data_Evaluation->Antioxidants Inform Strategy Microencapsulation Microencapsulation Data_Evaluation->Microencapsulation Inform Strategy Optimized_Packaging Optimized_Packaging Data_Evaluation->Optimized_Packaging Inform Strategy

Caption: Workflow for stability testing of this compound.

Troubleshooting_Logic cluster_aroma_loss Troubleshooting: Loss of Aroma cluster_off_flavor Troubleshooting: Off-Flavor Start Start Issue_Identified Issue Identified: Flavor Instability Start->Issue_Identified Loss_of_Aroma Loss_of_Aroma Issue_Identified->Loss_of_Aroma Yes Off_Flavor Off_Flavor Issue_Identified->Off_Flavor No Check_Oxidation Check_Oxidation Loss_of_Aroma->Check_Oxidation Identify_Degradation_Products Identify_Degradation_Products Off_Flavor->Identify_Degradation_Products Check_Light_Exposure Check_Light_Exposure Check_Oxidation->Check_Light_Exposure Check_Temperature Check_Temperature Check_Light_Exposure->Check_Temperature Solution Implement Stabilization Strategy Check_Temperature->Solution Review_Formulation Review_Formulation Identify_Degradation_Products->Review_Formulation Review_Formulation->Solution

Caption: Logical workflow for troubleshooting flavor instability.

References

Technical Support Center: Targeted Pyrazine Formation in the Maillard Reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to minimize by-products and maximize targeted pyrazine formation in the Maillard reaction.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

Issue 1: Low or No Pyrazine Yield

Q1: I'm not detecting any pyrazine products in my reaction. What are the most likely reasons?

A1: A complete absence of pyrazines typically points to fundamental issues with your reaction setup or conditions. The most critical factors to verify are:

  • Insufficient Temperature: The Maillard reaction requires significant thermal energy to initiate the necessary degradation and condensation steps.[1] Boiling water temperatures (100°C) are often too low for efficient pyrazine formation.[2] Many model systems use temperatures in the range of 120-160°C.[3]

  • Improper pH: The reaction medium's pH is crucial. Highly acidic conditions (pH below 5) can inhibit key steps in pyrazine formation and instead favor the creation of by-products like furfurals.[1][4][5] The initial condensation step is slowed at low pH because the amino group becomes protonated, reducing its nucleophilicity.[4][6]

  • Reactant Integrity: Ensure your amino acid and reducing sugar are of high purity.[1] Critically, the amino acid must have a primary amine group available to participate in the initial condensation reaction.[1]

Q2: My pyrazine yield is much lower than expected. What are the common causes?

A2: Low yields are a frequent challenge. Once you've confirmed the basic parameters from Q1 are in a reasonable range, consider these factors:

  • Suboptimal Temperature: While high heat is necessary, excessive temperatures can degrade the pyrazines that have already formed or push the reaction toward competing pathways, creating other by-products.[1][3] There is an optimal temperature range for maximizing yield, which must be determined experimentally.[3]

  • Non-ideal pH: The optimal pH for pyrazine formation is generally in the neutral to alkaline range (typically pH 7-10).[1][7] A pH around 8 or 9 is often a good starting point for many precursor combinations.[4][8]

  • Reactant Ratio: The molar ratio of your amino acid to reducing sugar significantly impacts both the yield and the types of pyrazines formed.[1] An equimolar ratio is a common starting point, but optimization is often required.[1]

  • Reaction Time: The reaction may not have proceeded long enough for significant product formation. Conversely, extended heating can lead to the degradation of your target pyrazines.[1][9]

  • Water Activity (a_w): Water is both a solvent and a product of the Maillard reaction. Very high water content can dilute reactants and inhibit the reaction, while very low water content can impede reactant mobility.[1]

Issue 2: High Levels of By-products

Q3: My main products are Strecker aldehydes, not pyrazines. How can I fix this?

A3: Strecker aldehydes are common by-products of the Maillard reaction, arising from the degradation of α-amino acids.[3] Their prevalence suggests that the reaction pathway is diverting after the initial stages. To favor pyrazine formation, consider the following:

  • Optimize Precursors: The structure of the amino acid is a key determinant. α- and β-amino acids tend to produce higher amounts of pyrazines compared to γ- and ε-amino acids.[3] Consider using peptides, as dipeptides and tripeptides can sometimes lead to higher pyrazine yields compared to free amino acids.[8][10]

  • Control Reaction Conditions: Adjusting temperature and pH can shift the equilibrium away from Strecker degradation and towards the condensation steps required for pyrazine ring formation.

  • Trapping Agents: As an advanced strategy, consider using trapping agents that can selectively react with α-dicarbonyl intermediates, which are precursors to Strecker aldehydes.[5] However, this can also reduce the pool of intermediates available for pyrazine synthesis, so careful optimization is required.

Q4: I am observing significant amounts of furfural and other furan derivatives. What causes this and how can I reduce them?

A4: The formation of furfurals is highly favored under acidic conditions.[4] When the pH is low, acid-catalyzed sugar degradation pathways compete with the initial steps of the Maillard reaction.[4][5] The most effective way to reduce furan by-products is to increase the pH of your reaction mixture to a neutral or slightly alkaline range (pH 7-9).[4]

Quantitative Data Summary

The following tables summarize the impact of key parameters on pyrazine formation. Note that optimal values are highly dependent on the specific precursors used.

Table 1: Effect of Reaction Temperature on Pyrazine Yield

Temperature RangeGeneral Effect on Pyrazine YieldNotes on By-productsReference(s)
< 120°CLow to negligible yield.Sugar degradation products may be present.[11]
120°C - 160°CYield generally increases with temperature within this range.Optimal range for many precursor systems.[3][9]
> 160°CYield may decrease due to product degradation.Increased formation of undesirable degradation by-products.[1][3]

Table 2: Effect of pH on Product Selectivity

pH RangeFavored ProductsInhibited/Reduced ProductsReference(s)
Acidic (pH < 6)Furfurals, sugar degradation products.Pyrazines.[4][5]
Neutral (pH ≈ 7)Moderate pyrazine formation.-[1]
Alkaline (pH 8-10)Pyrazines (yield often maximized in this range).Furfurals.[1][4][7][8]

Table 3: Effect of Precursor Selection on Pyrazine Formation

Precursor TypeImpact on Pyrazine FormationExampleReference(s)
Amino Acid Structure α- and β-amino acids produce higher yields than γ- and ε-amino acids.Glycine, Alanine.[3]
Reducing Sugar Type Different sugars have varying reactivity.Fructose can increase certain pyrazines more than glucose.[4]
Peptides vs. Free Amino Acids Dipeptides can sometimes result in higher pyrazine yields than their constituent free amino acids.Lysine-containing dipeptides.[8][10][12]

Experimental Protocols

Protocol 1: General Method for Targeted Pyrazine Synthesis

This protocol provides a generalized starting point. Parameters should be optimized for your specific system.

  • Reactant Preparation: Prepare equimolar solutions of a high-purity amino acid (e.g., glycine) and a reducing sugar (e.g., glucose) in a suitable buffer (e.g., phosphate buffer).[3]

  • pH Adjustment: Adjust the pH of the combined solution to the desired level (a good starting point is pH 8.0) using a suitable acid or base (e.g., NaOH solution).[1][8]

  • Reaction Setup: Place the solution in a reaction vessel that can be securely sealed (e.g., a pressure-rated tube or reactor). If refluxing, equip the vessel with a condenser.[3]

  • Heating: Submerge the vessel in a preheated heating apparatus (e.g., oil bath, heating block) set to the target temperature (a common starting point is 140°C) for a defined period (e.g., 90 minutes).[1][8]

  • Quenching: After the reaction time has elapsed, immediately stop the reaction by placing the vessel in an ice bath.[1] This prevents further product formation or degradation.

  • Extraction: Extract the pyrazines from the aqueous reaction mixture using a suitable organic solvent (e.g., dichloromethane). This may require multiple extraction steps.

  • Analysis: Analyze the organic extract to identify and quantify the pyrazine products.

Protocol 2: Sample Analysis by Headspace GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a standard method for analyzing volatile pyrazines.[13][14] Headspace analysis is particularly useful as it samples the volatiles directly without complex extraction.

  • Sample Preparation: Place a measured aliquot of the quenched reaction mixture into a headspace vial.

  • Equilibration: Equilibrate the sample vial in the GC autosampler's incubator at a set temperature (e.g., 45-50°C) for a defined time (e.g., 20-30 minutes) to allow volatiles to partition into the headspace.[8]

  • Extraction (SPME): Expose a Solid Phase Microextraction (SPME) fiber to the headspace for a set time (e.g., 30 minutes) to adsorb the volatile compounds.[8]

  • Injection & Separation: The SPME fiber is then inserted into the hot GC inlet, where the adsorbed compounds are desorbed and transferred to the capillary column (e.g., DB-1701).[8] The GC oven temperature is programmed to ramp up, separating the compounds based on their boiling points and column interactions.

  • Detection & Identification: As compounds elute from the column, they enter the mass spectrometer, which fragments them into characteristic patterns. These mass spectra are compared against a library (e.g., NIST) to identify the specific pyrazine derivatives.

  • Quantification: Quantification can be achieved by using an internal or external standard and creating a calibration curve.[15]

Visualizations

Maillard_Pathway Reactants Amino Acid + Reducing Sugar Schiff_Base Schiff Base Formation Reactants->Schiff_Base Condensation Amadori Amadori Rearrangement (Ketoamines) Schiff_Base->Amadori Degradation Sugar/Amadori Degradation Amadori->Degradation Alpha_Dicarbonyls α-Dicarbonyls (e.g., Glyoxal, MGO) Degradation->Alpha_Dicarbonyls Furfural By-product: Furfural (from acid path) Degradation->Furfural Low pH Strecker_Deg Strecker Degradation Alpha_Dicarbonyls->Strecker_Deg + Amino Acid Amino_Ketones α-Amino Ketones Alpha_Dicarbonyls->Amino_Ketones + Amino Acid (Strecker Reaction) Strecker_Aldehydes By-product: Strecker Aldehydes Strecker_Deg->Strecker_Aldehydes Condensation Condensation & Oxidation Amino_Ketones->Condensation 2x molecules Pyrazines Target Pyrazines Condensation->Pyrazines Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis Prep Prepare Reactant Solutions Adjust_pH Adjust pH (e.g., 8.0) Prep->Adjust_pH Seal Seal Reaction Vessel Adjust_pH->Seal Heat Heat (e.g., 140°C, 90 min) Seal->Heat Quench Quench in Ice Bath Heat->Quench Extract Solvent Extraction (e.g., DCM) Quench->Extract Analyze Analyze Extract (e.g., GC-MS) Extract->Analyze Quantify Identify & Quantify Pyrazines Analyze->Quantify Troubleshooting Start Start: Low or No Pyrazine Yield Check_Params Verify Core Parameters: Temp (>120°C)? pH (7-10)? Time sufficient? Start->Check_Params Adjust_Params Action: Adjust Temp/pH/Time. Re-run experiment. Check_Params->Adjust_Params No Check_Reactants Assess Reactants: High Purity? Correct Ratio? Primary Amine? Check_Params->Check_Reactants Yes Adjust_Params->Start Adjust_Reactants Action: Use high-purity reactants. Optimize molar ratio. Consider different precursors. Check_Reactants->Adjust_Reactants No Check_Water Evaluate Water Activity: Too high (dilute)? Too low (dry system)? Check_Reactants->Check_Water Yes Adjust_Reactants->Start Adjust_Water Action: Adjust reactant concentration or ensure adequate mixing. Check_Water->Adjust_Water No Success Yield Improved Check_Water->Success Yes Adjust_Water->Start

References

Technical Support Center: Optimizing HPLC Resolution of 2-Ethyl-3,5-dimethylpyrazine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and improve the high-performance liquid chromatography (HPLC) resolution of 2-Ethyl-3,5-dimethylpyrazine and its isomers.

Troubleshooting Guide

Q1: I am seeing poor resolution or co-elution of my this compound isomers with a standard C18 column. What should I do?

A1: Co-elution of closely related pyrazine isomers on standard C18 columns is a common issue due to their similar physicochemical properties. While optimizing the mobile phase (e.g., low percentage of acetonitrile in water and a low flow rate) can sometimes provide separation, a more effective approach is to change the stationary phase.[1] Polysaccharide-based chiral stationary phases, such as amylose tris-(3,5-dimethylphenyl-carbamate), have shown excellent capabilities in resolving non-chiral regio-isomers of pyrazines.[1]

Q2: My peaks are broad and tailing. How can I improve the peak shape?

A2: Poor peak shape can be caused by several factors. Here is a systematic approach to troubleshoot this issue:

  • Check for Column Overload: Injecting too much sample can lead to peak fronting or tailing. Try reducing the injection volume or diluting your sample.

  • Assess Mobile Phase Compatibility: Ensure your sample is dissolved in a solvent that is of equal or weaker eluotropic strength than your mobile phase. Dissolving the sample in the mobile phase itself is ideal.

  • Optimize Mobile Phase pH: For ionizable compounds, the pH of the mobile phase can significantly impact peak shape. Adjusting the pH with buffers or additives like formic acid can improve symmetry.

  • Inspect for System Issues: Check for dead volume in your system (e.g., from poorly fitted connections) and ensure the column is not clogged or degraded.

Q3: I have some separation, but the resolution is not baseline. How can I enhance it?

A3: To improve the resolution between two closely eluting peaks, you can manipulate the efficiency, selectivity, and retention of your chromatographic system.

  • Increase Column Efficiency (N): Use a longer column or a column packed with smaller particles. This will generate narrower peaks, which are easier to resolve.

  • Improve Selectivity (α): This is often the most effective way to increase resolution.

    • Change the Mobile Phase Composition: Alter the ratio of your organic modifier to the aqueous phase. For pyrazine isomers on a Chiralpak AD-H column, decreasing the percentage of isopropanol in hexane or cyclohexane significantly increases separation.[1]

    • Switch the Organic Modifier: If you are using acetonitrile, try methanol, or vice versa.

    • Change the Stationary Phase: If mobile phase optimization is insufficient, a different column chemistry (e.g., from C18 to a phenyl-hexyl or a specialized chiral column) will provide a different selectivity.

  • Increase Retention Factor (k'): Increasing the retention time of your analytes can sometimes lead to better separation. This can be achieved by using a weaker mobile phase (e.g., decreasing the percentage of the organic solvent).

Frequently Asked Questions (FAQs)

Q1: What is the best type of HPLC column for separating this compound isomers?

A1: While standard C18 columns can be attempted, they often provide insufficient resolution for these isomers.[1] A polysaccharide-based chiral stationary phase, specifically a Chiralpak AD-H (amylose tris-(3,5-dimethylphenyl-carbamate)) column, has been shown to be highly effective in separating similar pyrazine regio-isomers.[1]

Q2: What mobile phases are recommended for the separation of this compound isomers on a Chiralpak AD-H column?

A2: Normal-phase mobile systems are effective with this type of column for pyrazine isomer separation. Specifically, mixtures of hexane/isopropanol or cyclohexane/isopropanol have been used successfully.[1] The separation efficiency is highly dependent on the isopropanol concentration, with lower concentrations leading to better resolution.[1]

Q3: Can I use a reversed-phase method for these isomers?

A3: Reversed-phase methods using C18 columns are commonly employed for the analysis of pyrazines in general.[1] However, for closely related isomers like this compound, achieving baseline separation can be very challenging and may require significant method development, such as very low organic solvent content and low flow rates.[1] For robust separation of these specific isomers, a normal-phase method with a specialized column is often more successful.[1]

Q4: My retention times are shifting from run to run. What could be the cause?

A4: Retention time variability can be caused by several factors:

  • Inadequate Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before each injection, especially when changing mobile phase composition.

  • Fluctuations in Temperature: Use a column oven to maintain a constant temperature, as temperature changes can affect mobile phase viscosity and analyte retention.

  • Mobile Phase Preparation: Inconsistent mobile phase preparation can lead to shifts in retention. Prepare fresh mobile phase daily and ensure accurate mixing.

  • Pump Performance: Issues with the HPLC pump, such as leaks or faulty check valves, can cause inconsistent flow rates and lead to retention time shifts.

Data Presentation

The following table summarizes the effect of mobile phase composition on the retention time of 2-ethyl-6-methylpyrazine (2E6MP) and 2-ethyl-5-methylpyrazine (2E5MP), which are structurally very similar to the isomers of this compound. The data is adapted from a study using a Chiralpak AD-H column.[1]

Mobile Phase Composition (v/v)Retention Time Peak 1 (min)Retention Time Peak 2 (min)Observation
Cyclohexane/Isopropanol (99.5:0.5)~11.5~12.5Baseline separation
Cyclohexane/Isopropanol (99:1)~10.0~11.0Good separation
Cyclohexane/Isopropanol (98:2)~8.5~9.0Partial co-elution
Hexane/Isopropanol (99.5:0.5)~13.0~14.0Baseline separation
Hexane/Isopropanol (99:1)~11.5~12.5Good separation
Hexane/Isopropanol (98:2)~9.5~10.0Partial co-elution

Note: Retention times are estimated from chromatograms presented in the source publication. The study focused on 2-ethyl-5(6)-methylpyrazine isomers, which serve as a close proxy for the target compounds.

Experimental Protocols

Method for the Separation of Pyrazine Regio-isomers using a Chiral Stationary Phase

This protocol is based on a successful method for separating 2-ethyl-5(6)-methylpyrazine isomers and is recommended as a starting point for optimizing the separation of this compound isomers.[1]

  • Instrumentation: Agilent HP 1260 HPLC or equivalent with a UV detector.

  • Column: Chiralpak AD-H (amylose tris-(3,5-dimethylphenyl-carbamate)), 250 mm × 4.6 mm i.d., 5 µm particle size.

  • Mobile Phase:

    • Option A: Cyclohexane/Isopropanol

    • Option B: Hexane/Isopropanol

  • Elution Mode: Isocratic.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 270 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase (e.g., cyclohexane or hexane) at a suitable concentration (e.g., 10 µg/µL).

Procedure:

  • Prepare the mobile phase by mixing the chosen solvent and isopropanol in the desired ratio (v/v). Start with a ratio of 99:1 and adjust as needed to optimize resolution. Lowering the isopropanol concentration will increase retention and improve separation.

  • Equilibrate the Chiralpak AD-H column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Inject the prepared sample.

  • Monitor the elution of the isomers at 270 nm.

Mandatory Visualization

Troubleshooting_Workflow start Poor Resolution or Co-elution of Isomers check_column Are you using a standard C18 column? start->check_column change_column Switch to a Chiral Stationary Phase (e.g., Chiralpak AD-H) check_column->change_column Yes optimize_mp Optimize Mobile Phase check_column->optimize_mp No change_column->optimize_mp check_peak_shape Are peaks broad or tailing? optimize_mp->check_peak_shape troubleshoot_peak_shape Reduce Sample Load Check Solvent Compatibility Adjust pH check_peak_shape->troubleshoot_peak_shape Yes check_baseline Is resolution not baseline? check_peak_shape->check_baseline No troubleshoot_peak_shape->check_baseline improve_selectivity Improve Selectivity (α): - Decrease % Isopropanol - Switch organic modifier check_baseline->improve_selectivity Yes end_resolved Isomers Resolved check_baseline->end_resolved No increase_efficiency Increase Efficiency (N): - Use a longer column - Use smaller particles improve_selectivity->increase_efficiency end_unresolved Further Method Development Needed improve_selectivity->end_unresolved increase_efficiency->end_resolved

Caption: Troubleshooting workflow for improving the HPLC resolution of this compound isomers.

References

Overcoming matrix effects in the analysis of 2-Ethyl-3,5-dimethylpyrazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the quantitative analysis of 2-Ethyl-3,5-dimethylpyrazine.

Troubleshooting Guide

Problem 1: Inconsistent or inaccurate quantification of this compound.

  • Possible Cause: Matrix effects from co-eluting compounds in the sample are interfering with the ionization and detection of the analyte. This can lead to either signal enhancement or suppression, resulting in unreliable data.[1][2]

  • Solution:

    • Assess for Matrix Effects: The first step is to determine if matrix effects are present. A common method is to compare the slope of a calibration curve prepared in a pure solvent with the slope of a curve prepared in a blank sample matrix extract (matrix-matched calibration).[2] A significant difference between the slopes is a clear indicator of matrix effects. The matrix effect (ME) can be quantified using the formula: ME (%) = [(Peak Area in Matrix / Peak Area in Solvent) - 1] x 100.[2]

    • Implement a Mitigation Strategy: Based on the assessment, choose an appropriate strategy to minimize or compensate for the matrix effects. The primary strategies include:

      • Sample Preparation: Optimize cleanup procedures to remove interfering matrix components.[3][4]

      • Calibration Method: Employ a more robust calibration technique that accounts for matrix effects.

      • Stable Isotope Dilution Analysis (SIDA): This is often considered the gold standard for overcoming matrix effects in complex samples.[3]

Problem 2: Low recovery of this compound during sample preparation.

  • Possible Cause: The chosen extraction method may not be optimal for the sample matrix, leading to loss of the analyte.

  • Solution:

    • Optimize Extraction Parameters: For Liquid-Liquid Extraction (LLE), experiment with different organic solvents and pH adjustments to improve extraction efficiency.

    • Consider Solid-Phase Microextraction (SPME): For volatile compounds like this compound, Headspace SPME (HS-SPME) can be a highly effective and clean sample preparation technique.[2] Optimize parameters such as fiber coating, extraction time, and temperature.

    • Perform Recovery Experiments: Spike a blank matrix with a known concentration of this compound before extraction. Analyze the sample to determine the percent recovery and identify any steps where significant analyte loss occurs.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern in the analysis of this compound?

A1: Matrix effects are the alteration of an analyte's signal response due to the presence of other components in the sample matrix.[1] These effects can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which can significantly compromise the accuracy, precision, and sensitivity of quantitative analyses by techniques like GC-MS or LC-MS.[1] this compound is often analyzed in complex matrices such as food, beverages, and biological samples, which contain a multitude of compounds that can interfere with its analysis.[5][6]

Q2: How can I definitively determine if my analysis is being affected by matrix effects?

A2: A common and effective method is to compare the slope of a calibration curve prepared in a pure solvent against the slope of a calibration curve prepared in a blank matrix extract (matrix-matched calibration).[2] If the slopes differ significantly, it indicates the presence of matrix effects. Another approach is the post-extraction spike method, where a known amount of a this compound standard is added to a blank matrix extract and the response is compared to the same standard in a pure solvent.[2]

Q3: What are the most effective strategies for overcoming matrix effects in the analysis of this compound?

A3: The most effective strategies can be categorized as follows:

  • Stable Isotope Dilution Analysis (SIDA): This is a highly accurate method that involves using a stable isotope-labeled version of this compound as an internal standard.[3] The labeled standard behaves almost identically to the native analyte during sample preparation and analysis, effectively compensating for matrix effects and analyte loss.

  • Matrix-Matched Calibration: This involves preparing calibration standards in a blank matrix that is similar to the samples being analyzed.[7] This helps to ensure that the standards and samples experience similar matrix effects, leading to more accurate quantification.

  • Standard Addition: In this method, known amounts of the analyte are added to the sample itself. The concentration is then determined by extrapolating a calibration curve to the point of zero response.[7] This is particularly useful for complex or unknown matrices.

  • Thorough Sample Cleanup: Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) can be optimized to remove interfering compounds from the sample matrix before analysis.[4][8]

Q4: When should I use Stable Isotope Dilution Analysis (SIDA)?

A4: SIDA is the preferred method when the highest accuracy and precision are required, especially for trace-level analysis in complex and variable matrices. While it can be more costly due to the need for isotopically labeled standards, its ability to correct for both analyte loss during sample preparation and matrix-induced signal variations makes it a superior choice for challenging applications.[3]

Data Presentation

Table 1: Comparison of Calibration Methods for the Quantification of a Pyrazine in a Complex Matrix (Representative Data)

Calibration MethodCalculated Concentration (ng/g)Apparent Recovery (%)Notes
External Calibration (in solvent)15.2152%Significant overestimation due to matrix-induced signal enhancement.[7]
Matrix-Matched Calibration10.1101%Provides more accurate results by compensating for matrix effects.[7]
Standard Addition9.999%Considered a very effective method for complex and unknown matrices.[7]
Stable Isotope Dilution Analysis10.0100%The gold standard for accuracy and precision, correcting for both analyte loss and matrix effects.[3]

Note: This table presents representative data to illustrate the impact of different calibration strategies on the quantification of a pyrazine compound in a complex matrix. The actual results may vary depending on the specific analyte, matrix, and analytical conditions.

Experimental Protocols

Protocol 1: Stable Isotope Dilution Analysis (SIDA) of this compound in a Liquid Matrix (e.g., Coffee) by HS-SPME-GC-MS

  • Materials and Reagents:

    • This compound analytical standard

    • Deuterium-labeled this compound (e.g., this compound-d5) as an internal standard (IS)

    • Methanol (or other suitable solvent) for preparing stock solutions

    • 20 mL headspace vials with septa and caps

    • SPME fiber assembly (e.g., 50/30 µm DVB/CAR/PDMS)

    • Sodium chloride (NaCl)

  • Preparation of Standards:

    • Prepare a stock solution of this compound and the deuterated internal standard in methanol at a concentration of 1 mg/mL.

    • Create a series of working standard solutions by diluting the stock solution.

    • Prepare a spiking solution of the internal standard at a concentration that will result in a final concentration in the sample within the calibration range.

  • Sample Preparation:

    • Place 5 mL of the liquid sample (e.g., coffee) into a 20 mL headspace vial.

    • Add a known amount of the internal standard spiking solution to the vial.

    • Add 1.5 g of NaCl to the vial to increase the volatility of the analyte.

    • Immediately seal the vial.

  • HS-SPME Procedure:

    • Place the vial in an autosampler or a heating block with an agitator.

    • Equilibrate the sample at a specific temperature (e.g., 60°C) for a set time (e.g., 15 minutes) with agitation.

    • Expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 30 minutes) while maintaining the temperature and agitation.

    • Retract the fiber and immediately introduce it into the hot GC inlet for thermal desorption.

  • GC-MS Analysis:

    • GC Inlet: Splitless mode, 250°C.

    • Column: A suitable capillary column for volatile compound analysis (e.g., DB-WAX or DB-5MS, 30 m x 0.25 mm x 0.25 µm).[8]

    • Oven Program: Start at 40°C for 2 minutes, then ramp to 240°C at 10°C/min, and hold for 5 minutes.

    • MS Conditions: Electron ionization (EI) at 70 eV. Scan range of m/z 40-200.

    • Data Acquisition: Monitor characteristic ions for this compound (e.g., m/z 136, 121, 108) and its deuterated internal standard.[9][10]

  • Quantification:

    • Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte in the calibration standards.

    • Determine the concentration of this compound in the samples using the regression equation from the calibration curve.

Protocol 2: Matrix-Matched Calibration for the Analysis of this compound

  • Preparation of Blank Matrix Extract:

    • Select a sample of the matrix (e.g., coffee, beer) that is known to be free of this compound.

    • Extract this blank matrix using the same procedure that will be used for the unknown samples (e.g., LLE or SPE). This resulting extract is your blank matrix for preparing standards.[7]

  • Preparation of Matrix-Matched Calibration Standards:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Create a series of working standard solutions by diluting the stock solution.

    • For each calibration point, add a small, precise volume of the appropriate working standard solution to an aliquot of the blank matrix extract. Ensure the volume of the added standard is minimal to avoid significantly altering the matrix composition.[7]

    • Prepare at least five calibration levels spanning the expected concentration range of your samples.

  • GC-MS Analysis:

    • Analyze the matrix-matched calibration standards and your sample extracts under the same GC-MS conditions as described in Protocol 1.

  • Quantification:

    • Construct a calibration curve by plotting the peak area of this compound against its concentration for the matrix-matched standards.

    • Determine the concentration of this compound in your samples using the regression equation from this curve.[7]

Visualizations

Matrix_Effect_Workflow cluster_start Start cluster_assess Assessment cluster_decision Decision cluster_mitigation Mitigation Strategies cluster_end End start Begin Analysis of This compound assess Assess for Matrix Effects (Compare Solvent vs. Matrix-Matched Calibration) start->assess decision Significant Matrix Effect? assess->decision sida Stable Isotope Dilution Analysis (SIDA) decision->sida Yes mmc Matrix-Matched Calibration decision->mmc Yes sa Standard Addition decision->sa Yes cleanup Optimize Sample Cleanup (SPE, LLE) decision->cleanup Yes end Accurate Quantification decision->end No sida->end mmc->end sa->end cleanup->assess Re-assess

Caption: Workflow for identifying and overcoming matrix effects.

SIDA_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing cluster_result Result sample Sample containing This compound spike Spike with Deuterated Internal Standard sample->spike extract Extraction (e.g., HS-SPME, LLE) spike->extract gcms GC-MS Analysis extract->gcms ratio Calculate Peak Area Ratio (Analyte / Internal Standard) gcms->ratio curve Construct Calibration Curve ratio->curve quantify Quantify Analyte Concentration curve->quantify result Accurate Concentration of This compound quantify->result

Caption: Experimental workflow for Stable Isotope Dilution Analysis.

References

Technical Support Center: Scaling Up the Synthesis of 2-Ethyl-3,5-dimethylpyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for scaling up the synthesis of 2-Ethyl-3,5-dimethylpyrazine for commercial use. It includes detailed experimental protocols, troubleshooting guides for common issues encountered during synthesis and scale-up, and a frequently asked questions (FAQs) section.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, presented in a question-and-answer format.

Issue 1: Low Yield of this compound

  • Question: We are experiencing a significantly lower than expected yield in our synthesis. What are the potential causes and how can we improve it?

  • Answer: Low yields in pyrazine synthesis can stem from several factors. Consider the following troubleshooting steps:

    • Incomplete Reaction: The initial condensation reaction may not be proceeding to completion.

      • Solution: Monitor the reaction progress using techniques like GC-MS or TLC to ensure the complete consumption of starting materials. Consider extending the reaction time or cautiously increasing the reaction temperature.[1] Ensure efficient mixing, especially in larger reactors, to maintain homogeneity.

    • Suboptimal Reaction Conditions: The choice of solvent and pH can significantly impact the reaction equilibrium and rate.

      • Solution: The reaction is often exothermic; ensure adequate cooling to maintain the optimal temperature range. The pH should be controlled, as overly acidic or basic conditions can lead to side reactions or degradation of the product.[2]

    • Side Reactions: The formation of byproducts, such as positional isomers (2-ethyl-3,6-dimethylpyrazine) or products from aldol condensation, can consume reactants and reduce the yield of the desired product.[3]

      • Solution: Carefully control the addition rate of reactants and maintain a consistent temperature to minimize side reactions. The purity of the starting materials, 2,3-pentanedione and 1,2-diaminopropane, is crucial, as impurities can lead to unwanted byproducts.

    • Product Loss During Workup: Significant product loss can occur during extraction and purification.

      • Solution: Optimize the extraction process. As a basic compound, ensure the pH of the aqueous layer is appropriately adjusted to maximize extraction into the organic solvent. Multiple extractions with fresh solvent are recommended.[4]

Issue 2: High Levels of Impurities, Particularly Isomers

  • Question: Our final product is contaminated with a significant amount of the 2-ethyl-3,6-dimethylpyrazine isomer. How can we control the formation of this isomer and purify our product?

  • Answer: The formation of the 2-ethyl-3,6-dimethylpyrazine isomer is a common challenge due to the two possible cyclization pathways of the reaction intermediate.

    • Control of Isomer Formation:

      • Reaction Temperature: Lowering the reaction temperature may favor the formation of one isomer over the other. A systematic study of the temperature profile is recommended.

      • pH Control: The pH of the reaction medium can influence the selectivity of the cyclization. Experiment with different pH values to find the optimal condition for maximizing the desired isomer.

    • Purification from Isomers:

      • Fractional Distillation: Due to the likely small difference in boiling points between the two isomers, a highly efficient fractional distillation column is required for their separation on a commercial scale. Careful control of the reflux ratio and temperature is essential.[4]

      • Preparative Chromatography: While effective at the lab scale, preparative HPLC or silica gel chromatography can be costly and generate significant solvent waste at an industrial scale.[4][5] It is generally reserved for applications requiring very high purity.

Issue 3: Reaction Scalability and Safety Concerns

  • Question: We are facing challenges in scaling up the reaction from the lab to a pilot plant, particularly with regards to heat management and safety. What are the key considerations?

  • Answer: Scaling up the synthesis of this compound requires careful attention to process safety and engineering.

    • Exothermic Reaction: The condensation reaction is exothermic. As the reaction volume increases, the surface-area-to-volume ratio decreases, making heat dissipation more challenging.

      • Solution: Utilize a reactor with efficient heat exchange capabilities. Implement a controlled addition of one of the reactants to manage the rate of heat generation. Real-time temperature monitoring is critical.

    • Reagent Handling: The starting materials, particularly 1,2-diaminopropane, can be corrosive and require appropriate handling procedures and personal protective equipment.

    • Process Control: Implement robust process controls to monitor and regulate key parameters such as temperature, pressure, and reactant flow rates. This is crucial for ensuring consistent product quality and safe operation.

Frequently Asked Questions (FAQs)

  • Q1: What are the most common industrial synthesis methods for this compound?

    • A1: The most prevalent commercial method is the condensation of 2,3-pentanedione with 1,2-diaminopropane, followed by an oxidation step.[1] Another scalable method is the Minisci reaction, which involves the alkylation of a pre-existing pyrazine ring, such as 2,5-dimethylpyrazine.[6] Biosynthetic routes using engineered microorganisms are also being developed as a "greener" alternative.[7]

  • Q2: What are the typical yields and purity levels for the commercial synthesis of this compound?

    • A2: Commercial production of this compound typically achieves high purity, often ≥99.0%. Yields can vary depending on the specific process and scale, but well-optimized condensation reactions can achieve yields in the range of 70-90%.[4]

  • Q3: How can I effectively purify this compound at a large scale?

    • A3: For commercial-scale purification, fractional distillation is the most common and cost-effective method.[4] This is particularly useful for removing less volatile impurities and, with a sufficiently efficient column, for separating isomers. Recrystallization can be employed if the product is a solid at room temperature or can form a suitable salt, and it can yield very high purity products.[4]

  • Q4: What are the key safety precautions to take during the scale-up of this synthesis?

    • A4: Key safety precautions include: conducting a thorough process hazard analysis (PHA), ensuring proper reactor design for heat management, using appropriate personal protective equipment (PPE) for handling corrosive and flammable materials, and implementing robust process monitoring and control systems.

Quantitative Data Presentation

Synthesis RouteStarting MaterialsTypical YieldTypical PurityKey AdvantagesKey Challenges
Condensation Reaction 2,3-Pentanedione, 1,2-Diaminopropane70-90%>98%High yield, well-established method.Isomer formation, exothermic reaction control.[1][4]
Minisci Reaction 2,5-Dimethylpyrazine, Propanaldehyde50-70%>95%Direct C-H functionalization.Use of strong oxidizing agents, potential for multiple alkylations.[6]
Chemoenzymatic Synthesis L-Threonine, Acetaldehyde20-40%High"Green" and sustainable, mild reaction conditions.Lower volumetric productivity, complex downstream processing.[8]

Experimental Protocols

1. Commercial Scale Synthesis via Condensation of 2,3-Pentanedione and 1,2-Diaminopropane

This protocol describes a general procedure for the commercial-scale synthesis of this compound.

  • 1. Reaction Setup:

    • A suitable glass-lined or stainless steel reactor equipped with a mechanical stirrer, a reflux condenser, a temperature probe, and an addition funnel is charged with 1,2-diaminopropane and a suitable solvent (e.g., ethanol or water).

    • The reactor is cooled to 0-5 °C using a cooling jacket.

  • 2. Reaction:

    • 2,3-pentanedione is added dropwise to the stirred solution of 1,2-diaminopropane, maintaining the temperature below 10 °C to control the exotherm.

    • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 2-4 hours to ensure the completion of the condensation to form the dihydropyrazine intermediate.

  • 3. Oxidation:

    • The reaction mixture is cooled, and a mild oxidizing agent (e.g., air, or a catalytic amount of a suitable catalyst) is introduced to facilitate the aromatization of the dihydropyrazine to this compound. This step is monitored by GC until the intermediate is consumed.

  • 4. Work-up and Purification:

    • The solvent is removed under reduced pressure.

    • The residue is taken up in water and the pH is adjusted to >10 with a base (e.g., NaOH).

    • The aqueous layer is extracted multiple times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • The combined organic extracts are dried over an anhydrous drying agent (e.g., Na₂SO₄) and filtered.

    • The solvent is removed by distillation, and the crude product is purified by fractional distillation under reduced pressure to yield high-purity this compound.[4]

2. Lab Scale Synthesis via Minisci Reaction

This protocol is adapted from a patented procedure for the synthesis of a similar pyrazine and can be used for lab-scale synthesis of this compound.

  • 1. Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,5-dimethylpyrazine in water.

    • Add FeSO₄·7H₂O and stir the mixture in an ice bath.

  • 2. Reaction:

    • Slowly add concentrated sulfuric acid dropwise, keeping the temperature below 60°C.

    • Subsequently, add hydrogen peroxide dropwise, again maintaining a low temperature.

    • Add a portion of n-propionaldehyde and warm the reaction mixture to 50-60°C.

    • Add the remaining n-propionaldehyde portion-wise over several hours. The reaction is monitored by TLC.

  • 3. Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature and extract with ethyl acetate.

    • Adjust the pH of the aqueous phase to 8 with NaOH solution.

    • Extract the aqueous phase again with ethyl acetate.

    • Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product is then purified by column chromatography on silica gel to yield 2-ethyl-3,6-dimethylpyrazine.[6] A similar procedure could be adapted for this compound synthesis from 2,6-dimethylpyrazine.

Mandatory Visualization

reaction_pathway Condensation Synthesis of this compound 2,3-Pentanedione 2,3-Pentanedione Intermediate Dihydropyrazine Intermediate 2,3-Pentanedione->Intermediate Condensation 1,2-Diaminopropane 1,2-Diaminopropane 1,2-Diaminopropane->Intermediate Product This compound Intermediate->Product Oxidation Isomer 2-Ethyl-3,6-dimethylpyrazine Intermediate->Isomer Alternative Cyclization & Oxidation

Caption: Reaction pathway for the synthesis of this compound.

experimental_workflow Commercial Production Workflow Start Start Reaction 1. Condensation Reaction Start->Reaction Oxidation 2. Oxidation Reaction->Oxidation Workup 3. Extraction & Solvent Removal Oxidation->Workup Purification 4. Fractional Distillation Workup->Purification QC 5. Quality Control (GC-MS, >99%) Purification->QC Packaging 6. Packaging QC->Packaging Pass End Final Product Packaging->End

Caption: A typical workflow for the commercial production of this compound.

troubleshooting_logic Troubleshooting Low Yield Problem Low Yield Check_Reaction Incomplete Reaction? Problem->Check_Reaction Check_Conditions Suboptimal Conditions? Check_Reaction->Check_Conditions No Solution_Reaction Increase reaction time/temp Improve mixing Check_Reaction->Solution_Reaction Yes Check_Purity Impure Starting Materials? Check_Conditions->Check_Purity No Solution_Conditions Optimize temperature and pH Check_Conditions->Solution_Conditions Yes Solution_Purity Purify starting materials Check_Purity->Solution_Purity Yes

References

Validation & Comparative

A Comparative Guide to Analytical Methods for the Quantification of 2-Ethyl-3,5-dimethylpyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of validated analytical methodologies for the quantification of 2-Ethyl-3,5-dimethylpyrazine, a key aroma compound found in various food products and a potential impurity or component in pharmaceutical formulations. The selection of an appropriate analytical technique is critical for accurate and reliable quantification, which is essential for quality control, stability studies, and safety assessments. This document outlines the performance of three common analytical techniques: Headspace Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS), Liquid-Liquid Extraction coupled with Gas Chromatography-Mass Spectrometry (LLE-GC-MS), and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). Detailed experimental protocols and supporting data are provided to assist researchers in selecting the most suitable method for their specific application.

Comparative Performance of Analytical Methods

The selection of an analytical method for the quantification of this compound is dependent on several factors, including the sample matrix, the required sensitivity, throughput, and the availability of instrumentation. The following tables summarize the quantitative performance of the three highlighted methods based on key validation parameters.

Table 1: Comparison of Method Validation Parameters for this compound Quantification

ParameterHS-SPME-GC-MSLLE-GC-MSUPLC-MS/MS
Linearity (R²) >0.99>0.99≥0.99
Limit of Detection (LOD) 5 ng/gTypically low ng/g to µg/g rangeDetermined at S/N of 3
Limit of Quantification (LOQ) 20 ng/gTypically low ng/g to µg/g rangeDetermined at S/N of 10
Accuracy (% Recovery) 91.9 - 112.0%80 - 110% (Typical)84.36 - 103.92%
Precision (%RSD) <16% (Intra- & Inter-day)<15% (Typical)≤6.36%
Sample Preparation Headspace extractionLiquid-liquid extractionDirect injection or LLE
Throughput ModerateModerateHigh
Matrix Effects Can be significant, mitigated by SPME fiber selectionCan be significant, requires cleanupCan be significant, mitigated by chromatographic separation and MS/MS detection

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols can be adapted based on the specific sample matrix and instrumentation.

Headspace Solid-Phase Microextraction (HS-SPME) with Gas Chromatography-Mass Spectrometry (GC-MS)

This method is highly suitable for the analysis of volatile compounds like this compound in solid or liquid matrices.

a. Sample Preparation (HS-SPME):

  • Weigh 1-5 g of the homogenized sample into a 20 mL headspace vial.

  • Add a known amount of a suitable internal standard (e.g., this compound-d3).

  • For solid samples, add 5 mL of deionized water and 1.5 g of NaCl to enhance the release of volatile compounds.

  • Seal the vial with a PTFE/silicone septum.

  • Equilibrate the sample at 60°C for 15-20 minutes with agitation.

  • Expose a pre-conditioned SPME fiber (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace for 30-50 minutes at the same temperature.

  • Retract the fiber and desorb it in the GC injector.

b. GC-MS Conditions:

  • Injector: Splitless mode at 250°C.

  • GC Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program: Start at 40°C (hold for 2 min), ramp to 180°C at 5°C/min, then ramp to 250°C at 10°C/min (hold for 5 min).

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Mode: Full scan for qualitative analysis (m/z 40-300) and Selected Ion Monitoring (SIM) for quantitative analysis. Target ions for this compound are typically m/z 136, 121, and 108.

Liquid-Liquid Extraction (LLE) with Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is suitable for extracting pyrazines from liquid samples or from solid samples after homogenization and suspension in a liquid.

a. Sample Preparation (LLE):

  • Take a known volume or weight of the sample (e.g., 5-10 mL or 5 g homogenized in 10 mL water).

  • Add a known amount of a suitable internal standard.

  • Add an appropriate organic solvent (e.g., 10 mL of dichloromethane or diethyl ether).

  • Vigorously shake or vortex the mixture for 2-5 minutes.

  • Centrifuge to separate the organic and aqueous layers.

  • Carefully collect the organic layer.

  • Repeat the extraction of the aqueous layer with a fresh portion of the organic solvent.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

b. GC-MS Conditions:

  • The GC-MS conditions are generally similar to those used for the HS-SPME method.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This method is well-suited for the analysis of this compound in liquid samples, offering high throughput and sensitivity.[1]

a. Sample Preparation:

  • For liquid samples like beverages, direct injection after filtration may be possible.[1]

  • For more complex matrices, a liquid-liquid extraction as described above may be necessary, with the final residue reconstituted in the initial mobile phase.

b. UPLC-MS/MS Conditions:

  • UPLC System: ACQUITY UPLC system or equivalent.[1]

  • Column: BEH C18 (100 × 2.1 mm, 1.7 μm) or equivalent.[1]

  • Mobile Phase: A: 0.1% formic acid in water; B: 0.1% formic acid in acetonitrile.[1]

  • Gradient Elution: A typical gradient would start with a high aqueous phase percentage and gradually increase the organic phase percentage to elute the analyte.[1]

  • Flow Rate: 0.3 mL/min.[1]

  • Injection Volume: 10 µL.[1]

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.[1]

  • MRM Transitions: For this compound, precursor and product ions would be optimized for quantification and confirmation.

Methodology and Workflow Diagrams

To better illustrate the analytical processes, the following diagrams were created using the DOT language.

Analytical_Method_Validation_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Homogenization Homogenization (if solid) Sample->Homogenization Spiking Internal Standard Spiking Homogenization->Spiking Extraction Extraction (HS-SPME/LLE) Spiking->Extraction Concentration Concentration/Reconstitution Extraction->Concentration Chromatography Chromatographic Separation (GC/UPLC) Concentration->Chromatography Detection Mass Spectrometric Detection (MS/MS) Chromatography->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: General workflow for the validation of an analytical method for this compound quantification.

Validation_Parameters Logical Relationships in Method Validation cluster_accuracy_precision Accuracy & Precision cluster_sensitivity Sensitivity cluster_linearity_range Linearity & Range Accuracy Accuracy (% Recovery) LOQ Limit of Quantification (LOQ) Accuracy->LOQ evaluated at Precision Precision (%RSD) Precision->LOQ evaluated at LOD Limit of Detection (LOD) Range Working Range LOQ->Range lower limit of Linearity Linearity (R²) Linearity->Range defines Specificity Specificity/ Selectivity Specificity->Accuracy ensures Specificity->Precision

Caption: Interrelationship of key analytical method validation parameters.

References

Inter-laboratory Comparison of 2-Ethyl-3,5-dimethylpyrazine Analysis: A Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Analytical Performance

The following table summarizes hypothetical performance data from a mock inter-laboratory study involving three laboratories analyzing a standard solution of 2-Ethyl-3,5-dimethylpyrazine. This data is representative of typical performance characteristics for GC-MS analysis.

Parameter Laboratory A Laboratory B Laboratory C
Analytical Method GC-MS (EI)GC-MS (CI)UPLC-MS/MS
Matrix Spiked BeverageSpiked BeverageSpiked Beverage
Limit of Detection (LOD) 0.5 ng/mL0.3 ng/mL0.1 ng/mL
Limit of Quantification (LOQ) 1.5 ng/mL1.0 ng/mL0.3 ng/mL
Recovery (%) 98.5 ± 4.299.1 ± 3.5101.2 ± 2.8
Repeatability (RSDr, %) 3.83.12.5
Reproducibility (RSDR, %) 5.14.53.9
  • GC-MS (EI): Gas Chromatography-Mass Spectrometry with Electron Ionization

  • GC-MS (CI): Gas Chromatography-Mass Spectrometry with Chemical Ionization[5]

  • UPLC-MS/MS: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry[6]

  • RSDr: Relative Standard Deviation, repeatability

  • RSDR: Relative Standard Deviation, reproducibility

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on established practices for the analysis of pyrazine compounds.

Protocol 1: Sample Preparation - Solid Phase Microextraction (SPME)

This protocol is suitable for extracting this compound from liquid samples for GC-MS analysis.[4]

Materials:

  • 10 mL headspace vials with septa

  • SPME fiber assembly (e.g., Polydimethylsiloxane - PDMS)

  • Heating block or water bath

  • Vortex mixer

Procedure:

  • Pipette 5 mL of the liquid sample into a 10 mL headspace vial.

  • If required, add an internal standard and adjust the pH.

  • Seal the vial with a septum cap.

  • Place the vial in a heating block or water bath set to 50-60°C.

  • Expose the SPME fiber to the headspace of the vial for a predetermined time (e.g., 30 minutes) to allow for the adsorption of volatile compounds.

  • Retract the fiber into the needle and immediately introduce it into the GC injection port for thermal desorption.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol outlines the typical instrument parameters for the quantification of this compound.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)[1]

GC Parameters:

  • Injector Temperature: 250°C

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes

    • Ramp: 10°C/min to 240°C

    • Hold: 5 minutes at 240°C

  • Transfer Line Temperature: 250°C

MS Parameters:

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 40-300

  • Scan Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis. Key ions for this compound are m/z 136 (molecular ion) and 121.[7][8]

Visualizations

The following diagrams illustrate the experimental workflow and a key signaling pathway related to pyrazine formation.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Liquid Sample Spike Internal Standard Spiking Sample->Spike SPME SPME Headspace Extraction Spike->SPME GC Gas Chromatography Separation SPME->GC MS Mass Spectrometry Detection GC->MS Integration Peak Integration MS->Integration Quantification Quantification Integration->Quantification

Caption: Experimental workflow for this compound analysis.

maillard_reaction cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products AminoAcid Amino Acids (e.g., Threonine) Amadori Amadori Rearrangement Products AminoAcid->Amadori Maillard Reaction ReducingSugar Reducing Sugars ReducingSugar->Amadori Strecker Strecker Aldehydes Amadori->Strecker Pyrazines This compound & other Pyrazines Amadori->Pyrazines Strecker->Pyrazines

Caption: Simplified Maillard reaction pathway for pyrazine formation.

References

A Tale of Two Pyrazines: A Sensory and Mechanistic Comparison of 2-Ethyl-3,5-dimethylpyrazine and 2,5-dimethyl-3-ethylpyrazine

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the distinct sensory profiles and underlying signaling pathways of two key flavor compounds.

In the intricate world of flavor and fragrance chemistry, subtle structural differences can lead to profound changes in sensory perception. This guide provides a comprehensive comparison of two closely related alkylpyrazines: 2-Ethyl-3,5-dimethylpyrazine and 2,5-dimethyl-3-ethylpyrazine. Understanding their distinct sensory characteristics and the biological mechanisms governing their detection is crucial for their effective application in food science, pharmacology, and sensory research.

Sensory Profile Comparison

Both this compound and 2,5-dimethyl-3-ethylpyrazine are renowned for their potent, roasted, and nutty aromas, characteristic of many cooked or toasted foods. However, nuanced differences in their sensory profiles and potency exist, as detailed in the quantitative data below.

Sensory AttributeThis compound2,5-dimethyl-3-ethylpyrazine
Odor Descriptors Roasted, nutty, cocoa, coffee-like, earthy, potato-chip like.Nutty, potato, cocoa, roasted.
Odor Threshold (in water) ~1 ppbNot widely reported, but generally considered to have a higher threshold than the 2-ethyl-3,5-isomer.
Taste Descriptors Cocoa, nutty, potato.Hazelnut, nutty.
Taste Threshold (in water) Not widely reportedNot widely reported

Experimental Protocols for Sensory Analysis

To objectively quantify the sensory attributes of these pyrazines, standardized methodologies such as Quantitative Descriptive Analysis (QDA) and Gas Chromatography-Olfactometry (GC-O) are employed.

Quantitative Descriptive Analysis (QDA)

QDA is a behavioral sensory evaluation method that provides a detailed, quantitative description of a product's sensory characteristics.[1]

Objective: To identify and quantify the key sensory attributes of this compound and 2,5-dimethyl-3-ethylpyrazine.

Methodology:

  • Panelist Selection and Training: A panel of 8-15 individuals is screened for their sensory acuity and ability to describe flavors.[2] Panelists undergo extensive training to develop a consensus vocabulary to describe the aroma and taste of the pyrazines. Reference standards are used to anchor the sensory terms.

  • Attribute Generation: Through roundtable discussions, the panel develops a list of descriptive terms for the aroma, flavor, and mouthfeel of the two compounds.

  • Intensity Scaling: Panelists rate the intensity of each attribute on a structured line scale (e.g., a 15-cm line scale anchored with "low" and "high").[3]

  • Sample Evaluation: Samples of each pyrazine, diluted in a neutral solvent (e.g., water or oil), are presented to the panelists in a randomized and blind manner. Panelists evaluate the samples individually in controlled sensory booths.[1]

  • Data Analysis: The intensity ratings are statistically analyzed using techniques such as Analysis of Variance (ANOVA) to determine significant differences between the two compounds for each attribute.[2] Principal Component Analysis (PCA) can be used to visualize the relationships between the samples and their sensory attributes.

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique that combines the separation capabilities of gas chromatography with human sensory detection to identify odor-active compounds in a sample.[4][5]

Objective: To identify the specific odor-active regions and characterize the aroma of this compound and 2,5-dimethyl-3-ethylpyrazine as they elute from a GC column.

Methodology:

  • Sample Preparation: A diluted solution of the pyrazine compound is prepared in an appropriate solvent.

  • GC Separation: The sample is injected into a gas chromatograph, where the individual compounds are separated based on their volatility and polarity.

  • Effluent Splitting: The effluent from the GC column is split into two streams. One stream is directed to a chemical detector (e.g., a mass spectrometer for identification), and the other is directed to a sniffing port.

  • Olfactometry: A trained sensory assessor sniffs the effluent from the sniffing port and records the time, duration, and description of any perceived odors.

  • Data Correlation: The olfactometry data (an aromagram) is aligned with the chromatogram from the chemical detector to correlate specific chemical peaks with their corresponding odors.

Signaling Pathways in Pyrazine Perception

The detection of pyrazines, like other odorants, is initiated by their interaction with specific olfactory receptors (ORs) located on the surface of olfactory sensory neurons in the nasal epithelium. These receptors are G-protein coupled receptors (GPCRs).[6][7]

The Role of Olfactory Receptor OR5K1

Recent research has identified a specific olfactory receptor, OR5K1 , as being specialized for the detection of pyrazine-based food odorants.[8] This receptor belongs to the large family of GPCRs and plays a crucial role in initiating the signaling cascade that leads to the perception of pyrazine aromas.[4][9]

Olfactory Signal Transduction Pathway

The binding of a pyrazine molecule to an olfactory receptor like OR5K1 triggers a conformational change in the receptor, initiating a well-characterized signaling cascade.

Key Steps in the Pathway:

  • Receptor Activation: An odorant molecule (e.g., this compound) binds to the OR5K1 receptor.

  • G-Protein Coupling: The activated receptor interacts with a heterotrimeric G-protein, specifically the olfactory-specific G-protein, Gαolf.[10] This interaction causes the Gαolf subunit to release GDP and bind GTP.

  • Adenylyl Cyclase Activation: The activated Gαolf-GTP complex then binds to and activates adenylyl cyclase type III.

  • cAMP Production: Activated adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP), a secondary messenger.

  • Ion Channel Opening: cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels in the neuron's membrane.

  • Depolarization and Action Potential: The opening of CNG channels allows an influx of cations (primarily Ca²⁺ and Na⁺), leading to the depolarization of the olfactory sensory neuron. If the depolarization reaches a certain threshold, it triggers an action potential.

  • Signal Transmission to the Brain: The action potential travels along the axon of the olfactory sensory neuron to the olfactory bulb in the brain, where the signal is processed, leading to the perception of the specific aroma.

The following diagrams illustrate the experimental workflow for sensory analysis and the signaling pathway involved in pyrazine perception.

Sensory_Analysis_Workflow cluster_0 Sample Preparation cluster_1 Sensory Evaluation cluster_2 Data Analysis cluster_3 Results Pyrazine_Standards Pyrazine Standards Dilution_Series Dilution Series Pyrazine_Standards->Dilution_Series GCO_Analysis Gas Chromatography- Olfactometry (GC-O) Pyrazine_Standards->GCO_Analysis QDA_Panel Quantitative Descriptive Analysis (QDA) Panel Dilution_Series->QDA_Panel Statistical_Analysis Statistical Analysis (ANOVA, PCA) QDA_Panel->Statistical_Analysis Aromagram_Chromatogram Aromagram & Chromatogram Correlation GCO_Analysis->Aromagram_Chromatogram Sensory_Profile Sensory Profile Comparison Statistical_Analysis->Sensory_Profile Odor_Active_Regions Identification of Odor-Active Regions Aromagram_Chromatogram->Odor_Active_Regions

Experimental workflow for the sensory analysis of pyrazines.

Olfactory_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular OR5K1 Olfactory Receptor (OR5K1) G_Protein G-Protein (Gαolf) OR5K1->G_Protein 2. Activation Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase 3. Activation CNG_Channel CNG Ion Channel Cations Cations (Na⁺, Ca²⁺) CNG_Channel->Cations 6. Influx Pyrazine Pyrazine Molecule Pyrazine->OR5K1 1. Binding ATP ATP cAMP cAMP ATP->cAMP 4. Conversion Adenylyl Cyclase cAMP->CNG_Channel 5. Binding & Opening Depolarization Depolarization Cations->Depolarization Action_Potential Action Potential to Brain Depolarization->Action_Potential

G-protein coupled olfactory signaling pathway for pyrazine perception.

References

A Comparative Guide to the Validation of Analytical Methods for 2-Ethyl-3,5-dimethylpyrazine in Baked Goods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in the food and pharmaceutical industries, the accurate quantification of volatile flavor compounds is paramount for quality control and product development. 2-Ethyl-3,5-dimethylpyrazine is a key aroma compound, imparting nutty and roasted notes to a variety of baked goods.[1] This guide provides a comprehensive comparison of a validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the analysis of this compound with alternative analytical techniques, supported by experimental data and detailed protocols.

Quantitative Data Summary

The performance of a validated Headspace Solid-Phase Microextraction (HS-SPME) GC-MS method for the analysis of this compound is summarized in the table below. The data is based on a study by Azzollini et al. (2021), which, although conducted on a green tea matrix, provides a robust validation framework applicable to baked goods due to the similar volatile nature of the analyte and the extraction principles involved.[2]

Table 1: Performance Characteristics of a Validated HS-SPME-GC-MS Method for this compound

Validation ParameterPerformance Metric
Linearity (r²)0.981–0.999
Limit of Quantification (LOQ)0.005–0.04 µg/mL
Reproducibility (CV%)3.12–10.37
Accuracy (Recovery %)79.08–99.17

Experimental Protocols

Validated HS-SPME-GC-MS Method

This protocol is adapted from the validated method described by Azzollini et al. (2021) for the analysis of pyrazines.[2]

1. Sample Preparation:

  • A representative sample of the baked good (e.g., 1 gram of ground cracker) is placed into a 20 mL headspace vial.

  • An appropriate internal standard, such as a deuterated analog of the analyte, is added to the sample.

  • The vial is securely sealed with a septum cap.

2. HS-SPME Procedure:

  • The sealed vial is incubated at a controlled temperature (e.g., 100°C) for a set equilibration time (e.g., 15 minutes) to allow the volatile compounds to partition into the headspace.[2]

  • A 65 µm PDMS/DVB SPME fiber is exposed to the headspace for a defined extraction time (e.g., 20 minutes) to adsorb the analytes.[2]

  • The fiber is then retracted and immediately introduced into the GC injector for thermal desorption.

3. GC-MS Parameters:

  • Injector Temperature: 250°C

  • Column: ZB-5 capillary column (30 m x 0.25 mm ID, 0.25 μm film thickness) or equivalent.[2]

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: An initial temperature of 40°C, held for a few minutes, followed by a ramp to a final temperature of around 250°C.

  • Mass Spectrometer: Operated in electron ionization (EI) mode with a scan range of m/z 35-500.[3]

  • Identification: The identification of this compound is confirmed by comparing its mass spectrum and retention time with that of a pure standard. The NIST library can also be used for tentative identification.[3]

Alternative Analytical Methods: A Comparison

While GC-MS is a widely used and powerful technique for the analysis of volatile compounds, other methods offer distinct advantages in specific applications.

Stable Isotope Dilution Analysis (SIDA)

SIDA is considered a gold standard for the accurate quantification of trace-level compounds in complex matrices. This technique involves the addition of a known amount of a stable isotope-labeled analog of the target analyte (e.g., this compound-d7) as an internal standard at the beginning of the sample preparation.[4]

Key Advantages over Conventional GC-MS:

  • Improved Accuracy and Precision: The isotopic internal standard behaves almost identically to the native analyte during extraction, cleanup, and analysis, effectively compensating for matrix effects and variations in sample workup.[4]

  • Reduced Matrix Effects: Co-eluting matrix components that may suppress or enhance the analyte signal in conventional GC-MS have a similar effect on the isotopic standard, leading to a more accurate quantification based on the ratio of the two signals.

Typical Performance: A validated SIDA-GC-MS method for pyrazine analysis is expected to yield high levels of accuracy (recovery) and precision (relative standard deviation, RSD).[4]

High-Performance Liquid Chromatography (HPLC)

HPLC can be employed for the separation and quantification of pyrazines, particularly when dealing with less volatile or thermally labile derivatives. It is also a valuable technique for the separation of pyrazine isomers.[5]

Methodology:

  • Column: A C18 reversed-phase column is commonly used for the separation of pyrazines.[5]

  • Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile or methanol) and water is typically used for elution.[5]

  • Detection: UV detection is a common method for the quantification of pyrazines, although coupling to a mass spectrometer (LC-MS) provides higher selectivity and sensitivity.

Comparison with GC-MS:

  • Volatility Requirement: HPLC is suitable for a wider range of compounds, including those that are not readily volatile for GC analysis.

  • Sample Preparation: Sample preparation for HPLC may involve liquid extraction rather than headspace techniques.

  • Sensitivity: For volatile compounds like this compound, GC-MS, especially with HS-SPME, generally offers higher sensitivity than HPLC with UV detection.

Visualizing the Workflow

To illustrate the experimental process, the following diagrams are provided in the DOT language for Graphviz.

GC-MS Analytical Workflow for this compound cluster_prep Sample Preparation cluster_spme HS-SPME cluster_gcms GC-MS Analysis cluster_data Data Analysis sample Baked Good Sample grind Grinding sample->grind weigh Weighing grind->weigh vial Transfer to Headspace Vial weigh->vial spike Spiking with Internal Standard vial->spike seal Sealing the Vial spike->seal incubate Incubation and Equilibration seal->incubate extract Headspace Extraction with SPME Fiber incubate->extract desorb Thermal Desorption in GC Injector extract->desorb separate Chromatographic Separation desorb->separate detect Mass Spectrometric Detection separate->detect identify Identification (Mass Spectra & Retention Time) detect->identify quantify Quantification (Calibration Curve) detect->quantify Comparison of Analytical Methods cluster_methods Analytical Techniques cluster_principles Key Principles cluster_advantages Primary Advantages gcms GC-MS gcms_p Separation by Volatility and Polarity gcms->gcms_p sida SIDA (GC-MS) sida_p Isotope Dilution for High Accuracy sida->sida_p hplc HPLC hplc_p Separation by Polarity in Liquid Phase hplc->hplc_p gcms_a High Sensitivity for Volatiles gcms_p->gcms_a sida_a Gold Standard for Quantification sida_p->sida_a hplc_a Versatile for Non-Volatiles hplc_p->hplc_a

References

A Head-to-Head Battle: SPME vs. Solvent Extraction for 2-Ethyl-3,5-dimethylpyrazine Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of volatile and semi-volatile compounds is paramount. 2-Ethyl-3,5-dimethylpyrazine, a key aroma compound found in various foods and a potential biomarker, requires robust and efficient extraction methods for its analysis. This guide provides a detailed comparison of two common extraction techniques: Solid-Phase Microextraction (SPME) and traditional Solvent Extraction, offering insights into their performance, methodologies, and workflows to aid in selecting the optimal method for your research needs.

Performance Snapshot: A Quantitative Comparison

ParameterHeadspace Solid-Phase Microextraction (HS-SPME)Solvent Extraction
Analyte This compoundThis compound (and related pyrazines)
Matrix Edible OilVarious (Food, Environmental, Biological)
Limit of Detection (LOD) 9 ng/g[1]Method-dependent, can be in the ng/mL to pg/mL range with concentration steps[2]
Limit of Quantitation (LOQ) 28 ng/g[1]Method-dependent, can be in the ng/mL to µg/mL range[2]
Mean Recovery (%) 96.5% (at a spiked concentration of 50 ng/g)[1]Generally high (can be >90%), but matrix-dependent and can be affected by analyte volatility and solvent choice.
Relative Standard Deviation (RSD, %) 6.5% (at a spiked concentration of 50 ng/g)[1]Typically <15-20%, but can be higher in complex matrices without the use of an internal standard.
Solvent Usage Solvent-free[1]Requires significant volumes of organic solvents[3]
Automation Potential High, easily automated[3]Can be automated, but often more labor-intensive[3]
Matrix Effects Can be significant, but often mitigated by the headspace approach[2]Can be significant, often requiring additional cleanup steps[3]

Delving into the "How": Experimental Protocols

Reproducibility and accuracy are cornerstones of scientific research. The following are detailed experimental protocols for both HS-SPME and a general solvent extraction method applicable to the analysis of this compound.

Headspace Solid-Phase Microextraction (HS-SPME) Protocol

This protocol is adapted for the analysis of this compound in a solid or liquid matrix.

Materials and Equipment:

  • SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

  • Headspace vials (e.g., 20 mL) with PTFE/silicone septa

  • Heating and agitation module (e.g., water bath with magnetic stirrer or automated SPME sampler)

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

  • Sodium chloride (NaCl)

  • Internal standard solution (e.g., 2,6-Dimethylpyrazine-d6 in methanol)

Procedure:

  • Sample Preparation:

    • For solid samples (e.g., food products), weigh 1.0 g of the homogenized sample into a 20 mL headspace vial.[1] Add 1.0 g of NaCl to the vial.[1]

    • For liquid samples (e.g., beverages), pipette 5.0 mL of the liquid into a 20 mL headspace vial.[1] Add 1.5 g of NaCl to increase the ionic strength of the solution.[1]

    • Spike the sample with a known amount of the internal standard solution.[1]

    • Immediately seal the vial with a screw cap containing a PTFE/silicone septum.[1]

  • Equilibration:

    • Place the sealed vial in the heating and agitation module.

    • Equilibrate the sample at 60°C for 15 minutes with agitation to facilitate the release of volatile compounds into the headspace.[2]

  • Extraction:

    • After equilibration, expose the DVB/CAR/PDMS SPME fiber to the headspace of the vial for 30 minutes at 60°C.[1] It is crucial that the fiber does not touch the sample matrix.[1]

  • Desorption and Analysis:

    • Retract the fiber into the needle and immediately transfer it to the heated injection port of the GC.[1]

    • Desorb the analytes for 5 minutes at 250°C in splitless mode.[1]

    • Initiate the GC-MS analysis.

Solvent Extraction Protocol

This protocol provides a general framework for the solvent extraction of this compound from a solid or semi-solid matrix.

Materials and Equipment:

  • Homogenizer (e.g., blender, ultrasonic probe)

  • Centrifuge and centrifuge tubes

  • Rotary evaporator or nitrogen evaporator

  • Extraction solvent (e.g., dichloromethane, ethyl acetate)

  • Anhydrous sodium sulfate

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

Procedure:

  • Sample Preparation:

    • Weigh a representative portion of the homogenized sample (e.g., 5-10 g) into a suitable container.

    • Add a known amount of an appropriate internal standard.

  • Extraction:

    • Add a measured volume of the extraction solvent (e.g., 20-30 mL of dichloromethane) to the sample.

    • Homogenize the mixture for 2-3 minutes to ensure thorough contact between the solvent and the sample matrix.[3]

    • Transfer the mixture to a centrifuge tube and centrifuge to separate the solid and liquid phases.[3]

    • Carefully decant the supernatant (the solvent extract) into a clean flask.[3]

    • Repeat the extraction process on the sample residue at least two more times, combining all the solvent extracts.[3]

  • Drying and Concentration:

    • Pass the combined extract through a funnel containing anhydrous sodium sulfate to remove any residual water.[3]

    • Concentrate the dried extract to a small volume (e.g., 1 mL) using a rotary evaporator or a gentle stream of nitrogen.

  • Analysis:

    • Inject an aliquot (e.g., 1 µL) of the concentrated extract into the GC-MS for analysis.

Visualizing the Process: Experimental Workflows

To further clarify the procedural differences, the following diagrams illustrate the experimental workflows for both SPME and solvent extraction.

SPME_Workflow cluster_prep Sample Preparation cluster_extraction HS-SPME cluster_analysis Analysis Sample Sample (Solid/Liquid) Vial Add to Headspace Vial Sample->Vial Spike Add Internal Standard & NaCl Vial->Spike Seal Seal Vial Spike->Seal Equilibrate Equilibrate (e.g., 60°C, 15 min) Seal->Equilibrate Expose Expose SPME Fiber to Headspace (e.g., 30 min) Equilibrate->Expose Desorb Thermal Desorption in GC Inlet (e.g., 250°C) Expose->Desorb GCMS GC-MS Analysis Desorb->GCMS

HS-SPME Experimental Workflow

Solvent_Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Solvent Extraction cluster_cleanup Extract Cleanup & Concentration cluster_analysis Analysis Sample Homogenized Sample Spike Add Internal Standard Sample->Spike AddSolvent Add Extraction Solvent Spike->AddSolvent Homogenize Homogenize/Mix AddSolvent->Homogenize Centrifuge Centrifuge & Decant Homogenize->Centrifuge Repeat Repeat Extraction Centrifuge->Repeat Combine Combine Extracts Centrifuge->Combine Repeat->AddSolvent Dry Dry (Anhydrous Na2SO4) Combine->Dry Concentrate Concentrate (Evaporation) Dry->Concentrate Inject Inject into GC-MS Concentrate->Inject GCMS GC-MS Analysis Inject->GCMS

Solvent Extraction Experimental Workflow

Concluding Remarks

Both SPME and solvent extraction are viable techniques for the analysis of this compound. SPME offers a solvent-free, sensitive, and easily automated approach, making it an attractive "green" alternative for high-throughput screening.[1] Conversely, solvent extraction is a classic and robust method that can handle larger sample volumes and may be less susceptible to certain matrix effects, though it is more labor-intensive and requires significant amounts of organic solvents.[3] The choice between these methods will ultimately depend on the specific application, available instrumentation, desired sample throughput, and the nature of the sample matrix. For trace-level analysis where automation and reduced solvent consumption are priorities, HS-SPME presents a compelling option. For applications requiring exhaustive extraction or when dealing with very complex solid matrices, traditional solvent extraction, potentially followed by cleanup steps, remains a powerful tool in the analytical chemist's arsenal.

References

The Influence of Roasting on 2-Ethyl-3,5-dimethylpyrazine Levels in Coffee: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed examination of the impact of coffee roasting profiles on the concentration of the key aroma compound 2-Ethyl-3,5-dimethylpyrazine and its isomers, supported by experimental data and methodologies.

The aromatic complexity of coffee, a globally consumed beverage, is intricately shaped during the roasting process. This thermochemical transformation of green coffee beans gives rise to a myriad of volatile organic compounds, among which pyrazines play a pivotal role in defining the characteristic "roasty" and nutty aromas. This guide provides a comparative study of the levels of this compound, a significant flavor contributor, across different coffee roast profiles. Due to the limited availability of direct quantitative data for this specific compound, this report utilizes data for its close isomer, 3-ethyl-2,5-dimethylpyrazine, as a representative marker to illustrate the dynamic changes that occur during roasting.

Quantitative Comparison of 3-Ethyl-2,5-dimethylpyrazine Across Roast Profiles

The concentration of pyrazines, including ethyl-dimethylpyrazine isomers, is significantly influenced by the degree of roast. The following table summarizes the relative abundance of 3-ethyl-2,5-dimethylpyrazine in light, medium, and dark roast Arabica coffee beans, presented as a percentage of the total volatile compounds identified in a referenced study.

Roast ProfileRelative Abundance of 3-Ethyl-2,5-dimethylpyrazine (% of Total Volatiles)
Light Roast2.01%
Medium Roast1.32%
Dark Roast1.53%

Note: Data is for the isomer 3-ethyl-2,5-dimethylpyrazine and is derived from a study analyzing the volatile composition of roasted Arabica coffee beans. The relative abundance is expressed as a percentage of the total peak area of all identified volatile compounds.

The data indicates that the relative abundance of this pyrazine isomer is highest in the light roast, decreases in the medium roast, and then slightly increases again in the dark roast. This non-linear trend suggests a complex interplay of formation and degradation reactions during the roasting process. Initially, the Maillard reaction, which is responsible for the formation of pyrazines, is active. As roasting progresses to a medium level, other volatile compounds may be formed at a faster rate, leading to a decrease in the relative percentage of this specific pyrazine. The subsequent increase in the dark roast could be attributed to the degradation of other compounds, making this pyrazine relatively more abundant, or further specific formation pathways that are favored at higher temperatures. It is important to note that this compound, along with other isomers like 2-ethyl-3,6-dimethylpyrazine, is generally found in lower concentrations compared to other more abundant alkylpyrazines in roasted coffee[1].

Experimental Protocols for Pyrazine Analysis

The quantification of this compound and other volatile compounds in coffee is most commonly achieved using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). This technique is highly sensitive and specific for the analysis of volatile and semi-volatile organic compounds in complex matrices like coffee.

1. Sample Preparation:

  • Grinding: A precise weight (e.g., 1.0 g) of roasted coffee beans is cryogenically ground to a fine, uniform powder. This maximizes the surface area for efficient extraction of volatile compounds.

  • Vialing: The ground coffee is immediately transferred into a headspace vial (e.g., 20 mL).

  • Internal Standard: A known concentration of an internal standard (e.g., a deuterated analog of a pyrazine) is added to the sample to ensure accurate quantification by correcting for variations in extraction and injection.

2. HS-SPME Procedure:

  • Fiber Selection: A divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber is typically used due to its broad affinity for a wide range of volatile compounds.

  • Equilibration: The sealed vial is incubated at a controlled temperature (e.g., 60°C) for a specific duration (e.g., 20 minutes) to allow the volatile compounds to partition from the coffee matrix into the headspace.

  • Extraction: The SPME fiber is then exposed to the headspace of the vial for a defined period (e.g., 30 minutes) to adsorb the analytes.

3. GC-MS Analysis:

  • Desorption: The SPME fiber is retracted and immediately inserted into the heated injection port of the gas chromatograph (e.g., at 250°C), where the adsorbed volatile compounds are thermally desorbed onto the analytical column.

  • Separation: The volatile compounds are separated based on their boiling points and polarity as they pass through a capillary column (e.g., a DB-5ms column). The oven temperature is programmed to ramp up gradually to achieve optimal separation.

  • Detection and Quantification: As the separated compounds elute from the column, they enter the mass spectrometer, which ionizes the molecules and detects them based on their mass-to-charge ratio. The concentration of this compound is determined by comparing its peak area to that of the internal standard and referencing a calibration curve.

Visualizing the Experimental and Chemical Pathways

To better understand the workflow of pyrazine analysis and the chemical reactions leading to their formation, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample Preparation cluster_extraction HS-SPME cluster_analysis GC-MS Analysis Roasting Coffee Roasting (Light, Medium, Dark) Grinding Cryogenic Grinding Roasting->Grinding Vialing Vialing & Internal Standard Addition Grinding->Vialing Equilibration Headspace Equilibration Vialing->Equilibration Extraction SPME Fiber Extraction Equilibration->Extraction Desorption Thermal Desorption Extraction->Desorption Separation Gas Chromatography Desorption->Separation Detection Mass Spectrometry Separation->Detection Data Data Detection->Data Data Acquisition & Analysis

Experimental workflow for the analysis of pyrazines in coffee.

Maillard_Reaction cluster_reactants Precursors in Green Coffee Beans cluster_reaction Maillard Reaction (during Roasting) cluster_products Aroma Compounds AminoAcids Amino Acids (e.g., Alanine, Glycine) Strecker Strecker Degradation AminoAcids->Strecker ReducingSugars Reducing Sugars (e.g., Fructose, Glucose) ReducingSugars->Strecker Intermediate α-aminocarbonyl intermediates Strecker->Intermediate Condensation Self-condensation Intermediate->Condensation Pyrazine This compound & other Alkylpyrazines Condensation->Pyrazine

Simplified Maillard reaction pathway for pyrazine formation.

References

A Comparative Guide to HPLC and GC-MS Methods for Pyrazine Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective cross-validation and comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of pyrazines. Pyrazines are a crucial class of heterocyclic aromatic compounds that significantly contribute to the flavor and aroma profiles of many food products and are also important structural motifs in numerous pharmaceutical agents.[1][2] Accurate quantification is paramount for quality control, research, and safety assessment. This document outlines detailed experimental protocols, presents comparative performance data, and offers guidance on method selection for specific analytical requirements.

Principles of Analysis

High-Performance Liquid Chromatography (HPLC): This technique separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[3] For pyrazine analysis, reverse-phase HPLC is typically employed, where a nonpolar stationary phase is used with a polar mobile phase. Separation is based on the polarity of the analytes.[3] HPLC is highly versatile and suitable for a wide range of non-volatile and thermally labile compounds.[4][5]

Gas Chromatography-Mass Spectrometry (GC-MS): This powerful technique is the gold standard for analyzing volatile and semi-volatile compounds like pyrazines.[1][3] It combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[6] In GC, compounds are separated based on their volatility and interaction with a stationary phase within a capillary column.[3] The separated compounds then enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio, providing confident identification and quantification.[6]

Experimental Protocols

Detailed methodologies for representative HPLC and GC-MS analyses are provided below.

Representative HPLC Protocol for Pyrazine Analysis

This protocol is suitable for the quantification of non-volatile or less volatile pyrazine derivatives.

  • Instrumentation: A standard HPLC system equipped with a UV or Mass Spectrometry (MS) detector.

  • Sample Preparation:

    • Accurately weigh the sample and dissolve it in the mobile phase to a concentration within the method's linear range.[3]

    • For solid samples, perform a suitable solvent extraction.

    • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.[3]

  • Chromatographic Conditions:

    • Column: Octadecyl silica (ODS) C18 column (e.g., 4.6 x 150 mm, 5 µm).[2][7]

    • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water, often with a formic acid or ammonium acetate buffer.[2][8][9] A typical mobile phase could be Acetonitrile/0.020 mol L-1 ammonium acetate buffer (10:90, v/v).[9]

    • Flow Rate: 1.0 mL/min.[2][4]

    • Column Temperature: 30-40 °C.[8][9]

    • Detection: UV detection at a suitable wavelength (e.g., 270-299 nm) or MS detection for higher selectivity.[2][9]

Representative GC-MS Protocol for Pyrazine Analysis

This protocol, utilizing Headspace Solid-Phase Microextraction (HS-SPME), is ideal for volatile pyrazines in complex matrices.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., quadrupole or ion trap).[4]

  • Sample Preparation (HS-SPME):

    • Place a measured amount of the sample (e.g., 5 g) into a headspace vial (e.g., 40 mL).[10]

    • To enhance the release of volatile compounds, add deionized water and NaCl.[3]

    • Seal the vial and equilibrate at a controlled temperature (e.g., 60-65 °C) for 15-30 minutes with agitation.[3][10]

    • Expose a SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS) to the headspace for a defined period (e.g., 30 minutes).[3]

    • Desorb the fiber in the GC injector.[3]

  • Chromatographic Conditions:

    • Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms) or a polar wax-based column (e.g., DB-WAX), is commonly used (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).[3][4][11]

    • Injector: Splitless mode at 250-270 °C.[1][3]

    • Carrier Gas: Helium or Hydrogen at a constant flow of 1.0-1.2 mL/min.[1][3][4]

    • Oven Temperature Program:

      • Initial temperature: 40-50 °C, hold for 2-5 minutes.[1][10]

      • Ramp: Increase to 230-250 °C at a rate of 3-8 °C/min.[1][4][12]

  • Mass Spectrometer Parameters:

    • Ion Source Temperature: 230 °C.[1][4]

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[1][4]

    • Acquisition Mode: Selected Ion Monitoring (SIM) for high sensitivity in quantitative analysis or Full Scan (m/z 40-300) for qualitative screening.[1][4]

Cross-Validation Workflow

The following diagram illustrates a typical workflow for the cross-validation of HPLC and GC-MS methods for pyrazine analysis.

G cluster_prep Sample Handling cluster_gcms GC-MS Analysis cluster_hplc HPLC Analysis cluster_validation Cross-Validation Sample Test Sample Prep Homogenization & Aliquotting Sample->Prep GC_Prep Sample Preparation (e.g., HS-SPME) Prep->GC_Prep HPLC_Prep Sample Preparation (e.g., Extraction, Filtration) Prep->HPLC_Prep GC_Analysis GC-MS Instrumental Analysis GC_Prep->GC_Analysis GC_Data GC-MS Data Acquisition GC_Analysis->GC_Data Compare Data Comparison (LOD, LOQ, Linearity, Accuracy, Precision) GC_Data->Compare HPLC_Analysis HPLC Instrumental Analysis HPLC_Prep->HPLC_Analysis HPLC_Data HPLC Data Acquisition HPLC_Analysis->HPLC_Data HPLC_Data->Compare Validation Method Validation Report Compare->Validation

Caption: Workflow for cross-validation of GC-MS and HPLC methods.

Quantitative Performance Comparison

The selection of an analytical method often depends on the required sensitivity, accuracy, and precision.[3] The table below summarizes typical performance data for the analysis of pyrazines and related compounds by GC-MS and HPLC.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Limit of Detection (LOD) 0.1 - 1 ng/mL (ppb); can reach pg/mL levels.[3][5][13]~0.005 - 0.5 µg/mL (ppm).[3][9]
Limit of Quantitation (LOQ) 0.5 - 5 ng/mL (ppb).[3]~1.5 µg/mL (ppm).[3]
Linearity (R²) > 0.99.[3]> 0.99.[3][8]
Accuracy (% Recovery) 90 - 110%.[3]84 - 105%.[3][8]
Precision (% RSD) Typically ≤ 5%.[14]Typically ≤ 6.5%.[8][15]
Note: Values are illustrative and can vary significantly based on the specific pyrazine analyte, sample matrix, and instrument configuration.

Method Selection: A Comparative Overview

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Analyte Suitability Volatile and semi-volatile, thermally stable compounds.[16]Non-volatile and thermally labile compounds soluble in a liquid phase.[4][16]
Sensitivity & Selectivity Generally higher, especially in complex matrices due to MS identification.[4][5]Good, but may be lower than GC-MS unless coupled with an MS detector.[5]
Sample Preparation Often requires extraction and sometimes derivatization for polar compounds.[5] Headspace (HS-SPME) is common for volatiles.[11]Typically involves dilution, extraction, and filtration. Simpler for liquid samples.[3][4]
Analysis Time Can be faster for volatile compounds.[5]Can be slower, though modern UHPLC systems offer rapid analysis.[5]
Instrumentation Cost Higher initial investment due to the mass spectrometer.[4][5]Generally lower initial cost compared to GC-MS.[4]
Primary Applications Analysis of flavor and fragrance profiles, impurity identification in raw materials, environmental monitoring.Quantification of main components, analysis of less volatile pharmaceutical ingredients, quality control of finished products.

Conclusion

Both HPLC and GC-MS are robust and reliable techniques for the analysis of pyrazines, and the choice between them depends heavily on the specific analytical goals and the nature of the analyte.

GC-MS is generally the preferred method for the analysis of volatile pyrazines , such as those found in food and flavor applications.[4] Its high sensitivity, selectivity, and the definitive identification provided by mass spectrometry make it ideal for analyzing complex mixtures and detecting trace-level contaminants or impurities.[4][17]

HPLC is a versatile and powerful alternative, particularly for non-volatile or thermally sensitive pyrazine derivatives that are common in pharmaceutical development.[4] It is often simpler and more cost-effective for routine quantitative analysis of major components when the highest sensitivity is not required.[4]

Ultimately, a thorough cross-validation as outlined in this guide is recommended to determine the most fit-for-purpose method for a specific application, ensuring data accuracy, reliability, and regulatory compliance.[14]

References

Comparison of the aroma contribution of 2-Ethyl-3,5-dimethylpyrazine versus other alkylpyrazines

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the nuanced aroma contributions of key alkylpyrazine compounds, supported by quantitative sensory data and standardized experimental protocols.

This guide provides a comprehensive comparison of the aroma profiles and sensory thresholds of 2-Ethyl-3,5-dimethylpyrazine and other notable alkylpyrazines. Understanding the distinct olfactory contributions of these compounds is paramount for food scientists, flavor chemists, and pharmaceutical researchers aiming to modulate flavor profiles or mask undesirable tastes in various applications. This document summarizes key quantitative data, outlines detailed experimental methodologies for sensory analysis, and provides visual representations of chemical structures and experimental workflows to facilitate a deeper understanding of these potent aroma compounds.

Quantitative Sensory Data: A Comparative Overview

The aroma and flavor characteristics of alkylpyrazines are intrinsically linked to their molecular structure, specifically the nature and position of the alkyl substituents on the pyrazine ring, as well as their concentration. The following table provides a summary of the flavor descriptors and odor thresholds in water for this compound and a selection of other commonly encountered alkylpyrazines. The odor threshold is defined as the lowest concentration of a substance detectable by the human sense of smell.

AlkylpyrazineAroma/Flavor DescriptorsOdor Threshold in Water (ppb)
This compound Nutty, coffee, cocoa, caramel, roasted, earthy, chocolate[1][2]1[3]
2-MethylpyrazineNutty, roasted, cocoa, coffee, slightly sweet35,000
2,3-DimethylpyrazineRoasted, nutty, coffee, chocolate, earthy2,500
2,5-DimethylpyrazineNutty, roasted peanut, potato, chocolate800
2,6-DimethylpyrazineRoasted, nutty, coffee, earthy460
2-EthylpyrazineRoasted, nutty, coffee, earthy6,000
2-Ethyl-3-methylpyrazineRoasted, nutty, earthy, cocoa1.0
2-Ethyl-5-methylpyrazineRoasted peanut, nutty, earthy0.4
2,3,5-TrimethylpyrazineNutty, baked potato, roasted peanut, cocoa, burnt notes400
2,3,5,6-TetramethylpyrazineWeak, nutty, musty, chocolate odor; chocolate taste1000

Note: Odor thresholds can vary based on the matrix (e.g., water, oil, air) and the specific methodology employed for determination.

Understanding Aroma Contribution: Odor Activity Value (OAV)

While the odor threshold provides a measure of a compound's potency, the actual contribution of an alkylpyrazine to the overall aroma of a product is better understood through its Odor Activity Value (OAV). The OAV is a calculation that relates a compound's concentration in a sample to its odor threshold.

OAV = Concentration of Compound / Odor Threshold of Compound

A compound with an OAV greater than 1 is considered to be a significant contributor to the overall aroma profile. Due to its exceptionally low odor threshold, this compound often exhibits a high OAV even at low concentrations, making it a key impact compound in the aroma of many food products.

Experimental Protocols for Sensory Analysis

The characterization of alkylpyrazine aroma profiles and the determination of their sensory thresholds rely on sophisticated analytical and sensory evaluation techniques. Below are detailed methodologies for two key experimental approaches.

Gas Chromatography-Olfactometry (GC-O)

Gas Chromatography-Olfactometry (GC-O) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector. This method allows for the identification of odor-active compounds within a complex volatile mixture.

Objective: To separate and identify the specific volatile compounds that contribute to the aroma of a sample.

Methodology:

  • Sample Preparation: Volatile compounds are extracted from the sample matrix. Common extraction techniques include solvent extraction, headspace solid-phase microextraction (SPME), or simultaneous distillation-extraction (SDE).

  • Gas Chromatographic Separation: The extracted volatile compounds are injected into a gas chromatograph. The GC separates the compounds based on their boiling points and chemical properties as they travel through a capillary column.

  • Effluent Splitting: At the end of the GC column, the effluent is split into two streams. One stream is directed to a conventional chemical detector, such as a Mass Spectrometer (MS) for compound identification, while the other is sent to an olfactometry port.

  • Olfactory Detection: A trained sensory panelist sniffs the effluent from the olfactometry port. The panelist records the retention time, a descriptor for the perceived aroma, and often the intensity of each odor event.

  • Data Analysis: The data from the chemical detector (e.g., MS) is correlated with the sensory data from the olfactometry port. This allows for the positive identification of the chemical compounds responsible for specific aromas.

Sensory Panel Evaluation: Quantitative Descriptive Analysis (QDA)

Quantitative Descriptive Analysis (QDA) is a sensory evaluation method used to identify, describe, and quantify the sensory attributes of a product.

Objective: To create a detailed sensory profile of a product containing one or more alkylpyrazines.

Methodology:

  • Panelist Selection and Training: A panel of individuals is screened for their sensory acuity. The selected panelists undergo extensive training to develop a consensus vocabulary (a set of descriptive terms) to characterize the aroma and flavor attributes of the samples. Reference standards are used to anchor these descriptors.

  • Sample Preparation: The alkylpyrazine compounds to be tested are dissolved in a neutral medium (e.g., water, oil, or a model food base) at various concentrations.

  • Sensory Evaluation: Panelists are presented with the samples in a controlled environment to minimize sensory biases. They evaluate the samples and rate the intensity of each sensory attribute using a structured scale (e.g., a 15-cm line scale anchored with "low" and "high"). The order of sample presentation is randomized for each panelist.

  • Data Analysis: The data collected from the sensory panel is statistically analyzed to determine the sensory profile of each compound. Techniques such as Analysis of Variance (ANOVA) are used to identify significant differences in attribute intensities between samples. The results are often visualized using spider web diagrams or bar charts for easy comparison.

Visualizing Key Concepts

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate the chemical structures of the pyrazine core and this compound, as well as a typical workflow for sensory analysis.

G General Structure of Alkylpyrazines vs. This compound cluster_0 General Alkylpyrazine Structure cluster_1 This compound pyrazine_core Pyrazine Ring (C4H4N2) R1 R1 pyrazine_core->R1 R2 R2 pyrazine_core->R2 R3 R3 pyrazine_core->R3 R4 R4 pyrazine_core->R4 EDMP_core Pyrazine Ring Ethyl Ethyl (C2H5) EDMP_core->Ethyl Methyl1 Methyl (CH3) EDMP_core->Methyl1 Methyl2 Methyl (CH3) EDMP_core->Methyl2 H H EDMP_core->H

Caption: Chemical structures of the general alkylpyrazine ring and this compound.

G Experimental Workflow for Sensory Analysis cluster_0 Sample Preparation cluster_1 Instrumental & Sensory Analysis cluster_2 Data Processing & Interpretation Extraction Volatile Extraction (e.g., SPME, SDE) GC_O Gas Chromatography-Olfactometry (GC-O) Extraction->GC_O Dilution Serial Dilution Sensory_Panel Sensory Panel Evaluation (e.g., QDA) Dilution->Sensory_Panel Aroma_Profile Aroma Profile Generation GC_O->Aroma_Profile Threshold_Det Odor Threshold Determination Sensory_Panel->Threshold_Det Comparison Comparative Analysis Aroma_Profile->Comparison OAV_Calc Odor Activity Value (OAV) Calculation Threshold_Det->OAV_Calc OAV_Calc->Comparison

Caption: A typical experimental workflow for the sensory analysis of volatile aroma compounds.

References

Unveiling the Sentinel's Call: 2-Ethyl-3,5-dimethylpyrazine's Efficacy as a Fire Ant Alarm Pheromone

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Pyrazine-based Alarm Signaling in Solenopsis invicta

In the intricate chemical communication networks of social insects, alarm pheromones are critical for colony defense and survival. For the red imported fire ant, Solenopsis invicta, pyrazines serve as the primary chemical alerts, triggering rapid and aggressive responses to threats. While 2-Ethyl-3,6-dimethylpyrazine has been identified as a key component of the fire ant alarm pheromone, its isomer, 2-Ethyl-3,5-dimethylpyrazine, has also demonstrated significant bioactivity. This guide provides a comparative analysis of the efficacy of this compound relative to other pyrazines, supported by experimental data and detailed methodologies for researchers in chemical ecology and pest management.

Comparative Efficacy of Pyrazines in Eliciting Alarm Responses

The effectiveness of an alarm pheromone is gauged by its ability to elicit specific, quantifiable behaviors such as attraction, aggression, and general alarm. Studies have employed electroantennography (EAG) and behavioral bioassays to measure the responses of S. invicta workers to various pyrazines.

Electroantennogram (EAG) Response: EAG studies measure the electrical response of the ant's antenna to a chemical stimulus, providing a direct indication of olfactory detection. Research has shown that S. invicta workers exhibit significant EAG responses to both this compound and its isomer, 2-Ethyl-3,6-dimethylpyrazine. The responses are dose-dependent, indicating a clear sensory perception of these compounds.[1][2]

Behavioral Response: Behavioral assays are crucial for determining if the detection of a compound translates into a functional alarm response. Studies have demonstrated that this compound can induce characteristic alarm behaviors in fire ant workers, comparable to the natural alarm pheromone component.[1][3] In some cases, synthetic pyrazines have been shown to attract as many workers as a crushed ant, which releases the natural pheromone blend.[4]

The following table summarizes the comparative quantitative data on the alarm responses of Solenopsis invicta to different pyrazines.

Pyrazine CompoundConcentrationMean EAG Response (mV)Behavioral Response (% of ants responding)Reference
This compound1 ng/µl0.85 ± 0.1275%[5]
2-Ethyl-3,6-dimethylpyrazine1 ng/µl0.95 ± 0.1580%[5]
Commercial Mixture (60% 3,5-isomer, 40% 3,6-isomer)1 ng/µl0.91 ± 0.1378%[5]
Mineral Oil (Control)-0.10 ± 0.0510%[5]
Shaken Ants (Positive Control)-Not Applicable85%[5]

Other Pyrazines in Ant Communication

While this guide focuses on S. invicta, it is noteworthy that various other ant species utilize pyrazines for alarm and trail signaling. For instance, species of Wasmannia, Atta, Tetramorium, and Pogonomyrmex have been found to produce different dimethyl- and ethyl-substituted pyrazines in their glands.[5] In the little fire ant, Wasmannia auropunctata, 2,5-dimethyl-3-(2-methylbutyl)pyrazine has been identified as a major volatile released by workers.[4] This highlights a conserved use of pyrazines in ant communication, with species-specific variations in the exact compounds and their behavioral effects.

Experimental Protocols

To ensure the reproducibility and validation of findings, detailed experimental methodologies are paramount. Below are outlines of the key experimental protocols used in the cited studies.

Electroantennography (EAG) Bioassay

This technique is used to measure the olfactory response of an ant's antenna to a specific chemical compound.

EAG_Workflow cluster_preparation Antenna Preparation cluster_stimulus Stimulus Delivery cluster_recording Data Recording A Excise antenna from a worker ant B Mount antenna between two glass capillary electrodes filled with Ringer's solution A->B C Load a filter paper with a known concentration of the test pyrazine D Place the filter paper in a Pasteur pipette C->D E Deliver a puff of purified air through the pipette over the antenna D->E F Amplify the electrical signal from the antenna E->F Signal Transduction G Record the depolarization (EAG response) using specialized software F->G

Caption: Workflow for Electroantennography (EAG) Bioassay.

Behavioral Bioassay in a Ventilated Arena

This assay assesses the overt behavioral responses of a group of ants to a chemical stimulus in a controlled environment.

Behavioral_Assay_Workflow cluster_setup Arena Setup cluster_stimulus Stimulus Introduction cluster_observation Observation and Data Collection A Establish a fire ant colony in a ventilated cage with a nest and foraging arena B Allow ants to acclimatize A->B C Apply the test pyrazine solution to a filter paper disc B->C D Introduce the treated filter paper into the foraging arena C->D E Record the number of ants attracted to the filter paper at set time intervals D->E F Quantify specific behaviors (e.g., mandible opening, rapid movement, stinging attempts) D->F

Caption: Workflow for a Behavioral Bioassay in a Ventilated Arena.

Signaling Pathway and Molecular Interactions

The perception of alarm pheromones initiates a signaling cascade within the ant's olfactory system. While the complete pathway is a subject of ongoing research, a simplified model can be depicted. Odorant Binding Proteins (OBPs) are thought to play a crucial role in transporting the hydrophobic pheromone molecules through the aqueous sensillar lymph to the Olfactory Receptors (ORs) located on the dendrites of olfactory sensory neurons. The binding of the pheromone to an OR triggers a neuronal signal that is then processed in the antennal lobe of the ant's brain, leading to a behavioral response.

Signaling_Pathway P Pyrazine Pheromone OBP Odorant Binding Protein (OBP) P->OBP Binding OR Olfactory Receptor (OR) OBP->OR Transport & Binding Neuron Olfactory Sensory Neuron OR->Neuron Signal Transduction Brain Antennal Lobe (Brain) Neuron->Brain Signal Transmission Behavior Alarm Response Brain->Behavior Behavioral Output

Caption: Simplified Olfactory Signaling Pathway for Alarm Pheromone Perception.

Conclusion

The available evidence strongly suggests that this compound is a potent alarm pheromone for the red imported fire ant, Solenopsis invicta. Its efficacy in eliciting both electrophysiological and behavioral responses is comparable to that of its isomer, 2-Ethyl-3,6-dimethylpyrazine. The use of synthetic pyrazines, including this compound, shows potential for enhancing the attractiveness of baits for fire ant control.[1] Further research into the specific receptors and neural pathways involved in pyrazine perception will undoubtedly provide deeper insights into the chemical ecology of this invasive species and pave the way for more targeted and effective control strategies.

References

A Comparative Guide to Isomeric Purity Analysis of Synthetic 2-Ethyl-3,5-dimethylpyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the isomeric purity of synthetic compounds is a critical aspect of quality control and regulatory compliance. This guide provides a comprehensive comparison of analytical methodologies for determining the isomeric purity of 2-Ethyl-3,5-dimethylpyrazine, a significant flavor and aroma compound. The synthesis of this compound can often lead to the formation of its structural isomer, 2-Ethyl-3,6-dimethylpyrazine, making robust analytical separation and identification essential.[1] This document outlines and compares the primary analytical techniques, providing supporting experimental protocols and data presentation formats.

Comparison of Analytical Methodologies

The two principal chromatographic techniques for the separation of pyrazine isomers are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), often coupled with a detector for identification and quantification.[2][3] Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for the definitive structural elucidation of isomers.

Analytical Technique Principle of Separation/Detection Advantages Limitations Typical Application
Gas Chromatography (GC) Separation based on volatility and interaction with a stationary phase.High resolution for volatile compounds.[4] Established methods and retention indices are available.[2] High sensitivity, especially with a Mass Spectrometry (MS) detector.Requires analytes to be volatile and thermally stable.[2] Co-elution of structurally similar isomers can occur.[2]Routine quality control, and quantification of volatile isomers.
High-Performance Liquid Chromatography (HPLC) Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Suitable for a wider range of compounds, including less volatile ones. Mobile phase composition can be manipulated for better separation.[2][5]Can have lower resolution for very similar volatile isomers compared to capillary GC. May require more complex method development.Analysis of reaction mixtures, and separation of non-volatile impurities.
Mass Spectrometry (MS) Detection and identification based on the mass-to-charge ratio of ionized molecules.Provides molecular weight information. Fragmentation patterns can help in structural identification.[3] Highly sensitive detection.[4]Isomers often have very similar mass spectra, making differentiation difficult without chromatographic separation.[2]Coupled with GC or HPLC for definitive peak identification and confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy Differentiation of nuclei based on their chemical environment.Provides detailed structural information, which is crucial for unambiguous isomer identification.[6] Can distinguish between positional isomers through chemical shifts and coupling constants.[6]Lower sensitivity compared to chromatographic methods. Requires a relatively pure sample for clear spectra.Definitive structural confirmation of isolated isomers and reference standards.

Experimental Protocols

Detailed experimental protocols are crucial for reproducible and accurate isomeric purity analysis. Below are representative protocols for GC-MS and HPLC-UV analysis of this compound.

Protocol 1: Isomeric Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate and quantify the isomers of this compound.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Capillary Column: DB-WAX or equivalent polar column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness) is often effective for separating pyrazine isomers.[7]

GC Conditions:

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 5 °C/min to 220 °C.

    • Final hold: 5 minutes at 220 °C.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injection Volume: 1 µL (split ratio 50:1).

MS Conditions:

  • Ion Source Temperature: 230 °C[2]

  • Quadrupole Temperature: 150 °C[2]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-300[2]

Sample Preparation:

  • Prepare a stock solution of the synthetic this compound sample in dichloromethane at a concentration of 1 mg/mL.

  • Prepare a series of calibration standards of a certified reference material for both this compound and any suspected isomers (e.g., 2-Ethyl-3,6-dimethylpyrazine).

  • Spike the sample with an internal standard (e.g., pyridine-d5) for accurate quantification.[4]

Data Analysis:

  • Identify the peaks corresponding to the different isomers based on their retention times and mass spectra.

  • Quantify the isomeric purity by comparing the peak area of the main isomer to the total peak area of all identified isomers.

Protocol 2: Isomeric Purity Analysis by High-Performance Liquid Chromatography (HPLC-UV)

Objective: To resolve and quantify the isomers of this compound.

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm i.d., 5 µm particle size).[2]

HPLC Conditions:

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 50:50 v/v). A formic acid buffer can be added to improve peak shape.[5]

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: 25 °C (ambient).[2]

  • Detection: UV at 270 nm.[2][5]

  • Injection Volume: 10 µL.

Sample Preparation:

  • Dissolve the synthetic this compound sample in the mobile phase to a concentration of approximately 0.1 mg/mL.

  • Prepare calibration standards of the pure isomers in the mobile phase.

Data Analysis:

  • Identify the peaks of the isomers based on their retention times.

  • Calculate the isomeric purity based on the relative peak areas.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical steps in the analysis of isomeric purity.

IsomericPurityAnalysisWorkflow start Start: Synthetic This compound Sample sample_prep Sample Preparation (Dilution, Internal Standard) start->sample_prep analytical_method Chromatographic Separation sample_prep->analytical_method nmr Structural Confirmation (NMR Spectroscopy) sample_prep->nmr For Pure Fractions gc Gas Chromatography (GC) analytical_method->gc Volatile Analytes hplc High-Performance Liquid Chromatography (HPLC) analytical_method->hplc Broader Applicability detection Detection and Identification gc->detection hplc->detection ms Mass Spectrometry (MS) detection->ms Molecular Weight & Fragmentation uv UV-Vis Spectroscopy detection->uv Chromophoric Analytes data_analysis Data Analysis (Peak Integration, Quantification) detection->data_analysis end End: Isomeric Purity Report data_analysis->end

A general workflow for the isomeric purity analysis of this compound.

AnalyticalTechniqueSelection cluster_separation Separation cluster_identification Identification & Confirmation start Analytical Goal gc Gas Chromatography (GC) + High Resolution for Volatiles + Established Methods - Requires Thermal Stability start->gc Routine QC (Volatile) hplc High-Performance Liquid Chromatography (HPLC) + Wide Applicability + Mobile Phase Optimization - Potentially Lower Resolution for Volatile Isomers start->hplc Method Development (Less Volatile) nmr NMR Spectroscopy + Definitive Structure + Distinguishes Positional Isomers - Lower Sensitivity start->nmr Structural Elucidation ms Mass Spectrometry (MS) + Molecular Weight Info + High Sensitivity - Similar Spectra for Isomers gc->ms Coupled for Identification hplc->ms Coupled for Identification

Decision guide for selecting analytical techniques for pyrazine isomer analysis.

References

Safety Operating Guide

Proper Disposal of 2-Ethyl-3,5-dimethylpyrazine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of 2-Ethyl-3,5-dimethylpyrazine, ensuring compliance with safety protocols and environmental regulations. The following procedures are designed for researchers, scientists, and drug development professionals to manage this chemical waste safely and effectively.

I. Immediate Safety and Hazard Information

This compound is classified as a combustible liquid and is harmful if swallowed.[1][2][3][4] It can also cause skin and eye irritation.[2] Adherence to safety protocols is crucial during handling and disposal.

Key Hazard Classifications:

  • Physical Hazard: Combustible liquid.[1][4]

  • Health Hazards:

    • Harmful if swallowed (Acute Toxicity, Oral).[2][3][4]

    • Causes serious eye irritation.[2][4]

    • Causes skin irritation.[2]

Personal Protective Equipment (PPE): When handling this compound, always use appropriate PPE to minimize exposure risks:[1][2]

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.[1]

  • Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and protective clothing to prevent skin contact.[1]

  • Respiratory Protection: Ensure adequate ventilation. If ventilation is insufficient, use a NIOSH-approved respirator.

II. Quantitative Data Summary

This table summarizes key quantitative data for this compound, extracted from safety data sheets.

PropertyValue
CAS Number 13925-07-0
Appearance Colorless to Light Yellow Liquid
Boiling Point 181-182 °C
Flash Point > 69 °C (> 156 °F) (Closed Cup)
Specific Gravity 0.96 (20/20)

III. Step-by-Step Disposal Protocol

The disposal of this compound must comply with all applicable federal, state, and local environmental regulations.[1][3] Chemical waste generators are responsible for correctly identifying and classifying waste.[1]

Step 1: Waste Identification and Segregation

  • Identify the waste as "this compound."

  • Do not mix with other chemical wastes unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

Step 2: Containerization and Labeling

  • Use a suitable, closed, and properly labeled container for waste collection. The container must be in good condition and compatible with the chemical.

  • The label should clearly state "Hazardous Waste" and identify the contents as "this compound."

Step 3: Handling Accidental Spills

  • In case of a spill, ensure the area is well-ventilated and remove all sources of ignition.[1]

  • Absorb the spill with an inert, non-combustible material such as vermiculite, sand, or diatomaceous earth.[1][3]

  • Collect the absorbed material and place it into a suitable, closed container for disposal.[1][3]

  • Prevent the spill from entering drains or waterways.[2][3][5]

Step 4: Storage of Chemical Waste

  • Store the waste container in a designated, cool, and well-ventilated area.[1][2]

  • Keep the container away from heat, sparks, open flames, and other ignition sources.[1]

Step 5: Final Disposal

  • Dispose of the contents and the container through an approved and licensed professional waste disposal service.[1][2]

  • Follow your institution's specific procedures for chemical waste pickup and disposal, which will be managed by the EHS department.

  • Incineration or landfill should only be considered when recycling is not feasible.[2]

IV. Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_prep Preparation & Collection cluster_handling Spill & Storage cluster_disposal Final Disposal A Step 1: Identify Waste (this compound) B Step 2: Use Designated, Labeled Waste Container A->B F Step 3: Store Waste Securely (Cool, Ventilated, Away from Ignition Sources) B->F C Spill Occurs D Absorb with Inert Material (e.g., Sand, Vermiculite) C->D E Collect in Sealed Container D->E E->F G Step 4: Contact EHS for Pickup F->G H Step 5: Arrange Pickup by Licensed Waste Contractor G->H I Complete Waste Manifest Documentation H->I J Final Disposal (e.g., Incineration) I->J

Caption: Logical workflow for the proper disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.